molecular formula C5H4BrNOS B1297724 3-Bromothiophene-2-carboxamide CAS No. 78031-18-2

3-Bromothiophene-2-carboxamide

Cat. No.: B1297724
CAS No.: 78031-18-2
M. Wt: 206.06 g/mol
InChI Key: KWXUWNXTRUZHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H4BrNOS and its molecular weight is 206.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXUWNXTRUZHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345592
Record name 3-bromothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78031-18-2
Record name 3-bromothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromothiophene-2-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Bromothiophene-2-carboxamide. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, particularly in the development of novel therapeutics. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Chemical Properties and Structure

This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a bromine atom at the 3-position and a carboxamide group at the 2-position imparts unique reactivity, making it a valuable intermediate for further chemical modifications.[1] It is typically a solid at room temperature and is insoluble in water.[1]

Table 1: Chemical Identity and Properties of this compound

IdentifierValue
Molecular Formula C₅H₄BrNOS[1][2]
Molecular Weight 206.06 g/mol [1][2]
CAS Number 78031-18-2[1][2]
Melting Point 106-108 °C[1]
Appearance Solid[1]
Solubility Insoluble in water[1]
SMILES NC(=O)C1=C(Br)C=CS1[1]
InChI Key KWXUWNXTRUZHNQ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from thiophene or a suitable precursor like 3-bromothiophene. The general workflow involves the synthesis of the key intermediate, 3-bromothiophene-2-carboxylic acid, followed by amidation.

G cluster_0 Step 1: Synthesis of 3-Bromothiophene cluster_1 Step 2: Carboxylation cluster_2 Step 3: Amidation Thiophene Thiophene Tribromothiophene Tribromothiophene Thiophene->Tribromothiophene Br₂, excess Bromothiophene Bromothiophene Tribromothiophene->Bromothiophene Zn, Acetic Acid (Debromination) Carboxylic_Acid Carboxylic_Acid Bromothiophene->Carboxylic_Acid 1. n-BuLi 2. CO₂ Acyl_Chloride Acyl_Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Target_Compound This compound Acyl_Chloride->Target_Compound NH₄OH or NH₃

Fig. 1: Synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of 3-Bromothiophene

The synthesis of the 3-bromo isomer requires a strategic approach as direct bromination of thiophene is highly selective for the 2-position.[3] The most common method involves exhaustive bromination followed by selective reductive debromination.

  • Exhaustive Bromination: Thiophene is treated with an excess of bromine (e.g., in a chloroform solution) to yield 2,3,5-tribromothiophene. The reaction mixture is typically stirred for several hours and may require heating.[4]

  • Work-up: The mixture is washed with a sodium hydroxide solution to neutralize excess acid, and the organic layer is separated.[4]

  • Selective Reductive Debromination: The crude 2,3,5-tribromothiophene is refluxed with zinc dust in acetic acid.[3] The zinc selectively removes the bromine atoms at the more reactive α-positions (2 and 5), yielding 3-bromothiophene.[3]

  • Purification: The product is isolated by distillation. The organic layer is separated from the aqueous layer, washed, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[4]

Experimental Protocol 2: Synthesis of 3-Bromothiophene-2-carboxylic acid

This intermediate can be prepared from 3-bromothiophene via lithium-halogen exchange followed by carboxylation.

  • Lithiation: A solution of 3-bromothiophene in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise, leading to the formation of 3-thienyllithium.

  • Carboxylation: The solution is then quenched by pouring it over crushed solid carbon dioxide (dry ice).

  • Acidification and Extraction: The reaction is allowed to warm to room temperature, and the resulting carboxylate salt is acidified with a strong acid (e.g., 1M HCl). The product, 3-bromothiophene-2-carboxylic acid, is then extracted with an organic solvent like ether, washed, dried, and the solvent is evaporated. The crude product can be recrystallized for purification.[5] The melting point of the pure acid is 197-201 °C.

Experimental Protocol 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the primary amide.

  • Acyl Chloride Formation: 3-Bromothiophene-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride in a solvent like dichloromethane (DCM) to form the corresponding acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure.

  • Amidation: The crude acyl chloride is dissolved in an appropriate solvent (e.g., DCM) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubbled with ammonia gas.

  • Work-up and Purification: The reaction mixture is stirred, and the resulting solid precipitate is collected by filtration. The solid is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Two doublets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the thiophene ring. Broad singlets in the downfield region (approx. 7.5-8.5 ppm) for the two N-H protons of the primary amide.
¹³C NMR Five distinct signals are expected: two for the C-Br and C-C=O carbons (approx. 110-140 ppm), two for the C-H carbons of the thiophene ring (approx. 125-135 ppm), and one for the carbonyl carbon (C=O) of the amide (approx. 160-165 ppm).[5]
IR Spectroscopy Characteristic N-H stretching bands for a primary amide (two bands) between 3170-3500 cm⁻¹. A strong C=O stretching absorption (Amide I band) around 1665 cm⁻¹. An N-H bending absorption (Amide II band) around 1620 cm⁻¹.[6]
Mass Spectrometry A molecular ion peak [M]⁺ showing a characteristic 1:1 isotopic pattern for bromine at m/z 205 and 207.

Reactivity and Applications in Drug Development

The unique arrangement of functional groups in this compound makes it a versatile synthetic intermediate. The bromine atom is highly susceptible to displacement or participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl or alkyl groups.[7] The carboxamide group can also be hydrolyzed, reduced, or otherwise modified.[7]

Role as a Kinase Inhibitor Scaffold

Thiophene carboxamides have emerged as a promising scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy.[8] Specifically, derivatives of this class have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9][10][11]

By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation and migration, ultimately inhibiting tumor angiogenesis.[9] Studies have shown that certain thiophene-3-carboxamide derivatives can inhibit VEGFR-2 phosphorylation and the subsequent phosphorylation of downstream effectors like MEK and ERK.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Thiophene Carboxamide Derivative Inhibitor->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Promotes

Fig. 2: VEGFR-2 signaling pathway and inhibition by thiophene carboxamides.

References

A Technical Guide to 3-Bromothiophene-2-carboxamide (CAS: 78031-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromothiophene-2-carboxamide (CAS No. 78031-18-2), a key heterocyclic building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly as a scaffold in the development of novel therapeutics. Visual diagrams of synthetic workflows, chemical reactivity, and relevant biological pathways are included to facilitate understanding.

Core Compound Identification and Properties

This compound is a brominated thiophene derivative recognized for its utility in biochemical research and as a versatile intermediate in organic synthesis.[1] Its structure features a thiophene ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position, imparting unique reactivity to the molecule.[2]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 78031-18-2[1][3][4][5][6]
Molecular Formula C₅H₄BrNOS[1][2][3][7][8]
Molecular Weight 206.06 g/mol [1][2][6]
IUPAC Name This compound[3][7]
Appearance White to cream or pale brown powder/granules[3]
Melting Point 104.0 - 110.0 °C[3]
Purity ≥98% to ≥98.5% (GC)[1][3]
Solubility Insoluble in water[9]
SMILES NC(=O)C1=C(Br)C=CS1[3]
InChI Key KWXUWNXTRUZHNQ-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

Synthetic Pathway

Direct synthesis of 3-substituted thiophenes is often challenging due to the preferential electrophilic substitution at the 2- and 5-positions of the thiophene ring.[10][11] Therefore, this compound is typically synthesized from its corresponding carboxylic acid precursor, 3-bromothiophene-2-carboxylic acid. The general and robust method for this transformation is the conversion of the carboxylic acid to an amide via an activated intermediate, such as an acid chloride or through the use of peptide coupling agents.

G cluster_synthesis Synthesis Workflow A 3-Bromothiophene-2-carboxylic acid B Activation (e.g., SOCl₂, DCC) A->B Step 1 C Activated Intermediate (Acid Chloride or O-acylisourea) B->C D Amination (Ammonia source) C->D Step 2 E This compound D->E G cluster_reactivity Utility in Suzuki Cross-Coupling A 3-Bromothiophene- 2-carboxamide C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base A->C B Aryl/Heteroaryl Boronic Acid R-B(OH)₂ B->C D 3-Arylthiophene- 2-carboxamide Derivative C->D C-C Bond Formation G cluster_pathway VEGFR-2 Signaling and Point of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Autophosphorylation VEGFR2->P_VEGFR2 Dimerizes & Activates Downstream Downstream Signaling (MAPK, PI3K/Akt) P_VEGFR2->Downstream Response Angiogenesis Cell Proliferation Survival Downstream->Response Inhibitor Thiophene-3-carboxamide Derivative Inhibitor->P_VEGFR2 Inhibits G cluster_analytical Analytical Workflow A Crude Product B Purification (Chromatography/ Recrystallization) A->B C Purified Sample B->C D ¹H & ¹³C NMR C->D E Mass Spectrometry (HRMS) C->E F GC / HPLC C->F G Structural Confirmation D->G E->G H Purity Assessment (≥98%) F->H

References

Molecular weight and formula of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromothiophene-2-carboxamide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

ParameterValueReference
Molecular Formula C₅H₄BrNOS[1][2]
Molecular Weight 206.06 g/mol [2]
CAS Number 78031-18-2[2]

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions with biological targets. The diagram below illustrates the molecular architecture.

Figure 1: Chemical structure of this compound.

This guide is intended for informational purposes for a scientific audience. For specific applications, further experimental validation is recommended.

References

Spectroscopic Profile of 3-Bromothiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-carboxamide (CAS No. 78031-18-2), a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific compound, this document presents a summary of expected spectroscopic characteristics based on the analysis of closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.

Chemical Identity

ParameterValue
Compound Name This compound
CAS Number 78031-18-2[1][2]
Molecular Formula C5H4BrNOS[1][2]
Molecular Weight 206.06 g/mol [1][2]
Structure
Chemical structure of this compound

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring and the two protons of the amide group. The chemical shifts (δ) are anticipated to be in the downfield region due to the electron-withdrawing effects of the bromine and carboxamide groups.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Thiophene H47.2 - 7.5 (d)125 - 130
Thiophene H57.0 - 7.3 (d)128 - 132
-CONH₂5.5 - 8.0 (br s)-
Thiophene C2 (-CONH₂)-160 - 165
Thiophene C3 (-Br)-110 - 115
Thiophene C4-125 - 130
Thiophene C5-128 - 132

Note: These are estimated values. Actual experimental data may vary. d = doublet, br s = broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule. Key expected absorption bands are listed below.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3100 - 3500Medium-Strong
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1550 - 1640Medium
C-N Stretch1300 - 1400Medium
C-Br Stretch500 - 600Medium-Strong
C-S Stretch (Thiophene)600 - 800Medium
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

Table 3: Expected Mass Spectrometry (MS) Data for this compound

Parameter Expected Value
Ionization Mode Electrospray (ESI) or Electron Impact (EI)
Molecular Ion [M]⁺ m/z 205 and 207 (approx. 1:1 ratio)
Key Fragment Ions [M-NH₂]⁺, [M-CONH₂]⁺, [C₄H₂SBr]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Acquisition:

    • ESI: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.

    • EI: Introduce the sample (if sufficiently volatile) via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers are encouraged to perform experimental analyses to obtain and confirm the definitive spectroscopic data for this compound.

References

Solubility Profile of 3-Bromothiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromothiophene-2-carboxamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a theoretical solubility profile based on the compound's molecular structure and furnishes a detailed, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No. 78031-18-2) is a substituted thiophene derivative with the molecular formula C₅H₄BrNOS.[1][2] Its structure, featuring a thiophene ring, a bromine atom, and a carboxamide group, makes it a valuable building block in the synthesis of various pharmaceutical compounds.[3] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Predicted Solubility Profile

The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] The molecular structure of this compound contains both polar (carboxamide group) and moderately non-polar (bromothiophene ring) moieties. This amphiphilic nature suggests its solubility will vary significantly across different organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHighThese solvents can effectively solvate both the polar carboxamide group and the polarizable bromothiophene ring.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group of alcohols can hydrogen bond with the carboxamide group, promoting solubility. However, the non-polar backbone of the alcohols might limit solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and are good at dissolving a wide range of organic compounds. DCM is often used as a solvent for reactions involving thiophene carboxamides.[5][6]
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateTHF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for the amide protons.
Non-polar Hexane, TolueneLowThe significant polarity of the carboxamide group will likely lead to poor solubility in non-polar hydrocarbon solvents.
Aqueous WaterInsolubleThe molecule is stated to be insoluble in water.[1] The non-polar bromothiophene ring dominates the overall solubility in water.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol details a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Gravimetric Solubility Determination Protocol

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Dichloromethane, Methanol, etc.)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Pre-weighed evaporation dishes

  • Volumetric flasks

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating can be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.

    • Once the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the evaporation dish containing the dried solute on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)

Experimental Workflow: Synthesis of this compound

The synthesis of this compound typically involves the amidation of a corresponding carboxylic acid or its activated derivative. The following diagram illustrates a general workflow for such a synthesis.

G cluster_activation Carboxylic Acid Activation start_acid 3-Bromothiophene-2-carboxylic acid activated_intermediate Activated Intermediate (e.g., Acyl Chloride) start_acid->activated_intermediate Activation start_amine Ammonia source (e.g., NH4Cl) reaction_vessel Reaction Vessel start_amine->reaction_vessel activating_agent Activating Agent (e.g., SOCl2, EDCI/HOBt) activating_agent->activated_intermediate solvent1 Anhydrous Solvent (e.g., DCM, THF) solvent1->activated_intermediate activated_intermediate->reaction_vessel quenching Aqueous Quench reaction_vessel->quenching base Base (e.g., Triethylamine) base->reaction_vessel extraction Organic Extraction quenching->extraction drying Drying Agent (e.g., Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Recrystallization, Chromatography) concentration->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Bromothiophene-2-carboxamide, a key intermediate in synthetic and medicinal chemistry. This document outlines its physical state and appearance, presents key quantitative data in a structured format, and provides detailed experimental protocols for property determination. Additionally, a representative synthetic workflow involving this compound is visualized to aid in experimental design.

Physical State and Appearance

This compound is a solid compound at ambient temperature and pressure[1]. While direct descriptions of its appearance are not consistently published, related structural analogs such as 3-Bromothiophene-2-carboxylic acid and Methyl 3-bromothiophene-2-carboxylate are described as white to cream, pale brown, or light yellow powders or lumps[2][3]. Therefore, it is anticipated that this compound presents as a crystalline solid, likely with a color ranging from white to off-white or pale yellow.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₄BrNOS[4]
Molecular Weight 206.06 g/mol [4]
CAS Number 78031-18-2[4]
Physical State Solid[1]
Melting Point 106 - 108 °C
Water Solubility Insoluble[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided to ensure reproducibility and adherence to standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity and is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle to ensure uniform packing.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation:

    • The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

Water Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in water at a specific temperature. Given that this compound is reported as insoluble, this protocol is designed to confirm low solubility.

Apparatus and Materials:

  • Vials with Teflon-lined screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-purity water (e.g., HPLC grade)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Sample of this compound

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials. The mass added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: A precise volume of high-purity water is added to each vial. The vials are then sealed and placed in a constant temperature shaker bath (e.g., set to 25 °C). The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow larger particles to settle. The samples are then centrifuged at high speed to pellet any remaining suspended solid.

  • Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn. This solution is then diluted as necessary and analyzed using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Reporting: The solubility is reported in units such as mg/L or µg/mL at the specified temperature. For compounds deemed "insoluble," the result may be reported as below the detection limit of the analytical method used.

Synthetic Application Workflow: Stille Cross-Coupling

This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction is a powerful tool for forming carbon-carbon bonds. The diagram below illustrates a generalized experimental workflow for a Stille coupling reaction utilizing this compound.

Stille_Coupling_Workflow reagent reagent process process analysis analysis product product sub_a 3-Bromothiophene- 2-carboxamide setup Reaction Setup (Inert Atmosphere) sub_a->setup sub_b Organostannane (R-SnBu3) sub_b->setup catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->setup solvent Anhydrous Solvent (e.g., Toluene, DMF) solvent->setup heat Heating (e.g., 80-110 °C) setup->heat Combine Reagents quench Workup (Quenching, Extraction) heat->quench Upon Completion tlc Reaction Monitoring (TLC / LC-MS) heat->tlc Monitor Progress purify Purification (Chromatography) quench->purify final_product Coupled Product purify->final_product tlc->heat nmr Characterization (NMR, MS) final_product->nmr

Caption: Generalized workflow for a Stille cross-coupling reaction.

References

The Unassuming Workhorse: A Technical Guide to the Reactivity Profile of 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 3-bromothiophene presents itself as a versatile, albeit sometimes challenging, building block. Its unique electronic and steric properties, governed by the interplay between the sulfur heteroatom and the bromine substituent at the β-position, dictate a nuanced reactivity profile. This in-depth technical guide provides a comprehensive overview of the core reactions involving 3-bromothiophene, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing its full synthetic potential in drug discovery and materials science.

Core Principles of 3-Bromothiophene Reactivity

Compared to its more readily utilized isomer, 2-bromothiophene, the 3-substituted counterpart often exhibits lower reactivity in several key transformations. This difference is primarily attributed to the stronger carbon-bromine (C-Br) bond at the 3-position, a consequence of the electronic distribution within the thiophene ring.[1] Theoretical studies, often employing Density Functional Theory (DFT), predict a higher activation barrier for reactions that involve the cleavage of the C3-Br bond.[1]

However, this perceived sluggishness can be overcome with the appropriate choice of modern catalytic systems and optimized reaction conditions, transforming 3-bromothiophene into a valuable synthon for accessing a diverse array of 3-substituted and 3,4-disubstituted thiophenes.

Metal-Halogen Exchange: A Gateway to Functionalization

Lithium-halogen exchange is a cornerstone transformation for the functionalization of 3-bromothiophene, providing access to the versatile 3-thienyllithium intermediate. This powerful nucleophile can then be quenched with a wide range of electrophiles to introduce diverse functional groups at the 3-position.

Quantitative Data for Lithiation and Electrophilic Quench
Organolithium ReagentEquivalentsTemperature (°C)Time (min)ElectrophileYield (%)Reference
n-Butyllithium1.1-7830-60N,N-DimethylformamideVaries[2]
tert-Butyllithium1.1-7830-60BenzaldehydeVaries[2]
tert-Butyllithium2.0-7860GeneralHigh[3]

Note: Yields are highly dependent on the specific electrophile used and reaction conditions.

Experimental Protocol: Lithiation of 3-Bromothiophene and Quench with an Electrophile

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., trimethylsilyl chloride, dimethylformamide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to equilibrate the temperature.[1]

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below -70 °C.[2]

  • Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.

  • Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.

  • Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualization of the Lithiation Workflow

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Quench cluster_workup Work-up & Purification start Flame-dried flask under N2/Ar add_3bt Add 3-Bromothiophene (1.0 eq) start->add_3bt add_thf Add anhydrous THF add_3bt->add_thf cool Cool to -78 °C add_thf->cool add_buli Add n-BuLi (1.1 eq) dropwise at -78 °C cool->add_buli stir_lithiation Stir for 30-60 min at -78 °C add_buli->stir_lithiation add_electrophile Add Electrophile (1.2 eq) at -78 °C stir_lithiation->add_electrophile warm_stir Warm to RT and stir for 1-3 h add_electrophile->warm_stir quench Quench with sat. NH4Cl warm_stir->quench extract Extract with Et2O/EtOAc quench->extract dry Dry over MgSO4/Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify end 3-Substituted Thiophene purify->end

Caption: Experimental workflow for the lithiation and electrophilic quench of 3-bromothiophene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. While 3-bromothiophene can be a more challenging substrate than its 2-bromo isomer, a variety of effective protocols have been developed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between 3-bromothiophene and various organoboron compounds.

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2-5)-K₃PO₄1,4-Dioxane/H₂O80-10012-2480-90[4]
(2-Fluorophenyl)boronic acidPd(OAc)₂ (1)tBu-JohnPhos (2)KFTHFRT1High[5]
Arylboronic acidsPd(PPh₃)₄-Na₂CO₃Toluene/H₂O8012~80-90[6]

Materials:

  • 3-Bromothiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0 mmol)

  • Degassed 1,4-dioxane/water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[4]

  • Add the degassed solvent system to the flask via syringe.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R 3-Thienyl-Br 3-Thienyl-Br 3-Thienyl-Br->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling offers a robust method for C-C bond formation using organostannane reagents, which are often stable to air and moisture.

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene1001285[7]
Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF901678[7]
Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892[7]

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Organostannane reagent (1.1 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous and degassed toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene and the organostannane in toluene.[7]

  • Add the palladium catalyst and degas the mixture with a stream of argon for 15 minutes.[7]

  • Heat the reaction mixture to 100 °C and stir vigorously.[7]

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Kumada Coupling

The Kumada coupling utilizes Grignard reagents as the organometallic partner, often catalyzed by nickel or palladium complexes.

Grignard ReagentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Hexylmagnesium bromidePdCl₂(dppf)Diethyl ether0182.5[5]
Hexylmagnesium bromideNiCl₂(dppp)THF/MTBE (50:50)RT1586.7[5]
Alkylmagnesium halideNiCl₂(dppp) (0.1-1 mol%)Diethyl ether/THFRT or refluxVariesGood to excellent[8][9]

Materials:

  • 3-Bromothiophene (1.0 eq)

  • Alkylmagnesium halide (e.g., hexylmagnesium bromide, 1.2 eq)

  • [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (NiCl₂(dppp)) (0.1-1 mol%)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, add the alkylmagnesium halide solution.[10]

  • In a separate flask, dissolve 3-bromothiophene in anhydrous diethyl ether.[10]

  • Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.[9]

  • Add the NiCl₂(dppp) catalyst to the reaction mixture.[9]

  • Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC or GC.[9][10]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.[9][10]

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[10]

  • Concentrate the solution and purify the product by column chromatography or distillation.[10]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting 3-bromothiophene with terminal alkynes.

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylacetylene(AllylPdCl)₂ / PhosphineDABCOAcetonitrileRTGood[11]
Various terminal alkynes[DTBNpP]Pd(crotyl)ClTMPDMSORT75 (for a model system)[12]

Materials:

  • 3-Bromothiophene (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • (AllylPdCl)₂ (2.5 mol%)

  • Phosphine ligand (10 mol%)

  • Base (e.g., DABCO, 2 equiv)

  • Acetonitrile

Procedure:

  • To a Schlenk tube, add 3-bromothiophene, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill with an inert gas three times.

  • Add acetonitrile, the terminal alkyne, and the base via syringe.

  • Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.[11]

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling 3-bromothiophene with a variety of primary and secondary amines.

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-methylanilinePd₂(dba)₃P(tBu)₃NaOtBuToluene80-100Varies52 (with 2-bromo-3-methylthiophene)[13]
Polysubstituted anilinesPd(OAc)₂XantphosCs₂CO₃Dioxane120VariesModerate to high[14]

Materials:

  • 3-Bromothiophene (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Cs₂CO₃ (1.4 mmol)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

  • Add 3-bromothiophene and the amine, followed by the anhydrous solvent.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 (α) position due to the superior stabilization of the intermediate carbocation.[15] In 3-bromothiophene, the directing effects of the sulfur atom (activating and α-directing) and the bromine atom (deactivating and ortho-, para-directing) must be considered. The C2 position is the most activated site for electrophilic attack.

Regioselectivity in Electrophilic Substitution

While comprehensive quantitative data on the regioselectivity of various electrophilic substitutions on 3-bromothiophene is sparse in readily available literature, the general order of reactivity for the unsubstituted positions is C2 > C5 > C4.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on thiophene rings is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[9][16] For 3-bromothiophene, which lacks strong activation, SNA reactions are challenging and often require harsh conditions or specific activation, such as in the formation of a benzyne-like intermediate.[9] More research is needed to fully explore the scope and utility of SNA reactions with 3-bromothiophene.

Conclusion

3-Bromothiophene, while exhibiting a more subdued reactivity compared to its 2-bromo isomer, is a highly valuable and versatile building block in organic synthesis. A thorough understanding of its reactivity profile, coupled with the strategic application of modern catalytic systems, unlocks a vast chemical space for the synthesis of novel pharmaceuticals and functional materials. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers to effectively incorporate 3-bromothiophene into their synthetic endeavors.

References

The Thiophene Carboxamide Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across a wide range of diseases. Its unique physicochemical properties, including its aromaticity, ability to participate in hydrogen bonding, and structural rigidity, make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological significance of the thiophene carboxamide scaffold, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Thiophene carboxamide derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.

Kinase Inhibition: Targeting Key Signaling Pathways

A primary mode of action for many anticancer thiophene carboxamides is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. For instance, compound 14d , a thiophene-3-carboxamide derivative, exhibited an IC50 value of 191.1 nM against VEGFR-2.[1] Another study reported compounds 5 and 21 with potent VEGFR-2 inhibition, showing IC50 values of 0.59 and 1.29 μM, respectively.[2][3] The inhibition of VEGFR-2 by these compounds leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in the inhibition of cancer cell proliferation, migration, and angiogenesis.[1][4]

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a complex role in cancer, with their activity being associated with both pro-apoptotic and pro-survival signals. Thiophene carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP (JNK-interacting protein) mimetics.[5] One such derivative, compound 25 , demonstrated an IC50 of 1.32 μM in a JNK1 kinase assay.[6] By modulating the JNK signaling pathway, these compounds can induce apoptosis in cancer cells.

JAK2 Inhibition: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune responses. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms. A series of carboxamide-substituted thiophenes have been developed as JAK2 inhibitors, demonstrating their potential in treating these disorders.[7]

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives (IC50 Values)

Compound/SeriesTarget/Cell LineIC50 ValueReference(s)
Compound 14d VEGFR-2191.1 nM[1]
Compound 5 VEGFR-20.59 µM[2][3]
Compound 21 VEGFR-21.29 µM[2][3]
Compound 25 JNK11.32 µM[6]
Unsubstituted Thiophene-3-carboxamide (5g)JNK15.4 µM[6]
Thiophene carboxamide 2b Hep3B5.46 µM[8]
Thiophene carboxamide 2e Hep3B12.58 µM[8]
PAN-90806 familyVEGFR-2Nanomolar range[9][10]
Thiophene-2-carboxamide 5b MCF-70.09 µM[11]
Thiophene-2-carboxamide 5c HepG20.72 µM[11]
Thiophene/Carboxamide 7f HT-292.18 µM[11]
Thiophene/Carboxamide 7f MCF-74.25 µM[11]
Other Anticancer Mechanisms

Beyond kinase inhibition, thiophene carboxamides exert their anticancer effects through other mechanisms:

  • Tubulin Polymerization Inhibition: Several thiophene carboxamide derivatives act as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Compounds 5 and 21 demonstrated significant inhibition of β-tubulin polymerization, with 73% and 86% inhibition at their IC50 values, respectively.[2][3]

  • Induction of Apoptosis: Many thiophene carboxamides induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases, disruption of the mitochondrial membrane potential, and an increase in the Bax/Bcl-2 ratio.[2][3]

  • Mitochondrial Complex I Inhibition: Some analogs, such as JCI-20679, have been shown to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo.[9]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The thiophene carboxamide scaffold is a promising framework for the development of novel antimicrobial agents to address the growing threat of antibiotic resistance.

Antibacterial Activity

Thiophene carboxamide derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were found to be effective against Extended-Spectrum-β-Lactamase (ESBL)-producing Escherichia coli.[9] Another study reported that thiophene derivatives exhibited MIC50 values between 16 and 32 mg/L against colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L against colistin-resistant E. coli.[12][13] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes and disruption of the bacterial cell membrane.[12]

Antifungal and Antiviral Activities

Thiophene carboxamides have also shown promise as antifungal and antiviral agents. Certain derivatives have exhibited activity against fungal pathogens like Candida albicans.[14] In the realm of virology, thiophene carboxamides have been identified as inhibitors of norovirus and have shown activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[15]

Table 2: Antimicrobial Activity of Thiophene Carboxamide Derivatives (MIC Values)

Compound/SeriesMicroorganismMIC/MIC50 ValueReference(s)
Thiophene derivatives 4, 5, 8 Colistin-resistant A. baumannii16-32 mg/L (MIC50)[12][13]
Thiophene derivatives 4, 5, 8 Colistin-resistant E. coli8-32 mg/L (MIC50)[12][13]
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing E. coliNot specified[9]
2-thiophene carboxylic acid thioureidesGram-negative clinical strains31.25-250 µg/mL[14]
2-thiophene carboxylic acid thioureidesBacillus subtilis7.8-125 µg/mL[14]
2-thiophene carboxylic acid thioureidesCandida albicans31.25-62.5 µg/mL[14]
Thiophene/Carboxamide ST005324 & ST016021Various pathogensNot specified[16]

Anti-inflammatory and Neuroprotective Potential

The thiophene carboxamide scaffold is also being explored for its anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Thiophene-based compounds, including some carboxamide derivatives, are known to possess anti-inflammatory properties.[17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17] This makes them attractive candidates for the development of novel treatments for inflammatory diseases.

Neurodegenerative Diseases

Recent research has highlighted the potential of thiophene derivatives, including carboxamides, in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These compounds are being investigated for their ability to modulate processes like Aβ aggregation, oxidative stress, and neuroinflammation.[16][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are overviews of key experimental protocols commonly used in the evaluation of thiophene carboxamide derivatives.

Synthesis of Thiophene-2-Carboxamide Derivatives

A general method for the synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor molecules. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds in the presence of alcoholic sodium ethoxide can yield the desired thiophene-2-carboxamide derivatives.[19] The specific reaction conditions and purification methods will vary depending on the desired final product.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[20][21]

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene carboxamide derivative for a specific duration (e.g., 24, 48, or 72 hours).[20][21]

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[20][21]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.[20][21]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serial twofold dilutions of the thiophene carboxamide derivative are prepared in a suitable broth medium in a 96-well microtiter plate.[15][22]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[15][22]

  • Inoculation: Each well is inoculated with the bacterial or fungal suspension.[15][22]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15][22]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][22]

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The thiophene carboxamide derivative is added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period.

  • Detection: The amount of phosphorylated substrate is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity. The IC50 value is then calculated.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a buffer is prepared.

  • Compound Addition: The thiophene carboxamide derivative is added to the reaction mixture.

  • Polymerization Monitoring: The mixture is warmed to 37°C to initiate polymerization, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization to a control without the compound.

Signaling Pathway Visualizations

To better understand the mechanisms of action of thiophene carboxamide derivatives, it is essential to visualize the signaling pathways they modulate.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis ThiopheneCarboxamide Thiophene Carboxamide Inhibitor ThiopheneCarboxamide->VEGFR2 Inhibits JNK_Signaling_Pathway JNK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation ThiopheneCarboxamide Thiophene Carboxamide Inhibitor ThiopheneCarboxamide->JNK Inhibits Experimental_Workflow_Anticancer General Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Thiophene Carboxamide Derivatives CellViability Cell Viability Assay (e.g., MTT) Synthesis->CellViability KinaseAssay Kinase Inhibition Assay CellViability->KinaseAssay TubulinAssay Tubulin Polymerization Assay CellViability->TubulinAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase Activity) CellViability->ApoptosisAssay Xenograft Tumor Xenograft Model ApoptosisAssay->Xenograft

References

Potential Research Frontiers for 3-Bromothiophene-2-carboxamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. 3-Bromothiophene-2-carboxamide, as a key intermediate, provides a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide consolidates the current knowledge on this compound and its analogs, focusing on promising research avenues in oncology, infectious diseases, and enzyme inhibition. We present a comprehensive overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to empower researchers in the rational design and development of novel therapeutics based on this promising scaffold.

Introduction: The Versatility of the Thiophene Carboxamide Core

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various molecular interactions make it an attractive scaffold for drug development.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a bromine atom at the 3-position of the thiophene ring, as in this compound, further enhances its synthetic utility, particularly in cross-coupling reactions that allow for the introduction of diverse substituents.[2] This guide explores the burgeoning potential of derivatives synthesized from this key intermediate in several critical therapeutic areas.

Synthetic Strategies: Building a Library of Thiophene Carboxamide Derivatives

The synthesis of diverse 3-substituted-thiophene-2-carboxamide derivatives is primarily achieved through two key synthetic transformations: manipulation of the bromine atom via cross-coupling reactions and modification of the carboxamide group.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom at the 3-position of the thiophene ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.[3] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of diverse chemical libraries for biological screening.

General Protocol for Suzuki-Miyaura Coupling:

A mixture of this compound (or its derivative), an appropriate arylboronic acid or ester, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium phosphate or sodium carbonate) are heated in a suitable solvent system (e.g., a mixture of toluene/water or dioxane/water).[4][5] The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.

Amide Bond Formation

The carboxamide moiety can be introduced by coupling 3-bromothiophene-2-carboxylic acid with a variety of amines. This reaction is typically facilitated by a coupling agent.

General Protocol for Amide Coupling:

To a solution of 3-bromothiophene-2-carboxylic acid, a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt) are added. The desired amine is then introduced, and the reaction is stirred at room temperature until completion.[6] The resulting amide can be purified by extraction and recrystallization or chromatography. Alternatively, 3-bromothiophene-2-carbonyl chloride can be reacted directly with amines in the presence of a base.[7]

Promising Research Area 1: Anticancer Drug Discovery

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis.

Quantitative Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various thiophene carboxamide derivatives, highlighting their potency against different cancer cell lines.

Derivative ClassCancer Cell LineIC50 Value (µM)Reference
Phenyl-thiophene-carboxamides (2b)Hep3B (Liver)5.46[8]
Phenyl-thiophene-carboxamides (2d)Hep3B (Liver)8.85[8]
Phenyl-thiophene-carboxamides (2e)Hep3B (Liver)12.58[8]
3-Aryl thiophene-2-aryl/heteroaryl chalcones (5a)HCT-15 (Colon)21 µg/mL[9]
3-Aryl thiophene-2-aryl/heteroaryl chalcones (5g)HCT-15 (Colon)22.8 µg/mL[9]
Thiophene-2-carboxamide derivative (5b)MCF-7 (Breast)0.09[10]
Thiophene-2-carboxamide derivative (5c)MCF-7 (Breast)2.22[10]
Thiophene-2-carboxamide derivative (5c)HepG2 (Liver)0.72[10]
Thieno[3,2-d]pyrimidine-6-carboxamide (7f)HT-29 (Colon)2.18[10]
Thieno[3,2-d]pyrimidine-6-carboxamide (7f)MCF-7 (Breast)4.25[10]
Trisubstituted thiophene-3-carboxamide selenide (16e)HCT116 (Colon)3.20[11]
Trisubstituted thiophene-3-carboxamide selenide (16e)A549 (Lung)7.86[11]
Trisubstituted thiophene-3-carboxamide selenide (16e)MCF-7 (Breast)8.81[11]
Trisubstituted thiophene-3-carboxamide selenide (16e)SK-MEL-28 (Melanoma)8.81[11]
Key Mechanisms and Signaling Pathways

Several thiophene carboxamide derivatives have been identified as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[12]

Tubulin_Inhibition_Workflow cluster_workflow Experimental Workflow: Tubulin Polymerization Assay Purified_Tubulin Purified Tubulin Incubation Incubate at 37°C with GTP Purified_Tubulin->Incubation Test_Compound Thiophene Carboxamide Derivative Test_Compound->Incubation Measurement Measure Absorbance at 340 nm (kinetic) Incubation->Measurement Data_Analysis Data Analysis: Plot Absorbance vs. Time Calculate IC50 Measurement->Data_Analysis

Caption: Workflow for in vitro tubulin polymerization assay.

Thiophene carboxamide derivatives have been shown to inhibit several protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

VEGFR2_Signaling cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS RAF RAF PLCg->RAF AKT Akt PI3K->AKT RAS->RAF Proliferation Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiophene Carboxamide Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Several thiophene-based compounds have been developed as EGFR inhibitors.[11]

EGFR_Signaling cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT Cell_Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor Thiophene Carboxamide Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

  • JAK2 Inhibition: Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is critical for hematopoiesis and immune response. Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Thiophene carboxamides have been identified as inhibitors of JAK2.[4]

Promising Research Area 2: Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various bacterial and fungal strains.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiophene carboxamide derivativesAcinetobacter baumannii (Col-R)16 - 32 (MIC50)[13]
Thiophene carboxamide derivativesEscherichia coli (Col-R)8 - 32 (MIC50)[13]
Thiophene-2-carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[14]
Thiophene-2-carboxylic acid thioureidesBacillus subtilis7.8 - 125[14]
Thiophene-2-carboxylic acid thioureidesStaphylococcus aureus (MDR)125 - 500[14]
Thiophene-2-carboxylic acid thioureidesFungal strains31.25 - 62.5[14]
Thiophene derivatives (S1)Staphylococcus aureus0.81 (µM/ml)[15]
Thiophene derivatives (S1)Bacillus subtilis0.81 (µM/ml)[15]
Thiophene derivatives (S1)Escherichia coli0.81 (µM/ml)[15]
Thiophene derivatives (S1)Salmonella typhi0.81 (µM/ml)[15]
Thiophene derivatives (S4)Candida albicans0.91 (µM/ml)[15]
Thiophene derivatives (S4)Aspergillus niger0.91 (µM/ml)[15]
3-Amino thiophene-2-carboxamides (7b)Pseudomonas aeruginosa86.9% inhibition
3-Amino thiophene-2-carboxamides (7b)Staphylococcus aureus83.3% inhibition
3-Amino thiophene-2-carboxamides (7b)Bacillus subtilis82.6% inhibition
Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial compound.

MIC_Workflow cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay Serial_Dilution Prepare serial dilutions of test compound in a 96-well plate Inoculation Inoculate wells with a standardized bacterial/ fungal suspension Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocols

For reproducibility and standardization, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caspase-3/7 Activity Assay

Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 24 hours).

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C to fix the cells.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Future Research Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Future research in this area should focus on:

  • Expansion of Chemical Diversity: Systematic exploration of substituents at the 3-position and on the carboxamide nitrogen will be crucial to optimize potency and selectivity.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by the most potent compounds will guide further rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of thiophene carboxamide derivatives with existing anticancer or antimicrobial agents could lead to more effective treatment regimens.

References

The Strategic Role of 3-Bromothiophene-2-carboxamide as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromothiophene-2-carboxamide and its structural analogs are pivotal intermediates in the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the significant role of this thiophene derivative, with a particular focus on its application in the development of kinase inhibitors. The document provides a comprehensive overview of its utility in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and an examination of the biological signaling pathways targeted by the resultant therapeutic candidates.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom and a carboxamide group at the 2 and 3 positions, respectively, as in this compound, provides synthetic handles for diversification and fine-tuning of molecular properties. This strategic functionalization makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Core Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound as a chemical intermediate lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the linkage of the thiophene core to a wide variety of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-aryl compounds. It involves the reaction of an organohalide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The carboxamide group at the 2-position of this compound is generally well-tolerated under these reaction conditions.

Stille Coupling

The Stille coupling utilizes an organostannane reagent as the coupling partner for the organohalide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a broad range of functional groups.[1] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks.[1]

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, they are a major target for drug development. The thiophene-carboxamide scaffold has been identified as a valuable core for the design of potent and selective kinase inhibitors.

Case Study: Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors

Research into novel inhibitors of c-Jun N-terminal kinase (JNK), a key mediator of cellular stress responses, has utilized derivatives of thiophene-3-carboxamide.[2] The general synthetic strategy involves the coupling of a substituted thiophene core with various aromatic and heteroaromatic fragments to explore the structure-activity relationship (SAR).

The following table summarizes the key quantitative data for a Suzuki-Miyaura coupling reaction representative of the synthesis of JNK inhibitors, starting from a 3-bromothiophene derivative.

ParameterValueReference
Starting MaterialThis compound derivative[2]
Coupling PartnerArylboronic acid[2]
CatalystTetrakis(triphenylphosphine)palladium(0)[3]
BasePotassium Carbonate[3]
Solvent SystemToluene/Water/Methanol[3]
Reaction TemperatureReflux[3]
Yield Good (Specific percentage is substrate-dependent) [3][4]
Purity High (Achieved via chromatographic purification) [4]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Stille couplings, which can be adapted for reactions involving this compound.

General Protocol for Suzuki-Miyaura Coupling

Reagents and Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene and Water, 4:1)

Procedure:

  • To a reaction flask, add the 3-bromothiophene derivative, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling

Reagents and Materials:

  • This compound derivative (1.0 equivalent)

  • Organostannane reagent (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3-bromothiophene derivative and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Filter the mixture through Celite, and then perform a standard aqueous work-up.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Synthetic and Signaling Pathways

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Start->Reagents Solvent Add Solvent System Reagents->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat & Stir (80-110 °C) Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Workup Aqueous Work-up & Extraction Cool->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' JNK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates Apoptosis_Inflammation Apoptosis, Inflammation, Cell Proliferation c_Jun->Apoptosis_Inflammation regulates gene expression for Inhibitor Thiophene-3-carboxamide Derivative (Inhibitor) Inhibitor->JNK inhibits

References

An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry. The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has revolutionized the construction of complex molecular architectures, accelerating the discovery and development of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the core principles, key reaction types, and practical applications of these powerful transformations.

Core Principles: The Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions is a general catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The cycle is initiated by a catalytically active Pd(0) species which is either added directly or generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the bond between the organic group and the leaving group (typically a halide or triflate) of the electrophilic coupling partner (R-X). This step forms a Pd(II) intermediate.[3] The reactivity of the organic halide is dependent on the strength of the carbon-halogen bond, with the general trend being I > Br > Cl.[3]

  • Transmetalation: In this step, the organic group from the nucleophilic coupling partner (R'-M) is transferred to the palladium center, displacing the leaving group.[5] This forms a new Pd(II) intermediate with both organic groups attached to the metal.

  • Reductive Elimination: The final step involves the formation of a new carbon-carbon or carbon-heteroatom bond between the two organic partners (R-R'), and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Catalytic Cycle cluster_cycle General Catalytic Cycle pd0 Pd(0)L_n pdrx R-Pd(II)(X)L_n pd0->pdrx Oxidative Addition (R-X) pdrr R-Pd(II)(R')L_n pdrx->pdrr Transmetalation (R'-M) pdrr->pd0 Reductive Elimination (R-R')

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions

Several named reactions fall under the umbrella of palladium-catalyzed cross-couplings, each utilizing a different organometallic nucleophile. The choice of reaction often depends on the desired bond to be formed and the functional group tolerance required.

Reaction NameNucleophile (R'-M)Electrophile (R-X)Bond FormedKey Features
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids, esters)Aryl/vinyl halides or triflatesC(sp²) - C(sp²)Mild conditions, high functional group tolerance, low toxicity of boron reagents.[6][7]
Heck Coupling AlkenesAryl/vinyl halides or triflatesC(sp²) - C(sp²)Forms a substituted alkene, does not require an organometallic reagent.[4][8]
Sonogashira Coupling Terminal alkynesAryl/vinyl halidesC(sp²) - C(sp)Requires a copper co-catalyst, useful for synthesizing internal alkynes.[3][9]
Buchwald-Hartwig Amination AminesAryl halides or triflatesC(sp²) - NCrucial for the synthesis of aryl amines, common in pharmaceuticals.[9][10]
Stille Coupling Organotin compounds (stannanes)Aryl/vinyl halides or triflatesC(sp²) - C(sp²)High functional group tolerance, but toxicity of tin reagents is a drawback.[7][9]
Negishi Coupling Organozinc compoundsAryl/vinyl/alkyl halides or triflatesC(sp²) - C(sp²), C(sp²) - C(sp³)High reactivity, but organozinc reagents can be moisture sensitive.[7]
Kumada Coupling Grignard reagents (organomagnesium)Aryl/vinyl halidesC(sp²) - C(sp²), C(sp²) - C(sp³)High reactivity, but limited functional group tolerance due to the basicity of Grignard reagents.[4]

Applications in Drug Development

Palladium-catalyzed cross-coupling reactions are instrumental in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1][11] These reactions enable medicinal chemists to rapidly create libraries of compounds for structure-activity relationship (SAR) studies and allow process chemists to develop efficient and scalable synthetic routes for drug candidates.[1][11]

For instance, the Suzuki-Miyaura coupling is widely used to construct the biaryl core found in many drugs.[11] The Buchwald-Hartwig amination is essential for synthesizing arylamine moieties, which are prevalent in a vast number of pharmaceuticals.[10][12] The Sonogashira coupling has been employed in the synthesis of anti-allergic drugs like olopatadine hydrochloride.[7]

The impact of these reactions is evident in the synthesis of numerous commercial drugs, including those for treating cancer, schizophrenia, and chronic lymphocytic leukemia.[11][12]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for three of the most common palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[13]

Suzuki_Workflow start Reaction Setup reactants Add aryl halide, boronic acid, Pd catalyst, ligand, and base to flask start->reactants inert Establish inert atmosphere (e.g., N2 or Ar) reactants->inert solvent Add degassed solvent(s) inert->solvent reaction Heat and stir reaction mixture solvent->reaction monitor Monitor reaction progress (TLC, GC, LC-MS) reaction->monitor workup Work-up: Quench, extract, wash, dry monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13][14]

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8]

Heck_Workflow start Reaction Setup reactants Add aryl halide, alkene, Pd catalyst, and base to flask start->reactants solvent Add solvent reactants->solvent reaction Heat and stir reaction mixture solvent->reaction monitor Monitor reaction progress (TLC, GC, LC-MS) reaction->monitor filter Filter to remove catalyst monitor->filter workup Work-up: Extract, wash, dry filter->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Heck coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, NMP)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.[8][15]

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16]

Sonogashira_Workflow start Reaction Setup reactants Add aryl halide, Pd catalyst, Cu(I) co-catalyst, and ligand to flask start->reactants inert Establish inert atmosphere (e.g., N2 or Ar) reactants->inert solvent_base Add solvent and amine base inert->solvent_base alkyne Add terminal alkyne solvent_base->alkyne reaction Stir at room temperature or heat alkyne->reaction monitor Monitor reaction progress (TLC, GC, LC-MS) reaction->monitor workup Work-up: Quench, extract, wash, dry monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

  • Ligand (e.g., PPh₃)

  • Amine base and solvent (e.g., triethylamine, diisopropylamine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, palladium catalyst, copper(I) iodide, and ligand.

  • Seal the flask and purge with an inert gas.

  • Add the amine base (which often serves as the solvent) via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.[17][18]

Conclusion

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, providing powerful and versatile methods for constructing complex molecules.[6] Their broad functional group tolerance, mild reaction conditions, and high efficiency have made them invaluable in the pharmaceutical industry for the synthesis of novel drug candidates.[1][11] A thorough understanding of the underlying mechanisms and experimental parameters is crucial for researchers and scientists to effectively harness the full potential of these transformative reactions.

References

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 3-Bromothiophene-2-carboxamide, a valuable building block in medicinal chemistry and materials science, starting from 3-bromothiophene. The methodology first involves a regioselective lithiation and subsequent carboxylation of 3-bromothiophene to yield 3-bromo-2-thiophenecarboxylic acid. The intermediate acid is then converted to the target primary amide, this compound. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and workflow visualizations to ensure reliable execution.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Step 1: Carboxylation

    • 3-Bromothiophene is treated with n-butyllithium (n-BuLi) at low temperature to generate a 2-lithiated intermediate via a halogen-metal exchange or deprotonation. This intermediate is then quenched with solid carbon dioxide (dry ice) to form 3-bromo-2-thiophenecarboxylic acid after an acidic workup.

  • Step 2: Amidation

    • The resulting 3-bromo-2-thiophenecarboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). The activated acyl chloride is subsequently reacted with aqueous ammonia to yield the final product, this compound.

Experimental Protocols

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle it under a strict inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Thionyl chloride is corrosive and lachrymatory. All operations involving SOCl₂ must be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 3-Bromo-2-thiophenecarboxylic acid

Materials and Equipment:

  • 3-Bromothiophene (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice), crushed

  • Hydrochloric acid (2 M aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous THF to the flask. Dissolve 3-bromothiophene (1.0 eq) in the THF (to achieve a concentration of approx. 0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature is maintained below -70 °C.[1][2] The solution may change color upon addition.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the lithiated intermediate.[2]

  • Carboxylation: Carefully and quickly add an excess of crushed dry ice to the reaction mixture in several portions. A vigorous reaction may occur.

  • Warming and Quenching: Allow the mixture to slowly warm to room temperature. Once it reaches room temperature, quench the reaction by adding 2 M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-bromo-2-thiophenecarboxylic acid, which can be purified further by recrystallization (e.g., from a hexane/ethyl acetate mixture).

Step 2: Synthesis of this compound

Materials and Equipment:

  • 3-Bromo-2-thiophenecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2.0 eq)

  • A catalytic amount of N,N-dimethylformamide (DMF, ~2 drops)

  • Toluene (anhydrous)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, suspend 3-bromo-2-thiophenecarboxylic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This provides the crude 3-bromo-2-thiophenecarbonyl chloride.

  • Amination: Cool the flask containing the crude acyl chloride in an ice bath.

  • Ammonia Addition: Carefully and slowly add an excess of cold aqueous ammonium hydroxide to the flask with vigorous stirring. A white precipitate of the amide will form immediately.

  • Stirring: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts, followed by a small amount of cold diethyl ether.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis protocol. Yields are based on typical outcomes for these types of reactions as reported in the chemical literature.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Method
13-Bromo-2-thiophenecarboxylic acid207.0475 - 90%>95%¹H NMR, LC-MS
2This compound206.0685 - 95%>98%¹H NMR, LC-MS, M.P.

Visualizations

Experimental Workflow

The following diagram outlines the major steps in the synthesis protocol.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Amidation A 1. Dissolve 3-Bromothiophene in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi (Lithiation) B->C D 4. Quench with Dry Ice (CO₂) C->D E 5. Acidic Workup & Extraction D->E F 6. React Acid with SOCl₂/DMF E->F Intermediate: 3-Bromo-2-thiophenecarboxylic acid G 7. Form Acyl Chloride F->G H 8. React with aq. NH₃ G->H I 9. Filter & Wash Solid H->I J 10. Dry Final Product I->J

Caption: Overall workflow for the synthesis of this compound.

Logical Reaction Pathway

This diagram illustrates the key chemical transformations and intermediates in the synthetic route.

G Start 3-Bromothiophene Intermediate1 3-Bromo-2-lithiothiophene Start->Intermediate1 + n-BuLi (-78 °C) Intermediate2 3-Bromo-2-thiophenecarboxylic acid Intermediate1->Intermediate2 1. + CO₂ (Dry Ice) 2. H₃O⁺ Workup Intermediate3 3-Bromo-2-thiophenecarbonyl chloride Intermediate2->Intermediate3 + SOCl₂ End This compound Intermediate3->End + NH₄OH

Caption: Key chemical transformations in the synthesis pathway.

References

Application Notes: Suzuki-Miyaura Coupling of 3-Bromothiophene-2-carboxamide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties, including anticancer and antibacterial activities.[1][2][3] The functionalization of this heterocyclic system is critical for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, providing an efficient route to synthesize 3-arylthiophene-2-carboxamide derivatives.[4][5] These products are valuable intermediates and final compounds in drug discovery, with applications as inhibitors of key biological targets like VEGFR-2 and FTO, which are implicated in cancer and other diseases.[6][7] This document provides a detailed protocol and application data for the Suzuki coupling of 3-Bromothiophene-2-carboxamide with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[8][9]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Data Presentation

Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of bromothiophene systems, which are applicable to this compound.[4][5][10]

ParameterConditionNotes
Halide This compound (1.0 eq)The starting electrophile.
Boronic Acid Arylboronic Acid (1.1 - 1.5 eq)A slight excess is typically used to ensure complete consumption of the halide.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a phosphine ligandTetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[10]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)An inorganic base is required to activate the boronic acid for transmetalation.[11][12]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMFA biphasic solvent system is often used to dissolve both organic and inorganic reagents.[10][13]
Temperature 80 - 100 °CHeating is generally required to drive the reaction to completion.[5][12]
Atmosphere Inert (Nitrogen or Argon)Necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.
Representative Reaction Yields

Yields can vary based on the electronic and steric properties of the arylboronic acid used. The table below provides expected yields for the coupling of a bromothiophene scaffold with various substituted arylboronic acids, based on published data for similar reactions.[10][14]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid3-Phenylthiophene-2-carboxamide80 - 95%
24-Tolylboronic acid3-(4-Tolyl)thiophene-2-carboxamide85 - 90%
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)thiophene-2-carboxamide80 - 88%
44-Fluorophenylboronic acid3-(4-Fluorophenyl)thiophene-2-carboxamide75 - 85%
52-Thiophenylboronic acid3-(Thiophen-2-yl)thiophene-2-carboxamide70 - 80%

Mandatory Visualizations

G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product reagent1 This compound catalyst Pd(PPh₃)₄ plus1 + reagent2 Arylboronic Acid (R-B(OH)₂) product 3-Arylthiophene-2-carboxamide catalyst->product Suzuki Coupling base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O) heat Heat (80-100 °C)

Caption: General reaction scheme for the Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L₂ complex1 R¹-Pd(II)L₂-X pd0->complex1 oxid_add Oxidative Addition oxid_add->complex1 complex2 R¹-Pd(II)L₂-R² complex1->complex2 trans Transmetalation trans->complex2 complex2->pd0 red_elim Reductive Elimination red_elim->pd0 r1x R¹-X (this compound) r2b R²-B(OH)₂ + Base product R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Workflow arrow A 1. Reagent Setup A_desc Combine halide, boronic acid, base, and solvent in a flask. arrow1 arrow1 B 2. Inert Atmosphere B_desc Degas the mixture (e.g., N₂ bubbling) for 15-20 minutes. arrow2 arrow2 C 3. Catalyst Addition C_desc Add Pd(0) catalyst under a positive N₂ pressure. arrow3 arrow3 D 4. Reaction D_desc Heat the mixture at 80-100 °C for 4-12 hours with stirring. arrow4 arrow4 E 5. Workup E_desc Cool, dilute with water, and extract with an organic solvent. arrow5 arrow5 F 6. Purification F_desc Dry organic layer, concentrate, and purify via column chromatography.

Caption: Standard experimental workflow for Suzuki coupling.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid on a 1 mmol scale.

Materials and Equipment:

  • This compound (1.0 mmol, 220 mg)

  • Arylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask (50 mL) with stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle with temperature control

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Inerting the System: Fit the flask with a condenser and connect it to an inert gas line. Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-arylthiophene-2-carboxamide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a potential carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Stille Cross-Coupling of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the palladium-catalyzed Stille cross-coupling of 3-bromothiophene-2-carboxamide with various organostannanes. The protocols described herein are based on established principles of Stille couplings involving heteroaromatic halides and are intended to serve as a robust starting point for experimental design and optimization.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals.[1] The reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] Organostannane reagents are advantageous due to their stability to air and moisture, and the reaction's tolerance for a wide variety of functional groups often circumvents the need for protecting groups.[2] The application of the Stille coupling to this compound provides a direct route to a diverse range of 3-substituted thiophene-2-carboxamides, which are valuable scaffolds in medicinal chemistry.

Reaction Principle

The catalytic cycle of the Stille reaction is a well-understood process that proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Reaction Scheme

General reaction scheme for the Stille cross-coupling of this compound.

Experimental Protocols

Important Considerations:

  • Inert Atmosphere: Stille coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst and organostannane reagent. Anhydrous solvents are also crucial for optimal results.

  • Safety: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

General Protocol for Stille Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates and organostannanes.

Materials:

  • This compound

  • Organostannane (e.g., aryl-, heteroaryl-, or vinylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and if necessary, a ligand.

  • Degassing: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.0-1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-substituted-thiophene-2-carboxamide.

Data Presentation

Table 1: Typical Reaction Parameters for Stille Coupling of this compound
ParameterRecommended Range/ValueNotes
Substrate This compound1.0 equivalent
Organostannane Aryl-, Heteroaryl-, Vinylstannane1.0 - 1.2 equivalents
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand1 - 5 mol%
Ligand (optional) PPh₃, AsPh₃, P(t-Bu)₃2 - 10 mol%
Solvent Toluene, Dioxane, DMF, NMPAnhydrous and degassed
Temperature 80 - 120 °CHigher temperatures may be required for less reactive partners.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS for completion.
Table 2: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, insufficient temperature, or poor quality reagents.Increase catalyst loading, try a different ligand, increase reaction temperature, or use freshly purified reagents and solvents.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature. Ensure reagents and solvents are anhydrous.
Formation of Side Products Homocoupling of the organostannane can be a significant side reaction.Optimize stoichiometry and temperature. The use of additives like CuI can sometimes suppress homocoupling.
Difficulty in Removing Tin Byproducts Incomplete removal during work-up.Repeat the aqueous KF wash or try alternative work-up procedures.

Visualizations

Catalytic Cycle of the Stille Reaction

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 + X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Stille_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst - Ligand (optional) - Inert Atmosphere start->setup degas Degas System (Evacuate/Backfill with Inert Gas) setup->degas add_reagents Add Anhydrous Solvent and Organostannane degas->add_reagents react Heat and Stir (80-120 °C) add_reagents->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with KF solution - Wash with Brine monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

General experimental workflow for the Stille coupling.

References

Application Notes & Protocols: Sonogashira Coupling Partners for 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials. 3-Bromothiophene-2-carboxamide is a valuable heterocyclic building block, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the creation of novel compounds with potential biological activity. These application notes provide an overview of suitable coupling partners and detailed protocols for performing the Sonogashira reaction with this compound.

Sonogashira Coupling Reaction Mechanism:

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)L₂(C≡CR) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Product (Ar-C≡CR) Pd_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_acetylide Base Base Base->Cu_acetylide ArX 3-Bromothiophene- 2-carboxamide ArX->Pd_complex

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Potential Sonogashira Coupling Partners

A wide variety of terminal alkynes can be successfully coupled with 3-bromothiophene derivatives. The choice of the alkyne partner is dictated by the desired final structure and its intended application. The table below summarizes various classes of terminal alkynes and provides representative examples.

Table 1: Representative Terminal Alkyne Coupling Partners

Alkyne ClassExample Coupling PartnerStructurePotential Application / Moiety
Aliphatic Alkynes 1-HexyneCH₃(CH₂)₃C≡CHIntroduction of a simple alkyl chain
3,3-Dimethyl-1-butyne(CH₃)₃CC≡CHIntroduction of a sterically hindered group
Aromatic Alkynes PhenylacetyleneC₆H₅C≡CHAryl extension, core for further functionalization
4-EthynyltolueneCH₃C₆H₄C≡CHSubstituted aryl group for SAR studies
Heterocyclic Alkynes 2-EthynylpyridineC₅H₄NC≡CHIntroduction of a basic, coordinating nitrogen atom
3-EthynylthiopheneC₄H₃SC≡CHExtension of the thiophene system
Functionalized Alkynes Propargyl alcoholHC≡CCH₂OHIntroduction of a primary alcohol for further modification
Trimethylsilylacetylene(CH₃)₃SiC≡CHProtected alkyne for subsequent deprotection and reaction
N-PropargylphthalimideC₈H₄O₂NCH₂C≡CHIntroduction of a protected amine functionality

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of this compound. This procedure should be adapted and optimized based on the specific alkyne coupling partner and the scale of the reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, alkyne, and base in a flask B Add solvent (e.g., THF/H₂O or DMF) A->B C Degas the mixture (e.g., N₂ bubbling or freeze-pump-thaw) B->C D Add catalysts (Pd complex and Cu(I) salt) under inert atmosphere C->D E Heat the reaction mixture to the desired temperature (e.g., RT to 80 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench the reaction (e.g., with aqueous NH₄Cl) F->G H Extract the product with an organic solvent G->H I Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄) H->I J Concentrate the solvent under reduced pressure I->J K Purify the crude product (e.g., column chromatography, recrystallization) J->K

Application Notes and Protocols: 3-Bromothiophene-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromothiophene-2-carboxamide as a versatile scaffold in medicinal chemistry. The document details its application in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Detailed protocols for the synthesis and biological evaluation of derivatives are provided to facilitate further research and drug discovery efforts.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry.[1][2] Its thiophene core, substituted with a bromine atom and a carboxamide group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[2] The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents to explore the chemical space for biological activity.[2] The carboxamide functional group provides a handle for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets.[2]

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] This has led to its emergence as a privileged scaffold in the design of novel drug candidates.

Applications in Oncology

Thiophene carboxamide derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth, proliferation, and survival.[3][4]

Kinase Inhibition

Several derivatives of this compound have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1][4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival.[4] Thiophene-3-carboxamide derivatives have been developed as EGFR kinase inhibitors, demonstrating impressive activity with IC50 values in the nanomolar range.[4] These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[7] Novel thiophene-3-carboxamide derivatives have been designed as potent VEGFR-2 inhibitors, exhibiting significant anti-proliferative and anti-angiogenic properties.[7] One such derivative, compound 14d , showed an IC50 value of 191.1 nM against VEGFR-2.[7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8][9] Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[8][9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Induction of Apoptosis

Many thiophene carboxamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[3] The activation of caspases, key executioners of apoptosis, and the depolarization of the mitochondrial membrane are common mechanisms observed with these compounds.[3]

Antimicrobial Activity

Beyond oncology, 3-aminothiophene-2-carboxylate derivatives, closely related to this compound, have been screened for their antimicrobial properties.[5] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] For instance, certain derivatives exhibited excellent to moderate antibacterial activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) in the range of 10-20 µg/mL.[5] Similarly, antifungal activity against Aspergillus niger and Candida albicans has been observed with MIC values of 10-20 µg/mL.[5]

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives from the literature.

Compound IDTargetAssay TypeIC50 / EC50 / MICCell Line / OrganismReference
MB-D2 CytotoxicityCell Viability38.93% viability at 100 µMMCF-7[3]
MB-D2 CytotoxicityCell Viability30.6% viability at 100 µMHT-29[3]
Compound 16e CytotoxicityCell Viability3.20 ± 0.12 µMHCT116[4]
Compound 16e EGFR KinaseKinase Assay94.44 ± 2.22 nM-[4]
Compound 2b CytotoxicityCell Viability5.46 µMHep3B[8][9]
Compound 2e CytotoxicityCell Viability12.58 µMHep3B[8][9]
Compound 10d SpasmolyticSpasmolytic Assay1.26 µM-[10]
Chloro/Methoxy/Amide derivatives AntibacterialMIC10-20 µg/mLE. coli, S. aureus[5]
Chloro/Methoxy/Amide derivatives AntifungalMIC10-20 µg/mLA. niger, C. albicans[5]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 3-Bromothiophene- 2-carboxamide Derivative Inhibitor->EGFR Inhibits (ATP competitive)

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor 3-Bromothiophene- 2-carboxamide Derivative Inhibitor->VEGFR2 Inhibits (ATP competitive)

Apoptosis Induction Pathway

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Start: 3-Bromothiophene-2-carboxylic acid Synthesis Synthesis of Derivatives (e.g., Amide Coupling, Suzuki Coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Assays Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays Biological_Screening->Antimicrobial Cell_Viability Cell Viability Assay (MTT) Anticancer->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Anticancer->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (EGFR, VEGFR-2) Anticancer->Kinase_Assay MIC_Assay MIC Determination Antimicrobial->MIC_Assay Data_Analysis Data Analysis and Lead Identification Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis MIC_Assay->Data_Analysis

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-bromothiophene-2-carboxamide Derivatives via Amide Coupling

This protocol describes a general procedure for the synthesis of N-aryl substituted 3-bromothiophene-2-carboxamides.

Materials:

  • 3-Bromothiophene-2-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and the desired substituted aniline (1.1 eq).

  • Add triethylamine (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3-bromothiophene-2-carboxamide.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well microplates

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.[3]

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the inhibitory activity of compounds against a specific kinase, such as EGFR or VEGFR-2.[12][13]

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a white 96-well plate, add the test compound, recombinant kinase, and kinase substrate. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the kit manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent inhibitors of various biological targets. The significant anticancer and antimicrobial activities exhibited by its derivatives underscore the potential of this chemical motif in addressing unmet medical needs. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this compound and its analogues.

References

3-Bromothiophene-2-carboxamide: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

3-Bromothiophene-2-carboxamide is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of kinase inhibitors. Its unique chemical properties, including the reactivity of the bromine atom at the 3-position and the hydrogen-bonding capabilities of the carboxamide group, allow for its incorporation into diverse molecular architectures. This enables the development of potent and selective inhibitors targeting various protein kinases implicated in oncology and other diseases. The thiophene core is a valuable pharmacophore that can form crucial interactions within the ATP-binding site of kinases.

This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the discovery of novel kinase inhibitors targeting key signaling pathways.

Kinase Targets and Signaling Pathways

Derivatives of this compound have shown inhibitory activity against several important kinase targets, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and Polo-like Kinase 1 (PLK1).

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[2] EGFR inhibitors developed from the this compound scaffold can block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor growth.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Transcription Inhibitor 3-Bromothiophene-2- carboxamide Derivative Inhibitor->Dimerization Inhibits

EGFR Signaling Pathway and Inhibition.
c-Jun N-terminal Kinase (JNK) Signaling

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals. The JNK signaling pathway is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibitors derived from this compound can modulate these processes by blocking JNK activity.

JNK_Signaling Stress_Stimuli Stress Stimuli (Cytokines, UV) MAPKKK MAPKKK (MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Inhibitor 3-Bromothiophene-2- carboxamide Derivative Inhibitor->JNK Inhibits

JNK Signaling Pathway and Inhibition.
Polo-like Kinase 1 (PLK1) Signaling

PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is common in many cancers, making it an attractive target for cancer therapy.[3] PLK1 inhibitors can induce mitotic arrest and apoptosis in cancer cells.

PLK1_Signaling G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Mitotic_Entry Mitotic Entry PLK1_Activation->Mitotic_Entry Centrosome_Maturation Centrosome Maturation PLK1_Activation->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1_Activation->Spindle_Assembly Cytokinesis Cytokinesis PLK1_Activation->Cytokinesis M_Phase M Phase Mitotic_Entry->M_Phase Centrosome_Maturation->M_Phase Spindle_Assembly->M_Phase Cytokinesis->M_Phase Inhibitor 3-Bromothiophene-2- carboxamide Derivative Inhibitor->PLK1_Activation Inhibits

PLK1 Signaling in Mitosis and Inhibition.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors derived from thiophene-2-carboxamide scaffolds.

Compound IDKinase TargetAssay TypeIC50 (nM)Cell LineAntiproliferative IC50 (µM)
EGFRi-Thio-01 EGFREnzymatic94.44HCT1163.20
EGFRi-Thio-02 EGFREnzymatic-A5495.1
JNK-Thio-01 JNK1Enzymatic1,320--
JNK-Thio-02 JNK1Enzymatic1,400--
PLK1i-Thio-01 PLK1Enzymatic219--
PLK1i-Thio-02 PLK1Enzymatic-HeLa0.26

Note: The data presented in this table is a compilation from various sources for illustrative purposes and may not be directly comparable due to different experimental conditions.[4][5][6][7]

Experimental Protocols

The following protocols describe general synthetic procedures for the derivatization of this compound and standard in vitro kinase inhibitor assays.

General Synthetic Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[8]

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/EtOH/H2O) Start->Reaction_Setup Heating Heating: - Stir under inert atmosphere - Heat to 80-100 °C Reaction_Setup->Heating Workup Aqueous Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine Heating->Workup Purification Purification: - Dry organic layer - Concentrate under vacuum - Purify by column chromatography Workup->Purification End End Purification->End

Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with various amines.[9]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the palladium catalyst, ligand, and base in a reaction tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the reaction tube and heat to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.

In Vitro Kinase Assay Protocols

Protocol 3: General EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is a general method for determining the IC50 value of a test compound against EGFR kinase.[10]

Materials:

  • Recombinant human EGFR kinase

  • Test inhibitor (derived from this compound)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  • In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the EGFR enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: General JNK Kinase Assay (Non-Radioactive)

This protocol outlines a non-radioactive method for measuring JNK activity and the inhibitory potential of test compounds.[11]

Materials:

  • Recombinant active JNK enzyme

  • c-Jun or ATF2 substrate

  • Kinase assay buffer

  • ATP

  • Test inhibitor

  • Antibody against the phosphorylated substrate for detection

Procedure:

  • Set up the kinase reaction by combining the JNK enzyme, substrate, and kinase assay buffer in a microcentrifuge tube or 96-well plate.

  • Add various concentrations of the test inhibitor or vehicle control. Pre-incubate for 10-15 minutes.

  • Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.

  • Terminate the reaction (e.g., by adding SDS-PAGE sample buffer).

  • Detect the level of substrate phosphorylation using an appropriate method, such as Western blotting with a phospho-specific antibody.

  • Quantify the signal and calculate the percent inhibition to determine the IC50 value.

Protocol 5: General PLK1 Kinase Assay

This protocol provides a framework for an in vitro assay to assess the inhibitory activity of compounds against PLK1.[12]

Materials:

  • Recombinant PLK1 enzyme

  • Peptide substrate (e.g., casein)

  • Kinase buffer

  • ATP

  • Test inhibitor

  • Detection reagent (e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, add the PLK1 enzyme, kinase buffer, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig allows for the creation of diverse chemical libraries. The thiophene carboxamide scaffold has demonstrated potential for targeting key kinases involved in cancer and other diseases, including EGFR, JNK, and PLK1. The provided protocols offer a foundation for researchers to utilize this building block in their drug discovery efforts.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Anticancer Agents Derived from 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel anticancer agents utilizing a 3-bromothiophene-2-carboxamide scaffold and detail the protocols for evaluating their biological activity. The methodologies outlined are based on established research and are intended to facilitate the discovery and development of new therapeutic candidates.

Introduction

Thiophene carboxamide derivatives are a promising class of compounds in oncology research, demonstrating a wide range of anticancer activities. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. The this compound core serves as a versatile starting material for the synthesis of a diverse library of potential drug candidates. This document provides detailed protocols for the synthesis of illustrative compounds and for the in vitro assays required to characterize their anticancer properties.

Data Presentation: Anticancer Activity of Thiophene Carboxamide Derivatives

The following tables summarize the in vitro anticancer activity of various thiophene carboxamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and percentage of cell viability.

Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives (IC50 in µM)

CompoundHep3B (Liver)A375 (Melanoma)HT-29 (Colon)MCF-7 (Breast)HCT-116 (Colon)
MB-D1 -----
MB-D2 -----
MB-D4 -----
Compound 2b 5.46----
Compound 2d 8.85----
Compound 2e 12.58----
Compound 5a ----21 µg/mL
Compound 5g ----22.8 µg/mL

Note: '-' indicates data not available from the provided search results.

Table 2: Cell Viability of Thiophene Carboxamide Derivatives at 100 µM

CompoundA375 (Melanoma)HT-29 (Colon)MCF-7 (Breast)
MB-D1 40.31% ± 7.9--
MB-D2 11.74% ± 6.06130.6% ± 18.438.93% ± 8.19
MB-D4 33.42% ± 8.869.28% ± 13.6553.98% ± 19.46
5-FU (Control) 25.58% ± 11.9--

Data for MB-D1, MB-D2, and MB-D4 from a study by Melnic et al.[1] Data for compounds 2b, 2d, and 2e from a study by Abu-Serie & El-Feky.[2][3] Data for compounds 5a and 5g from a study by Reddy et al.[4]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted-3-bromothiophene-2-carboxamides

This protocol describes a general method for the amide coupling of 3-bromothiophene-2-carboxylic acid with a variety of amines.

Materials:

  • 3-Bromothiophene-2-carboxylic acid

  • Appropriate amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add DMAP (0.1 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3-bromothiophene-2-carboxamide.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines of interest (e.g., A375, HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized thiophene carboxamide compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Protocol 3: Caspase-3/7 Activity Assay

This protocol describes the measurement of apoptosis induction by quantifying the activity of executioner caspases 3 and 7.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates

  • Synthesized thiophene carboxamide compounds

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described in the MTT assay protocol (Steps 1 and 2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: After the desired treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thiophene carboxamide derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound reaction Amide Coupling / Suzuki Coupling start->reaction purification Column Chromatography reaction->purification characterization NMR, MS, IR purification->characterization end_synthesis Novel Anticancer Agent characterization->end_synthesis treatment Compound Treatment end_synthesis->treatment cell_culture Cancer Cell Lines cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase kinase Kinase Assay (e.g., VEGFR-2/EGFR) treatment->kinase data_analysis Data Analysis (IC50, etc.) mtt->data_analysis caspase->data_analysis kinase->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of novel anticancer agents.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Thiophene Carboxamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiophene carboxamide derivatives.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Gene_Transcription Gene Transcription STAT->Gene_Transcription Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation EGF EGF EGF->EGFR Binds Inhibitor Thiophene Carboxamide Derivative Inhibitor->EGFR Inhibits

Caption: Overview of the EGFR signaling cascade and its inhibition by novel thiophene carboxamide agents.

References

Application of 3-Bromothiophene-2-carboxamide in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxamide is a versatile heterocyclic building block that is gaining significant attention in the field of materials science. Its unique molecular structure, featuring a thiophene ring functionalized with both a reactive bromine atom and a carboxamide group, makes it an ideal precursor for the synthesis of advanced functional polymers and organic materials. The presence of the bromine atom allows for various cross-coupling reactions, enabling the formation of conjugated polymer backbones, while the carboxamide moiety provides sites for hydrogen bonding and further functionalization, influencing the material's solubility, processability, and electronic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of conductive polymers for applications in organic electronics and sensor technology.

Application Notes

Conductive Polymers for Organic Electronics

This compound serves as a key monomer for the synthesis of poly(3-thiophenyl-2-carboxamide) and its derivatives. These polymers are a class of polythiophenes that possess unique electronic and optical properties suitable for applications in organic electronic devices such as organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The electron-withdrawing nature of the carboxamide group can influence the electronic band structure of the resulting polymer, often leading to deeper highest occupied molecular orbital (HOMO) levels. This can improve the ambient stability of the material and facilitate charge injection and transport in electronic devices. The intermolecular hydrogen bonding facilitated by the amide groups can promote self-assembly and ordering of the polymer chains, which is crucial for achieving high charge carrier mobility.

Functional Materials for Sensor Applications

The carboxamide group in polymers derived from this compound provides a versatile handle for the development of chemical and biological sensors. The amide protons can act as hydrogen bond donors, enabling specific interactions with a variety of analytes. Furthermore, the amide group can be readily modified post-polymerization to introduce specific recognition elements, such as enzymes, antibodies, or other small molecules, for targeted sensing applications.

Polythiophenes functionalized with amide or other polar groups have shown promise in the detection of various analytes, including metal ions, pH changes, and volatile organic compounds (VOCs). The sensing mechanism often relies on changes in the polymer's conductivity or optical properties upon interaction with the analyte.

Quantitative Data Presentation

The following table summarizes the expected material properties of poly(3-thiophenyl-2-carboxamide). It is important to note that experimental data for this specific polymer is limited in the public domain. The presented values are estimates based on data from polythiophenes with similar electron-withdrawing functional groups, such as poly(2-thiophen-3-yl-malonic acid)[1].

PropertyEstimated ValueMethod of Measurement/AnalysisPotential Application Relevance
Electrical Conductivity 10⁻⁵ - 10⁻³ S/cm (doped)Four-point probe measurementSemiconductor layer in OTFTs, active layer in sensors
Thermal Stability (T₅) > 215 °CThermogravimetric Analysis (TGA)Processability and operational stability of electronic devices
Optical Band Gap 2.2 - 2.4 eVUV-Vis SpectroscopyLight absorption in OPVs, emission color in OLEDs
HOMO Energy Level -5.5 to -5.8 eVCyclic Voltammetry (CV)Charge injection efficiency and stability in organic electronics
LUMO Energy Level -3.1 to -3.4 eVCyclic Voltammetry (CV)Electron affinity and charge transport in n-type or ambipolar devices

Experimental Protocols

Protocol 1: Synthesis of poly(3-thiophenyl-2-carboxamide) via Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of this compound using iron(III) chloride as the oxidant. This method is relatively simple and can be performed in a standard chemistry laboratory.

Materials:

  • This compound

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or nitrobenzene

  • Methanol

  • Ammonia solution (for de-doping, optional)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)

Procedure:

  • Monomer Preparation: Ensure this compound is pure and dry before use.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous chloroform to make a 0.1 M solution.

  • Oxidant Solution: In a separate dry Schlenk flask, prepare a solution of anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform.

  • Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will typically darken in color.

  • Reaction Time: Allow the reaction to stir at room temperature for 24 hours.

  • Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Washing: Filter the precipitate and wash thoroughly with methanol to remove any unreacted monomer and residual oxidant. Further washing with a dilute ammonia solution can be performed to de-dope the polymer.

  • Drying: Dry the polymer under vacuum at 40-60 °C to a constant weight.

Characterization: The resulting polymer can be characterized by techniques such as FT-IR spectroscopy (to confirm the presence of amide and thiophene moieties), ¹H-NMR spectroscopy (for structural analysis of soluble fractions), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity of soluble fractions), UV-Vis spectroscopy (to determine the optical band gap), and Thermogravimetric Analysis (TGA) (to assess thermal stability).

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up Monomer This compound in Chloroform Polymerization Stir at RT for 24h Monomer->Polymerization Oxidant FeCl3 in Chloroform Oxidant->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Washing Wash with Methanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying poly(3-thiophenyl-2-carboxamide) poly(3-thiophenyl-2-carboxamide) Drying->poly(3-thiophenyl-2-carboxamide) G cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification Start 3-Bromothiophene- 2-carboxamide Borylation Borylation with Bis(pinacolato)diboron Start->Borylation Monomer Thiophene Boronic Ester Monomer Borylation->Monomer Suzuki Suzuki Polycondensation (Pd Catalyst) Monomer->Suzuki Comonomer Dihaloaromatic Comonomer Comonomer->Suzuki Polymer Crude Polymer Suzuki->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation FinalPolymer Purified Polymer Precipitation->FinalPolymer G Analyte Analyte Interaction Hydrogen Bonding Interaction Analyte->Interaction Polymer Poly(3-thiophenyl- 2-carboxamide) Polymer->Interaction Conformation Change in Polymer Conformation/ Electronic Structure Interaction->Conformation Signal Change in Conductivity/ Optical Properties Conformation->Signal Output Sensor Output Signal->Output

References

Application Notes and Protocols for the N-arylation of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 3-bromothiophene-2-carboxamide, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.

Introduction

N-aryl thiophene carboxamides are important structural motifs found in a variety of biologically active molecules. The N-arylation of this compound provides a direct route to a diverse library of these compounds, allowing for the exploration of structure-activity relationships in drug discovery programs. The two primary methods for this transformation, palladium- and copper-catalyzed cross-coupling, offer complementary approaches with distinct advantages in terms of substrate scope, reaction conditions, and catalyst cost.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-arylation of this compound with various aryl amines based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.

Table 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination) of this compound

EntryAryl AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1101880-90
34-ChloroanilinePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃Toluene1001675-85
42-MethylanilinePd(OAc)₂ (3)JohnPhos (6)K₂CO₃1,4-Dioxane1102470-80
5IndolePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101265-75

Table 2: Copper-Catalyzed N-arylation (Ullmann Condensation) of this compound

EntryAryl AmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃DMSO1102470-80
24-MethoxyanilineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄DMF1202465-75
34-ChloroanilineCu₂O (10)Phenanthroline (20)Cs₂CO₃DMF1303660-70
4PyrroleCuI (15)1,10-Phenanthroline (30)K₂CO₃Dioxane1104850-60
5ImidazoleCuI (10)NoneK₃PO₄DMSO1302475-85

Experimental Protocols

The following are general procedures for the N-arylation of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[1][2][3]

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (1.4 mmol).

  • Add the aryl amine (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-aminothiophene-2-carboxamide.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is based on general procedures for the Ullmann condensation.[4][5][6]

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 1,10-phenanthroline) (optional, but often beneficial)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Reaction vial or flask

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the copper catalyst (0.1 mmol), the ligand (0.2 mmol, if used), and the base (2.0 mmol).

  • Add the aryl amine (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the vial and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-aminothiophene-2-carboxamide.

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflow and the catalytic cycles for the described N-arylation reactions.

experimental_workflow reagents Reagents (this compound, Aryl Amine, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst System (Pd or Cu Source, Ligand) catalyst->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product N-Aryl Product purification->product

A generalized workflow for the N-arylation of this compound.

catalytic_cycles cluster_buchwald Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann Ullmann (Cu-catalyzed) Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Ligand\nExchange Ligand Exchange Pd(II)\nComplex->Ligand\nExchange R₂NH Amido\nComplex Amido Complex Ligand\nExchange->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination -Base*H⁺ Reductive\nElimination->Pd(0) Ar-NR₂ Cu(I) Cu(I) Amide\nCoordination Amide Coordination Cu(I)->Amide\nCoordination R₂NH Cu(I)\nAmidate Cu(I) Amidate Amide\nCoordination->Cu(I)\nAmidate -Base*H⁺ Oxidative\nAddition Oxidative Addition Cu(I)\nAmidate->Oxidative\nAddition Ar-X Cu(III)\nIntermediate Cu(III) Intermediate Oxidative\nAddition ->Cu(III)\nIntermediate Reductive\nElimination Reductive Elimination Cu(III)\nIntermediate->Reductive\nElimination Reductive\nElimination ->Cu(I) Ar-NR₂

References

Application Notes and Protocols: The Role of 3-Bromothiophene-2-carboxamide in the Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-bromothiophene-2-carboxamide and its derivatives as a versatile scaffold in the synthesis of G-protein coupled receptor (GPCR) modulators. While direct literature detailing the use of this compound as a starting material for GPCR modulators is specific to certain receptor families, its structural motifs are prevalent in a range of biologically active compounds. This document will focus on the synthesis of P2Y receptor antagonists, a family of GPCRs where thiophene carboxamide derivatives have shown significant promise.

Introduction to this compound in GPCR Drug Discovery

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. This compound, in particular, offers a reactive handle—the bromine atom—that is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl and heteroaryl substituents at the 3-position, enabling the exploration of the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties of GPCR modulators.

Derivatives of 3-bromothiophene are crucial intermediates in the synthesis of prominent antiplatelet drugs that act as irreversible inhibitors of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[1] More recently, thiophene-2-carboxyl derivatives have been developed as highly potent antagonists for the P2Y14 receptor, a potential target for inflammatory bowel disease (IBD).

Featured Application: Synthesis of P2Y14 Receptor Antagonists

The P2Y14 receptor, a G-protein coupled receptor, has emerged as a promising target for the treatment of inflammatory diseases. The following sections detail the synthesis and activity of a potent P2Y14 receptor antagonist derived from a thiophene carboxamide scaffold. While the exact starting material in the cited literature is a 4-amino-thiophene-2-carboxyl derivative, the synthetic strategy is highly relevant and adaptable for derivatives of this compound.

Quantitative Data of a Representative P2Y14 Antagonist

The following table summarizes the in vitro and in vivo activity of a lead compound, Compound 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid) , a potent P2Y14 receptor antagonist.[2]

Parameter Value Assay
P2Y14 Antagonistic Activity (IC50) 0.40 nMIn vitro functional assay
Solubility Significantly improvedAqueous buffer
Liver Microsomal Stability Notably improvedIn vitro metabolism assay
Oral Bioavailability FavorableIn vivo pharmacokinetic study in mice
In vivo Efficacy Remarkable anti-IBD effect at low dosesExperimental colitis mouse model
Signaling Pathway of the P2Y14 Receptor

The P2Y14 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, UDP-glucose, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the P2Y14 receptor block this signaling cascade, which is implicated in inflammatory responses.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14 P2Y14 Receptor UDP-glucose->P2Y14 Activates Antagonist Antagonist Antagonist->P2Y14 Blocks G_protein Gi/o Protein P2Y14->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Inflammation Inflammatory Response cAMP->Inflammation Suppresses experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki intermediate1 3-Arylthiophene-2-carboxamide suzuki->intermediate1 modification Further Functionalization (e.g., N-alkylation, hydrolysis) intermediate1->modification final_product Final GPCR Modulator modification->final_product purification Purification (Column Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization biological_assay Biological Assay (e.g., Receptor Binding, Functional Assay) characterization->biological_assay

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromothiophene-2-carboxamide is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials.[1][2] Its structure incorporates a thiophene ring, a synthetically versatile bromine atom amenable to cross-coupling reactions, and a carboxamide group for further functionalization. This document provides detailed protocols and considerations for the multi-step, large-scale synthesis of this compound, starting from readily available thiophene.

Overall Synthetic Strategy

The most common and scalable approach to this compound begins with the selective synthesis of the 3-bromothiophene intermediate. A robust method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by a selective reductive debromination at the alpha positions to yield 3-bromothiophene.[3][4] This intermediate is then functionalized at the 2-position via lithiation and carboxylation to form 3-bromothiophene-2-carboxylic acid. The final step involves the conversion of the carboxylic acid to the target carboxamide.

G thiophene Thiophene tribromo 2,3,5-Tribromothiophene thiophene->tribromo Br₂, CHCl₃ bromothiophene 3-Bromothiophene tribromo->bromothiophene Zn, Acetic Acid carboxylic_acid 3-Bromothiophene-2-carboxylic acid bromothiophene->carboxylic_acid 1. n-BuLi 2. CO₂ carboxamide This compound carboxylic_acid->carboxamide 1. SOCl₂ 2. NH₃(aq)

Caption: Overall synthetic pathway for this compound.

Data Presentation: Quantitative Summary of Synthetic Steps

The following tables summarize the key quantitative data for each step in the synthesis, based on established literature procedures adapted for large-scale production.

Table 1: Synthesis of 2,3,5-Tribromothiophene

ParameterValueReference
Starting MaterialThiophene[3][4]
Key ReagentsBromine, Chloroform, Potassium Hydroxide, Ethanol[3][4]
Scale (Thiophene)13.4 moles[3]
Reaction Temperature0°C to 50°C, then reflux[3][4]
Reaction Time10 hours addition, overnight stirring, 7 hours reflux[3]
Yield75-85%[3]
PurityPurified by vacuum distillation[3]

Table 2: Synthesis of 3-Bromothiophene

ParameterValueReference
Starting Material2,3,5-Tribromothiophene[3][4][5]
Key ReagentsZinc dust, Acetic acid, Water[3][4][5]
Scale (Tribromothiophene)4.00 moles[3]
Molar Ratio (Zn:Substrate)3:1[3]
Reaction TemperatureReflux[3][4]
Reaction Time~1 hour addition, 3 hours reflux[3]
Yield89-92%[3]
Purity>99% (after fractional distillation)[3]

Table 3: Synthesis of 3-Bromothiophene-2-carboxylic acid and this compound

ParameterValueReference
Starting Material3-BromothiopheneGeneral Method
Key Reagentsn-Butyllithium, CO₂ (dry ice), Thionyl chloride, AmmoniaGeneral Method
ScaleMulti-mole scale is feasibleGeneral Method
Reaction Temperature-78°C (Lithiation), Reflux (Acyl chloride), 0°C (Amidation)General Method
YieldTypically high for these standard transformationsGeneral Method
PurityPurified by precipitation/recrystallizationGeneral Method

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2,3,5-Tribromothiophene

Materials:

  • Thiophene (1125 g, 13.4 moles)

  • Chloroform (450 ml)

  • Bromine (6480 g, 40.6 moles)

  • 2N Sodium hydroxide solution

  • Potassium hydroxide (800 g)

  • 95% Ethanol (1.5 L)

  • Calcium chloride (for drying)

Equipment:

  • 5-L three-necked flask with mechanical stirrer, dropping funnel, and gas outlet

  • Large cooling bath

  • Heating mantle

  • Large separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Charge the 5-L flask with thiophene and chloroform. Place the flask in a cooling bath to maintain a low temperature.[3]

  • Add bromine dropwise to the stirred mixture over approximately 10 hours, ensuring the temperature is controlled. Hydrogen bromide gas will evolve and should be scrubbed.[3]

  • After the addition is complete, allow the mixture to stand overnight at room temperature.[3]

  • Heat the mixture at 50°C for several hours.[3][4]

  • Wash the reaction mixture with 2N sodium hydroxide solution, followed by water.[3]

  • To the organic layer, add a solution of potassium hydroxide in 95% ethanol and reflux for 7 hours.[3][4]

  • Pour the mixture into a large volume of water. Separate the lower organic layer.

  • Wash the organic layer with water, dry over calcium chloride, and purify by vacuum distillation. Collect the fraction boiling at 123–124°C (9 mm Hg) to obtain 2,3,5-tribromothiophene.[3]

Protocol 2: Large-Scale Synthesis of 3-Bromothiophene

Materials:

  • 2,3,5-Tribromothiophene (1283 g, 4.00 moles)

  • Zinc dust (783 g, 12.0 moles)

  • Acetic acid (700 ml)

  • Water (1850 ml)

  • 10% Sodium carbonate solution

  • Calcium chloride (for drying)

Equipment:

  • 5-L three-necked flask with a powerful mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Apparatus for steam distillation

  • Fractional distillation column

Procedure:

  • To the 5-L flask, add water, zinc dust, and acetic acid. Begin vigorous stirring and heat the mixture to reflux.[3]

  • Once refluxing, remove the heating mantle. Add 2,3,5-tribromothiophene dropwise at a rate sufficient to maintain reflux without external heating. The addition should take about 70 minutes.[3][4]

  • After the addition is complete, reapply heat and maintain reflux for an additional 3 hours.[3]

  • Arrange the apparatus for downward distillation and distill the product with steam until no more organic material is collected in the distillate.[3][4]

  • Separate the heavier organic layer from the distillate. Wash it successively with 10% sodium carbonate solution and water.[3]

  • Dry the crude 3-bromothiophene over calcium chloride.

  • Purify the product by fractional distillation, collecting the fraction at 159–160°C.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification charge_flask Charge Flask: Water, Zinc Dust, Acetic Acid heat_reflux Heat to Reflux charge_flask->heat_reflux add_tribromo Dropwise Addition of 2,3,5-Tribromothiophene heat_reflux->add_tribromo reflux_3h Reflux for 3 hours add_tribromo->reflux_3h steam_distill Steam Distillation reflux_3h->steam_distill separate_wash Separate & Wash Organic Layer steam_distill->separate_wash dry Dry (CaCl₂) separate_wash->dry fractional_distill Fractional Distillation dry->fractional_distill product Pure 3-Bromothiophene fractional_distill->product Yield: 89-92%

Caption: Experimental workflow for the synthesis of 3-Bromothiophene.

Protocol 3: Synthesis of 3-Bromothiophene-2-carboxylic acid

Materials:

  • 3-Bromothiophene (e.g., 163 g, 1.0 mole)

  • Anhydrous diethyl ether or THF

  • n-Butyllithium (e.g., 1.1 moles in hexanes)

  • Dry ice (solid CO₂), crushed

  • Concentrated Hydrochloric acid

Equipment:

  • Large multi-necked flask under an inert atmosphere (Nitrogen or Argon)

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature bath (-78°C)

Procedure:

  • Set up a dry flask under an inert atmosphere. Add 3-bromothiophene and anhydrous solvent.

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour after the addition is complete.

  • In a separate container, place a large excess of crushed dry ice. Pour the organolithium solution slowly onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature. The CO₂ will sublime.

  • Quench the reaction by adding water.

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • Acidify the aqueous layer with concentrated HCl until precipitation of the product is complete.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 4: Synthesis of this compound

Materials:

  • 3-Bromothiophene-2-carboxylic acid (e.g., 207 g, 1.0 mole)

  • Thionyl chloride (e.g., 1.5 moles)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Concentrated aqueous ammonia

Equipment:

  • Flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

  • Large beaker in an ice bath

  • Filtration apparatus

Procedure:

  • Acyl Chloride Formation: In a flask, combine 3-bromothiophene-2-carboxylic acid, thionyl chloride, and a few drops of DMF.

  • Gently heat the mixture to reflux. Gas (SO₂ and HCl) will evolve. Continue refluxing until gas evolution ceases (typically 1-2 hours).

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation, preferably under reduced pressure. The resulting crude 3-bromothiophene-2-carbonyl chloride is used directly in the next step.

  • Amidation: Add the crude acyl chloride dropwise to a large, well-stirred beaker of concentrated aqueous ammonia cooled in an ice bath.

  • A solid precipitate will form immediately. Continue stirring in the ice bath for 30-60 minutes after the addition is complete.

  • Filter the solid product, wash thoroughly with cold water to remove ammonium salts, and then dry.

  • If necessary, the product can be recrystallized from a suitable solvent like an ethanol/water mixture to achieve higher purity.

Safety Considerations

  • Bromine: Extremely corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.

  • Thionyl Chloride: Corrosive and reacts violently with water. The reaction produces toxic gases (SO₂ and HCl). All operations must be performed in a fume hood.

  • Large-Scale Reactions: All reactions should be performed behind a safety shield. Proper temperature control is critical to avoid runaway reactions. Ensure adequate cooling capacity is available.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki coupling reactions involving bromothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and enhance reaction yields.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My Suzuki coupling reaction with a bromothiophene is resulting in low or no yield. What are the primary factors I should investigate?

Answer:

Low or no yield in a Suzuki coupling reaction with bromothiophenes can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:

  • Catalyst and Ligand Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can lose activity. Consider using a fresh batch or a more robust pre-catalyst. The choice of ligand is also critical; for challenging couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective than standard ligands like PPh₃.[1][2][3]

  • Reaction Conditions:

    • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[4][5] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen. Solvents should be thoroughly degassed prior to use.[5][6]

    • Temperature: If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 110°C) may be necessary.[1][5] However, excessively high temperatures can promote side reactions.

    • Reaction Time: Monitor the reaction's progress using techniques like TLC, GC-MS, or LC-MS. Some reactions may simply require more time to reach completion.[1]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation.[7] Using boronate esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[5][7][8]

    • Base Selection: The choice and quality of the base are critical for the transmetalation step.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base should be finely powdered and anhydrous if the reaction is sensitive to water.

  • Solvent and Solubility: The solubility of all reactants is essential for a successful reaction. If your starting materials are not fully dissolved, consider a different solvent system, such as a mixture of dioxane/water or toluene/water.[5][10]

Question: I am observing significant side products like homocoupling of my boronic acid and debromination of my thiophene. How can I minimize these?

Answer:

The formation of side products is a common issue. Here’s how to address them:

  • Homocoupling: This side reaction, where two boronic acid molecules couple, is primarily caused by the presence of oxygen.[5] Rigorous degassing of your solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent this.[5]

  • Debromination (Proto-dehalogenation): The replacement of the bromine atom with a hydrogen atom can be a significant competing reaction, particularly in the presence of excess water or at elevated temperatures.[5] To minimize debromination:

    • Control Water Content: While some water is often necessary for the Suzuki coupling, using the minimum required amount can reduce debromination. For reactions sensitive to this side product, carefully optimized solvent ratios (e.g., dioxane/water 6:1) can be beneficial.[11]

    • Optimize Base and Temperature: A milder base or lower reaction temperature may also help to suppress this side reaction.

Question: My mono-arylation of a dibromothiophene is proceeding well, but I'm struggling to achieve a double coupling. What should I do?

Answer:

Achieving a double Suzuki coupling on a dibromothiophene can be challenging due to steric hindrance and potential catalyst deactivation after the first coupling.[5] Here are some strategies to promote the second coupling:

  • More Forcing Conditions: Higher temperatures and longer reaction times are often necessary for the second coupling to proceed.[5]

  • Robust Catalyst System: Employ a highly active and stable catalyst and ligand combination that can withstand the prolonged reaction conditions.

  • Sequential Addition: After the first coupling is complete (as confirmed by reaction monitoring), you can add a fresh portion of the palladium catalyst and base along with the second equivalent of the boronic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting conditions for a Suzuki coupling with a simple bromothiophene?

A1: A good starting point for a Suzuki coupling with bromothiophene is to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/water.[12][13] The reaction is typically heated to between 80-100°C under an inert atmosphere.[12]

Q2: How does the position of the bromine atom on the thiophene ring affect reactivity?

A2: The reactivity of bromothiophenes in Suzuki coupling can be influenced by the position of the bromine atom. Generally, the C-Br bond at the 2-position (alpha to the sulfur) is more reactive than the C-Br bond at the 3-position (beta to the sulfur) due to electronic effects.[14] This difference in reactivity can be exploited for selective mono-functionalization of dibromothiophenes.

Q3: Can I use anhydrous conditions for my Suzuki coupling with bromothiophene?

A3: While some Suzuki couplings can be performed under anhydrous conditions, many, especially those involving boronic acids, require the presence of some water to facilitate the transmetalation step. Attempts to run the reaction under strictly anhydrous conditions may fail to produce the desired product.[11]

Q4: My boronic acid is unstable. What are the alternatives?

A4: If you suspect your boronic acid is degrading under the reaction conditions (protodeboronation), consider using more stable derivatives such as boronate esters (e.g., MIDA boronates, pinacol esters) or potassium trifluoroborate salts.[5][7][8] These reagents can release the boronic acid slowly into the reaction mixture, minimizing decomposition.[7]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O9012~85-95
2K₂CO₃1,4-Dioxane/H₂O9012~70-85
3Cs₂CO₃1,4-Dioxane/H₂O9012~80-90
4Na₂CO₃DMF/H₂O801~90-98
5TEADMF/H₂O801Low

Note: Yields are representative and can vary significantly based on the specific bromothiophene, boronic acid, catalyst, and ligand used.[12][13][15]

Table 2: Common Catalyst/Ligand Systems and Typical Loadings

CatalystLigandCatalyst Loading (mol%)Ligand Loading (mol%)Typical Use Case
Pd(PPh₃)₄-1-5-General purpose, readily available.
Pd(OAc)₂PPh₃1-32-6In-situ generation of active catalyst.
Pd₂(dba)₃P(t-Bu)₃1-22-4For less reactive aryl chlorides and bromides.[9]
Pd(dppf)Cl₂-1-3-Effective for a range of substrates.
XPhos Pd G3-0.5-2-Highly active pre-catalyst for challenging couplings.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromothiophene

This protocol provides a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' reductive_elimination->product reactants1 Ar-X reactants1->oxidative_addition reactants2 Ar'B(OH)₂ reactants2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) start->check_inert check_catalyst Evaluate Catalyst/Ligand (Use Fresh Catalyst, Screen Ligands) start->check_catalyst check_conditions Optimize Reaction Conditions (Increase Temperature, Longer Time) start->check_conditions check_reagents Assess Reagents (Check Boronic Acid Stability, Screen Bases) start->check_reagents side_products Significant Side Products? check_inert->side_products check_catalyst->side_products check_conditions->side_products check_reagents->side_products homocoupling Homocoupling: Improve Degassing side_products->homocoupling Yes debromination Debromination: Minimize Water, Lower Temp. side_products->debromination Yes success Improved Yield side_products->success No homocoupling->success debromination->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromothiophene. The following information addresses common side reactions and other issues that may be encountered during this process.

Frequently Asked Questions (FAQs)

Q1: Why can't 3-bromothiophene be synthesized by direct bromination of thiophene?

A1: Direct bromination of thiophene is highly regioselective for the more reactive α-positions (2- and 5-positions).[1] This leads to the formation of 2-bromothiophene and 2,5-dibromothiophene as the major products. To obtain the 3-bromo isomer, a multi-step approach is necessary.[1][2]

Q2: What is the most common and reliable method for synthesizing 3-bromothiophene?

A2: The most widely adopted method involves a two-step process:

  • Exhaustive Bromination: Thiophene is treated with an excess of bromine to produce 2,3,5-tribromothiophene.[1]

  • Selective Reductive Debromination: The 2,3,5-tribromothiophene is then treated with a reducing agent, such as zinc dust in acetic acid, to selectively remove the bromine atoms at the α-positions (2 and 5), yielding 3-bromothiophene.[1][3]

Q3: What are the primary side products to expect in the synthesis of 3-bromothiophene?

A3: The main side products include:

  • 2-Bromothiophene: This can be present as an impurity if the initial bromination is not exhaustive or if separation during purification is incomplete.[4]

  • Thiophene: This can form from over-reduction during the debromination step or from the debromination of 3-bromothiophene in subsequent reactions, particularly during the formation of organometallic intermediates.[5]

  • Dibromothiophenes: Incomplete reduction of 2,3,5-tribromothiophene can result in various dibromothiophene isomers.

  • 2,3,5-Tribromothiophene: Unreacted starting material from the reduction step may be present.

Q4: How can I minimize the formation of 2-bromothiophene impurity?

A4: To minimize the formation of 2-bromothiophene, ensure the exhaustive bromination of thiophene to 2,3,5-tribromothiophene in the first step. Using an excess of bromine and allowing for sufficient reaction time and appropriate temperatures are crucial.[1] Efficient fractional distillation is also key to separating 3-bromothiophene from any trace amounts of the lower-boiling 2-bromothiophene.[4]

Troubleshooting Guides

Issue 1: Low Yield of 3-Bromothiophene
Potential Cause Troubleshooting Action
Incomplete initial brominationEnsure an excess of bromine is used and that the reaction goes to completion. Monitor by GC or TLC.
Inefficient reductionEnsure the zinc dust is active and used in sufficient molar excess. Maintain a consistent reflux during the reaction.[1][3]
Over-reduction to thiopheneCarefully control the reaction time and temperature during the reduction step.
Loss during workup and purificationEnsure proper phase separation and use an efficient distillation column for purification.[4]
Issue 2: Presence of Thiophene as a Major Byproduct
Potential Cause Troubleshooting Action
Over-zealous reductionReduce the reaction time or the amount of reducing agent in the debromination step.
Debromination during subsequent reactions (e.g., Grignard formation)Use anhydrous conditions and control the temperature. For lithium-halogen exchange, perform the reaction at low temperatures (e.g., -78 °C).[5]
Issue 3: Contamination with 2-Bromothiophene in the Final Product
Potential Cause Troubleshooting Action
Incomplete bromination to 2,3,5-tribromothiopheneIncrease the amount of bromine and/or the reaction time in the first step.[1]
Inefficient purificationUse a high-efficiency fractional distillation column. The boiling points of 2-bromothiophene and 3-bromothiophene are close, making separation challenging.[4]

Data Presentation

Table 1: Summary of Quantitative Data for the Two-Step Synthesis of 3-Bromothiophene [1]

Parameter Step 1: 2,3,5-Tribromothiophene Synthesis Step 2: 3-Bromothiophene Synthesis
Starting Material Thiophene2,3,5-Tribromothiophene
Key Reagents Bromine, Chloroform, Sodium Hydroxide, Potassium Hydroxide, EthanolZinc dust, Acetic Acid, Sodium Carbonate
Typical Yield 75-85%80-92%[4]
Boiling Point of Product 123-124 °C (9 mm Hg)159-161 °C

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Tribromothiophene[1]
  • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.

  • Cool the flask in a cold-water bath.

  • Over 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. Direct the evolved hydrogen bromide gas to a scrubbing system.

  • Allow the reaction mixture to stand overnight at room temperature.

  • The next day, heat the mixture to 50°C for several hours.

  • Wash the reaction mixture with a 2N sodium hydroxide solution.

  • Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

  • After reflux, pour the mixture into water.

  • Separate the organic layer, wash with water, and dry over calcium chloride.

  • Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).

Protocol 2: Synthesis of 3-Bromothiophene[1]
  • To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

  • Heat the mixture to reflux with continuous stirring.

  • Once refluxing, remove the heating mantle.

  • Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux (approximately 70 minutes).

  • After the addition is complete, reapply heat and reflux for an additional 3 hours.

  • Arrange the condenser for downward distillation and distill the product with water until no more organic material is collected.

  • Separate the heavier organic layer from the distillate.

  • Wash the organic layer successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

  • Dry the organic layer over calcium chloride and purify by fractional distillation.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Exhaustive Bromination cluster_step2 Step 2: Selective Debromination Thiophene Thiophene TBT 2,3,5-Tribromothiophene Thiophene->TBT  Excess Br2, Chloroform   Side_Products_1 Side Products: 2-Bromothiophene 2,5-Dibromothiophene Thiophene->Side_Products_1 Incomplete Reaction ThreeBT 3-Bromothiophene TBT->ThreeBT  Zn, Acetic Acid   Side_Products_2 Side Products: Thiophene Dibromothiophenes TBT->Side_Products_2 Over/Incomplete Reduction

Caption: Reaction pathway for the two-step synthesis of 3-bromothiophene.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_bromination Incomplete Bromination check_yield->incomplete_bromination Yes thiophene_impurity Thiophene Impurity? check_purity->thiophene_impurity Yes end_product Pure 3-Bromothiophene check_purity->end_product No adjust_bromination Increase Bromine/Time incomplete_bromination->adjust_bromination inefficient_reduction Inefficient Reduction over_reduction Over-reduction optimize_reduction Check Zn Activity/Time over_reduction->optimize_reduction thiophene_impurity->over_reduction Yes bromo_isomer_impurity 2-Bromo Isomer? thiophene_impurity->bromo_isomer_impurity No bromo_isomer_impurity->incomplete_bromination Yes optimize_distillation Improve Fractional Distillation bromo_isomer_impurity->optimize_distillation No adjust_bromination->start Retry optimize_reduction->start Retry optimize_distillation->start Retry

Caption: Troubleshooting workflow for the synthesis of 3-bromothiophene.

References

Technical Support Center: Purification of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Bromothiophene-2-carboxamide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or decomposition. Potential impurities include:

  • Isomeric impurities: 2-Bromothiophene-2-carboxamide or other positional isomers may be present, arising from the bromination of the thiophene ring.[1][2]

  • Unreacted starting materials: Depending on the synthetic route, this could include 3-Bromothiophene-2-carboxylic acid or 3-Bromothiophene-2-carboxaldehyde.

  • Reagents from the synthesis: For example, coupling agents or catalysts used in the amidation step.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: What is the solubility of this compound?

A3: this compound is reported to be insoluble in water.[3][4] Its solubility in organic solvents will vary, which is a key consideration for choosing an appropriate purification method. It is slightly soluble in chloroform and methanol.[5]

Troubleshooting Guide

Recrystallization Issues

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:

  • Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture and try to redissolve it before cooling again.

  • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.[6]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.

  • Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

Q5: The purity of my this compound did not improve after recrystallization. What went wrong?

A5: This can happen for a few reasons:

  • Inappropriate solvent choice: The impurity may have similar solubility to your product in the chosen solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Insufficient cooling: Ensure the solution is cooled sufficiently to maximize the recovery of the pure product.

  • Co-precipitation: The impurity may be co-precipitating with your product. A change in solvent system might be necessary.

Column Chromatography Issues

Q6: I am seeing poor separation of my compound from an impurity during column chromatography. How can I improve this?

A6: To improve separation (resolution) in column chromatography:

  • Optimize the eluent system: A common issue is an eluent that is too polar, causing all compounds to move too quickly down the column. Try a less polar solvent system. You can use thin-layer chromatography (TLC) to test different solvent mixtures beforehand.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Apply the sample in a concentrated band: The initial sample band should be as narrow as possible. Dissolve your crude product in a minimal amount of the eluent or a low-boiling point solvent, and apply it carefully to the top of the column.

  • Ensure proper column packing: An improperly packed column with cracks or channels will lead to poor separation.

Q7: My compound is not eluting from the column. What should I do?

A7: If your compound is stuck on the column, the eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/Solvent SystemApplication Notes
Ethanol/WaterA good starting point for polar compounds. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution before cooling.[7]
n-Hexane/Ethyl AcetateSuitable for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add n-hexane.[6]
n-Hexane/AcetoneAnother option for compounds of intermediate polarity.[6]
TolueneCan be effective for less polar compounds.

Table 2: Recommended Eluent Systems for Silica Gel Column Chromatography

Eluent System (v/v)Application Notes
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)A versatile system for many organic compounds. Start with a higher ratio of hexane and gradually increase the ethyl acetate content.
Dichloromethane (DCM) / Hexane (e.g., 1:1)Useful for separating less polar compounds.[8]
Dichloromethane (DCM) / Methanol (e.g., 99:1)For more polar compounds that do not move with less polar eluents.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (see Table 1).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent (a low-polarity mixture, e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the separation using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Result Crude_Product Crude this compound TLC_Analysis TLC/NMR Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few spots, good crystallization behavior Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots, close Rf Purity_Check Purity Check (TLC/NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Recrystallization Purity not sufficient, recrystallize again Purity_Check->Column_Chromatography Purity not sufficient, run column again Purity_Check->Pure_Product Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Compound Oils Out? Start->Problem Solution1 Reduce Cooling Rate Problem->Solution1 Yes Success Crystals Formed Problem->Success No Solution1->Problem Solution2 Add More Solvent Solution1->Solution2 Solution2->Problem Solution3 Change Solvent System Solution2->Solution3 Solution3->Problem

Caption: Troubleshooting decision tree for when a compound "oils out" during recrystallization.

References

Technical Support Center: Mitigating Debromination in Thiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unwanted debromination is a common and often frustrating side reaction encountered during the cross-coupling of brominated thiophenes. This process, also known as hydrodehalogenation, leads to the formation of undesired byproducts, reduces the yield of the target molecule, and complicates purification. This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you successfully minimize C-Br bond cleavage in your thiophene coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of thiophene coupling reactions?

A1: Debromination is a side reaction where a bromine atom on the thiophene ring is replaced by a hydrogen atom.[1] This leads to the formation of byproducts such as mono-brominated thiophenes (from di-bromo precursors) or thiophene itself, ultimately lowering the yield of the desired coupled product.[1][2]

Q2: What is the primary cause of debromination in palladium-catalyzed reactions?

A2: The principal cause of debromination, or hydrodehalogenation, in palladium-catalyzed coupling reactions is the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can enter a competing catalytic cycle that results in the cleavage of the C-Br bond and its replacement with a C-H bond, instead of the desired C-C bond formation.[1]

Q3: Where does the hydride that forms the Pd-H species come from?

A3: The hydride source can be traced to several components of the reaction mixture. Common sources include the base, the solvent (especially from protic impurities like water or alcohols), or other reagents and additives.[1]

Q4: Which common coupling reactions are most susceptible to this side reaction?

A4: Debromination is a known issue across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig couplings.[1][2] It is also a significant side reaction during the formation of reactive organometallic intermediates, such as in Grignard reagent formation or lithium-halogen exchange.[2]

Q5: How does the choice of base affect debromination?

A5: The choice of base is critical. Stronger, more aggressive bases can promote the formation of Pd-H species and accelerate debromination.[1] Milder inorganic bases are often preferred. For instance, in Suzuki couplings, while a base is necessary for the transmetalation step, an overly strong base can be detrimental.

Q6: Can the choice of ligand help minimize debromination?

A6: Yes, the ligand plays a crucial role. Using electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands, can promote the desired reductive elimination step of the catalytic cycle.[2] This acceleration of the productive pathway can outcompete the undesired debromination side reaction.[2]

Q7: Why is it critical to use anhydrous and degassed reagents and solvents?

A7: Protic impurities like water or alcohols are potential hydride sources for the formation of Pd-H species.[1] Oxygen can lead to the decomposition of the active Pd(0) catalyst.[3] Therefore, using anhydrous, degassed solvents and high-purity reagents is essential to minimize these competing pathways and maintain catalyst activity.[1][4]

Troubleshooting Guide: Debromination in Thiophene Coupling

Primary Symptom: Your reaction yields a significant amount of debrominated byproduct (e.g., 3-bromothiophene from 3,4-dibromothiophene, or thiophene) and a low yield of the desired cross-coupled product, often resulting in a complex mixture that is difficult to purify.[1]

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving debromination issues in your palladium-catalyzed cross-coupling reactions.

G start Debromination Observed base Optimize Base (e.g., switch from alkoxide to carbonate) start->base ligand Screen Ligands (e.g., bulky, electron-rich phosphines) base->ligand Still issues? resolved Problem Resolved (Improved Yield) base->resolved Improved temp Lower Temperature ligand->temp Still issues? ligand->resolved Improved reagents Check Solvent & Reagents (ensure anhydrous & degassed) temp->reagents Still issues? temp->resolved Improved reagents->resolved Improved

Caption: A systematic workflow for troubleshooting debromination.

Specific Scenarios and Solutions

Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

  • Question: Are you using a strong base like an alkoxide (e.g., NaOtBu)?

    • Analysis: Strong bases can act as a hydride source, leading to the formation of Pd-H species.

    • Solution: Switch to a milder inorganic base. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally less prone to causing hydrodehalogenation.[1]

  • Question: Is your reaction running at a high temperature?

    • Analysis: High temperatures can significantly accelerate the rate of debromination.[1]

    • Solution: Lower the reaction temperature. Attempt the reaction at a reduced temperature (e.g., starting at 40-60 °C) and monitor the progress. While this may slow down the desired reaction, it often suppresses the side reaction to a greater extent.[1]

  • Question: What type of ligand are you using?

    • Analysis: The ligand influences the stability and reactivity of the palladium center. Less effective ligands might not promote reductive elimination efficiently, allowing the debromination pathway to compete.

    • Solution: Screen a panel of ligands. Focus on electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like tBuXPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands are known to promote efficient reductive elimination.[2]

  • Question: How rigorously did you prepare your reagents and solvent?

    • Analysis: Trace amounts of water, alcohols, or other protic impurities can serve as a hydride source.[1] Dissolved oxygen can degrade the catalyst.

    • Solution: Use high-purity, anhydrous, and properly degassed solvents. Ensure all reagents are dried and handled under an inert atmosphere (e.g., Argon or Nitrogen). Techniques like freeze-pump-thaw for degassing the solvent are highly recommended.[3]

Scenario 2: Debromination during formation of Organometallic Intermediates (Lithiation or Grignard)

  • Question: Are you observing the formation of thiophene as a major byproduct?

    • Analysis: This indicates that the highly basic organometallic intermediate (e.g., 3-thienyllithium) is being quenched by a proton source.[2] This can be trace water in the solvent or glassware.[2]

    • Solution: Rigorously dry all glassware (oven-dried >120 °C) and use freshly distilled anhydrous solvents (e.g., THF, Et₂O).[2] Maintain a strict inert atmosphere throughout the process.

  • Question: When performing a lithium-halogen exchange on 3-bromothiophene, what stoichiometry of t-BuLi are you using?

    • Analysis: Using only one equivalent of t-BuLi generates t-BuBr as a byproduct, which can interfere with subsequent reactions.

    • Solution: Use two equivalents of t-BuLi. The first equivalent performs the desired lithium-halogen exchange, while the second equivalent reacts with the generated t-BuBr to form isobutylene and LiBr, which are less reactive byproducts.[2]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters and their recommended adjustments to minimize debromination in Pd-catalyzed thiophene couplings.

ParameterCommon Condition Prone to DebrominationRecommended Condition to Minimize DebrominationRationale
Base Strong organic bases (e.g., NaOtBu, KHMDS)Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Reduces the likelihood of base-mediated Pd-H formation.[1]
Ligand Simple phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., tBuXPhos, SPhos, RuPhos) or NHCsPromotes faster reductive elimination, outcompeting the debromination pathway.[2]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 40-80 °C)The activation energy for debromination is often lower, so reducing temperature disfavors it.[1]
Solvent Protic or non-anhydrous solventsAnhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF)Minimizes the presence of hydride sources (water, alcohols) and prevents catalyst degradation.[1][4]
Water Content Excessive water in Suzuki reactionsMinimal water (e.g., 8:1 Dioxane:H₂O or less)While some water is needed for Suzuki couplings, excess can promote dehalogenation.[4]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromothiophene

This protocol is designed to minimize debromination by using a mild base, an effective ligand, and controlled temperature.

  • Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%)).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add 3-bromothiophene (1.0 equivalent) followed by anhydrous, degassed 1,4-dioxane and water (e.g., in a 10:1 ratio).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Lithium-Halogen Exchange of 3-Bromothiophene

This protocol is designed to generate 3-thienyllithium with minimal protonolysis by using a second equivalent of t-BuLi to scavenge the t-BuBr byproduct.[2]

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Initial Cooling: Dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of t-BuLi: Slowly add t-butyllithium (2.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr.[2]

  • Subsequent Reaction: The resulting solution of 3-thienyllithium is now ready for reaction with a suitable electrophile at low temperature.

Mechanistic Visualization

Catalytic Cycles: Desired Coupling vs. Undesired Debromination

The diagram below illustrates the main palladium catalytic cycle for a generic cross-coupling reaction and the competing hydrodehalogenation (debromination) pathway that becomes significant when Pd-H species are present.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Debromination Cycle pd0_main Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0_main->pdiia + Ar-Br re Reductive Elimination pdh Pd-H Species (from base, H₂O, etc.) oa Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib tm Transmetalation (with Ar'-M) pdiib->pd0_main product Product (Ar-Ar') pdiib->product pdiih Ar-Pd(II)L₂-H pdh->pdiih + Ar-Br oa_side Oxidative Addition debrom_product Byproduct (Ar-H) pdiih->debrom_product pd0_side Pd(0)L₂ pdiih->pd0_side re_side Reductive Elimination pd0_side->pdh + H⁻ source

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

References

Technical Support Center: Improving the Solubility of Thiophene Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with thiophene derivatives in biological assays. Poor aqueous solubility is a common issue for these heterocyclic compounds, which can lead to inaccurate data and hinder research progress.[1][2][3] This guide provides practical troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are many thiophene derivatives poorly soluble in aqueous solutions for biological assays?

A: Thiophene is a heterocyclic aromatic compound that is insoluble in water and generally soluble in organic solvents like ethanol and ether.[1][4] Its derivatives often retain this hydrophobic character. The structure of the thiophene ring and its substituents can lead to high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and strong crystal lattice energy, both of which contribute to poor aqueous solubility.[3][5] This is a significant challenge, as over 40% of new chemical entities are poorly soluble, which can limit their bioavailability and effectiveness in assays.[6][7]

Q2: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

A: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many hydrophobic compounds, its concentration in the final cell culture medium should be kept to a minimum to avoid cellular toxicity.[8][9] A final concentration of 0.5% or less is generally recommended for most cell lines.[10] However, the sensitivity can vary between cell types, so it is best practice to run a vehicle control experiment to determine the tolerance of your specific cell line.

Q3: Besides DMSO, what other organic co-solvents can be used?

A: Several other water-miscible organic solvents can be used as co-solvents to improve the solubility of hydrophobic compounds.[11] Commonly used alternatives include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin.[12][] The choice of co-solvent depends on the specific thiophene derivative and the tolerance of the biological system. It is crucial to test for solvent toxicity in your specific assay.[14]

Q4: What are the primary strategies for enhancing the solubility of poorly soluble compounds like thiophene derivatives?

A: The main strategies involve either physical or chemical modifications. Key techniques include:

  • Co-solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to increase the solubility of a non-polar drug.[7][14][15]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[6][][16]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[17][18][19][20]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7][21]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance solubility and dissolution.[15]

Section 2: Troubleshooting Guide

This guide addresses common precipitation issues observed during experiments.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer or cell culture media.

This is a frequent problem often referred to as "crashing out," which occurs when a compound in a high-concentration organic stock solution is rapidly diluted into an aqueous environment where it is not soluble.[17]

Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in solvent polarity upon dilution causes the compound to fall out of solution.[10]Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final volume. Add the stock solution dropwise while gently vortexing the media.[17]
Concentration Exceeds Solubility The final concentration of the compound is above its maximum solubility limit in the aqueous medium.[10]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[17]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[17]Always pre-warm your buffers and cell culture media to the experimental temperature (e.g., 37°C for most cell-based assays) before adding the compound.[10]
High Final Solvent Concentration While DMSO helps initial dissolution, a high final concentration can be toxic and may not prevent precipitation upon significant dilution.[17]Ensure the final DMSO or other co-solvent concentration is within a non-toxic range (typically ≤0.5%).[10]
Issue 2: Compound precipitates over time in the incubator.

Delayed precipitation can occur due to changes in the media environment during incubation.

Potential Cause Explanation Recommended Solution
Temperature Shift A shift in temperature from room temperature to 37°C can affect the thermodynamic stability of the dissolved compound.[10][22]Pre-warm all solutions to 37°C before mixing. Ensure the incubator provides a stable temperature.[10]
pH Shift in Media Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[10]Ensure the media is properly buffered for the incubator's CO₂ concentration (e.g., with HEPES). Monitor the pH and consider changing the media more frequently.[10]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[10][22]Test the compound's solubility and stability in a simpler buffer (e.g., PBS) to see if media components are the cause.[10]
Evaporation Water loss from the culture vessel can increase the concentration of the compound and other solutes, leading to precipitation.[22][23]Use humidified incubators and ensure culture plates are properly sealed or covered to minimize evaporation.[23]
Issue 3: Inconsistent results or low potency in the biological assay.

Poor solubility can lead to a lower-than-expected effective concentration of your compound, causing variability in your results.

Potential Cause Explanation Recommended Solution
Micro-precipitation The compound may be forming very fine precipitates that are not easily visible, but which reduce the concentration of the soluble, active compound.Before adding to your assay, centrifuge the final diluted solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant. Visually inspect a sample under a microscope.[10]
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of pipette tips, tubes, and microplates, reducing the available concentration.Use low-adhesion plastics. Including a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) or a protein like BSA can help prevent adsorption.
Incorrect Stock Preparation The compound may not be fully dissolved in the initial stock solution.Ensure the compound is completely dissolved in the stock solvent. Use gentle warming or brief sonication if necessary. Always visually inspect the stock solution for any particulate matter before use.

Section 3: Key Solubility Enhancement Techniques & Protocols

Co-Solvency

Co-solvents work by reducing the polarity of the aqueous solvent, which helps to solubilize non-polar or hydrophobic drugs.[15] This is one of the simplest and most common methods used in early-stage research.[7][14]

Quantitative Data: Representative Solubility of a Thiophene Derivative

Co-Solvent System (in PBS pH 7.4)Representative Solubility (µg/mL)Fold Increase (vs. PBS)
PBS alone0.51x
1% DMSO in PBS2550x
5% DMSO in PBS150300x
5% PEG 400 in PBS90180x
10% Ethanol in PBS110220x
Note: This data is illustrative. Actual solubility will vary based on the specific thiophene derivative.
Experimental Protocol: Preparing a Compound Solution Using a Co-Solvent
  • Prepare a High-Concentration Stock: Dissolve the thiophene derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If needed, brief sonication or gentle warming (to 37°C) can be applied.[17]

  • Pre-warm Aqueous Solution: Warm your assay buffer or cell culture medium to the required experimental temperature (e.g., 37°C).[10] This prevents precipitation due to temperature changes.

  • Calculate Dilution: Determine the volume of the DMSO stock needed to achieve the desired final concentration. Crucially, ensure the final percentage of DMSO remains within the acceptable range for your assay (e.g., ≤0.5%).[10]

  • Perform Serial Dilution (Recommended):

    • Create an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed aqueous solution.

    • Vortex gently.

    • Add this intermediate dilution to the final volume of the aqueous solution.

  • Direct Dilution (If Serial is Not Feasible): While gently vortexing or swirling the pre-warmed aqueous solution, add the calculated volume of the stock solution dropwise. This rapid mixing helps to avoid localized high concentrations that can cause precipitation.[17]

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If possible, check under a microscope.

pH Adjustment

For thiophene derivatives with ionizable functional groups (acidic or basic), solubility is highly dependent on pH. By adjusting the pH, the compound can be converted into its more soluble ionized (salt) form.[6][]

Quantitative Data: pH-Dependent Solubility of an Acidic Thiophene Derivative (pKa = 4.5)

Solution pH% IonizedRepresentative Solubility (µg/mL)
3.59%2
4.5 (pKa)50%15
5.591%120
6.599%>500
7.4>99.9%>1000
Note: This data is illustrative. The pKa and solubility profile are unique to each compound.
Experimental Protocol: Determining pH-Dependent Solubility
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Add Excess Compound: Add an excess amount of the solid thiophene derivative to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separate Solid and Liquid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent in which the compound is highly soluble.

  • Quantify Concentration: Measure the concentration of the dissolved compound using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (y-axis) against the buffer pH (x-axis) to determine the solubility profile.

Cyclodextrin Complexation

Cyclodextrins (CDs) form inclusion complexes with hydrophobic molecules, effectively creating a water-soluble "package" for the drug.[18][19] This can dramatically increase aqueous solubility without using organic solvents.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.[18][24]

Quantitative Data: Effect of HP-β-CD on Thiophene Derivative Solubility

HP-β-CD Concentration (% w/v)Representative Solubility (µg/mL)Fold Increase
0% (Control)0.51x
1%50100x
5%350700x
10%8001600x
Note: This data is illustrative and the efficiency of complexation depends on how well the drug "fits" into the cyclodextrin cavity.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v) in your desired buffer.

  • Add Excess Compound: Add an excess amount of the solid thiophene derivative to each HP-β-CD solution.

  • Equilibrate: Stir or shake the mixtures vigorously at a constant temperature overnight to facilitate complex formation.[24]

  • Filter: Filter the suspensions through a 0.22 µm filter to remove any undissolved compound.[24]

  • Quantify Concentration: Measure the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC).

  • Determine Optimal Concentration: Plot the solubility against the HP-β-CD concentration to identify the optimal CD level for your desired drug concentration.

Section 4: Visual Guides

Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitation Observed in Assay timing When does it occur? start->timing immediate Immediately upon dilution timing->immediate Immediately delayed Over time in incubator timing->delayed Delayed cause_immediate Potential Causes: - Solvent Shock - Concentration too high - Cold media immediate->cause_immediate solution_immediate Solutions: 1. Pre-warm media to 37°C 2. Use serial dilution 3. Add stock dropwise to vortexing media 4. Lower final concentration cause_immediate->solution_immediate cause_delayed Potential Causes: - pH shift in media - Temperature instability - Interaction with media components - Evaporation delayed->cause_delayed solution_delayed Solutions: 1. Use buffered media (HEPES) 2. Ensure stable incubator temp. 3. Seal plates to prevent evaporation 4. Test stability in simpler buffer cause_delayed->solution_delayed

Caption: A decision tree for troubleshooting compound precipitation.

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: How cyclodextrins encapsulate hydrophobic drugs.

Impact of Solubility on a Biological Pathway

G cluster_0 Scenario 1: Good Solubility cluster_1 Scenario 2: Poor Solubility (Precipitation) Receptor1 Receptor KinaseA1 Kinase A Receptor1->KinaseA1 KinaseB1 Kinase B KinaseA1->KinaseB1 TF1 Transcription Factor KinaseB1->TF1 Response1 Cellular Response TF1->Response1 Inhibitor1 Soluble Thiophene Derivative Inhibitor1->KinaseB1 Inhibition Receptor2 Receptor KinaseA2 Kinase A Receptor2->KinaseA2 KinaseB2 Kinase B KinaseA2->KinaseB2 TF2 Transcription Factor KinaseB2->TF2 Response2 Cellular Response (Uninhibited) TF2->Response2 Inhibitor2 Insoluble Thiophene (Precipitated) Inhibitor2->KinaseB2 No Inhibition

Caption: Poor solubility prevents target engagement in a cell.

References

Technical Support Center: Troubleshooting Low Yields in Stille Couplings of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Stille couplings of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the Stille coupling of various heterocyclic compounds.

General Issues

Q1: My Stille coupling reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in Stille couplings of heterocyclic compounds can arise from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Standard catalysts may not be efficient for all heterocyclic substrates.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.

  • Quality of Reagents: The purity of the organostannane, heterocyclic halide, catalyst, and solvent is crucial. Impurities can poison the catalyst or lead to side reactions.

  • Atmosphere Control: Stille couplings are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensuring an inert atmosphere is essential.

  • Side Reactions: Competing reactions such as homocoupling of the organostannane or destannylation of the starting material can consume reactants and reduce the yield of the desired product.

Issues with Specific Heterocycles

Q2: I am observing low yields when coupling an electron-deficient pyridine derivative. How can I improve this?

A2: Electron-deficient pyridines can be challenging substrates due to their poor reactivity in the oxidative addition step. To improve yields, consider the following:

  • Ligand Selection: Employ electron-rich and bulky phosphine ligands, such as XPhos or SPhos. These ligands can promote the oxidative addition of the electron-poor aryl halide to the palladium center.

  • Additives: The addition of CuI can significantly accelerate the reaction rate.[1] CsF can also be beneficial by activating the organostannane reagent.

  • Higher Temperatures: Increasing the reaction temperature, often to 100 °C or higher, may be necessary to drive the reaction to completion. This may require using a higher-boiling solvent like DMF or dioxane.

Q3: My Stille coupling with an electron-rich furan is giving a complex mixture of byproducts. What is happening and how can I improve selectivity?

A3: Electron-rich heterocycles like furan can be prone to side reactions such as protodestannylation or polymerization under acidic conditions. To improve selectivity:

  • Control of Acidity: The reaction medium should be kept neutral or slightly basic to avoid protodestannylation of the furanostannane. The addition of a non-nucleophilic base like proton sponge can be beneficial.

  • Milder Conditions: Attempt the reaction at a lower temperature to minimize side reactions.

  • Ligand Choice: Using less bulky ligands might be advantageous in some cases to favor the desired coupling pathway.

Q4: I am struggling with the Stille coupling of an imidazole derivative. What are the key parameters to optimize?

A4: The success of Stille couplings with imidazoles often depends on the substitution pattern and the choice of catalyst system.

  • Protecting Groups: If the imidazole nitrogen is unprotected, it can coordinate to the palladium catalyst and inhibit its activity. Using a protecting group like a Boc group can circumvent this issue.

  • Catalyst and Ligand: For couplings at the C-5 position of imidazole, a combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich ligand such as XPhos can be effective.

  • Destannylation: Imidazole stannanes can be susceptible to destannylation. Using the organostannane reagent in a slight excess and adding it portion-wise can sometimes help to maintain its concentration throughout the reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to aid in the optimization of Stille coupling reactions for different heterocyclic systems.

Table 1: Effect of Ligand and Additive on the Yield of 2-(Thiophen-2-yl)pyridine

EntryPalladium CatalystLigandAdditiveSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃PPh₃NoneToluene11045
2Pd₂(dba)₃PPh₃CuI (20 mol%)Toluene11085
3Pd₂(dba)₃XPhosNoneToluene11078
4Pd₂(dba)₃XPhosCuI (20 mol%)Toluene11095

This table illustrates the significant positive impact of the CuI additive and the use of a more electron-rich ligand (XPhos) on the yield of the coupling between 2-bromopyridine and 2-(tributylstannyl)thiophene.

Table 2: Optimization of Stille Coupling for an Electron-Deficient Pyridine

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄--Dioxane8020
2Pd(OAc)₂SPhosCs₂CO₃Dioxane10065
3Pd(OAc)₂XPhosCs₂CO₃Dioxane10088
4Pd(OAc)₂XPhosCsFDMF10092

This table demonstrates the importance of ligand choice, base, and solvent for the successful coupling of an electron-deficient pyridine derivative.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with a CuI Additive

This protocol provides a general guideline for performing a Stille coupling reaction using a copper(I) iodide co-catalyst, which is often beneficial for heterocyclic substrates.

Materials:

  • Heterocyclic halide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Copper(I) iodide (CuI, 20 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the heterocyclic halide, palladium catalyst, ligand, and CuI.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (1M) to remove tin byproducts.[2][3] Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Removal of Tin Byproducts using Potassium Fluoride (KF)

This protocol details a common and effective method for removing toxic tin byproducts from the reaction mixture.[2][3][4]

Procedure:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Add a saturated aqueous solution of potassium fluoride (KF).

  • Stir the biphasic mixture vigorously for at least 1 hour. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of Celite® to remove the precipitate.

  • Wash the Celite® pad with the organic solvent.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography.

Visualizations

Troubleshooting Workflow for Low Yields in Stille Coupling

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK end_fail Consult Further Literature check_reagents->end_fail Impure/Incorrect Stoichiometry check_catalyst Assess Catalyst and Ligand Performance check_conditions->check_catalyst Conditions OK optimize_temp Adjust Temperature check_conditions->optimize_temp Suboptimal optimize_solvent Change Solvent check_conditions->optimize_solvent Suboptimal side_reactions Investigate Potential Side Reactions check_catalyst->side_reactions Catalyst System OK optimize_ligand Optimize Ligand check_catalyst->optimize_ligand Inefficient side_reactions->optimize_ligand Side Reactions Minimal side_reactions->end_fail Major Side Reactions optimize_additive Screen Additives (CuI, CsF) optimize_ligand->optimize_additive end_success Improved Yield optimize_additive->end_success optimize_temp->check_catalyst optimize_solvent->check_catalyst

Caption: A logical workflow for troubleshooting low yields.

Key Parameters Influencing Stille Coupling of Heterocycles

Stille_Parameters cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions heterocycle Heterocyclic Halide (Electron-rich vs. -deficient) yield Reaction Yield heterocycle->yield stannane Organostannane (Purity is key) stannane->yield catalyst Palladium Source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) catalyst->yield ligand Ligand Choice (e.g., PPh₃, XPhos) ligand->yield additive Additive (e.g., CuI, CsF, LiCl) additive->yield solvent Solvent (e.g., Toluene, DMF, Dioxane) solvent->yield temperature Temperature temperature->yield atmosphere Inert Atmosphere (N₂ or Ar) atmosphere->yield

Caption: Key factors affecting Stille coupling outcomes.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 3-Bromothiophene-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties of the substrate. The carboxamide at the 2-position is an electron-withdrawing group, which can deactivate the thiophene ring towards oxidative addition, a crucial step in many cross-coupling catalytic cycles. Additionally, 3-bromothiophenes are generally less reactive than their 2-bromo counterparts.[1][2] The amide functionality itself can also potentially coordinate to the metal catalyst, leading to catalyst inhibition or undesired side reactions.

Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?

A2: The most commonly employed and suitable reactions are the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Each of these reactions has been successfully applied to bromothiophene derivatives and offers a versatile platform for introducing carbon-carbon and carbon-nitrogen bonds.

Q3: How does the reactivity of this compound compare to other brominated thiophenes?

A3: Generally, 2-bromothiophenes are more reactive than 3-bromothiophenes in palladium-catalyzed cross-coupling reactions.[1][2] The electron-withdrawing nature of the carboxamide group at the 2-position of this compound can further modulate this reactivity, making the oxidative addition step potentially more challenging compared to unsubstituted 3-bromothiophene.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no product yield.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and have been stored correctly. Consider using a more active pre-catalyst. The formation of palladium black can indicate catalyst decomposition.
Inefficient Oxidative Addition Due to the electron-withdrawing carboxamide group, this step can be slow. Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos to accelerate the oxidative addition.[3]
Protodeboronation of Boronic Acid Thiophene boronic acids can be unstable. Use the boronic acid as fresh as possible, or consider using a more stable boronic ester (e.g., pinacol ester). Minimize reaction time and temperature where possible.
Incorrect Base or Solvent The choice of base and solvent is critical. A common system for bromothiophenes is K₃PO₄ in a dioxane/water mixture.[4] Ensure solvents are properly degassed to prevent catalyst deactivation.[3]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.
Heck Reaction

Issue 2: Reaction is sluggish or does not proceed.

Possible CauseSuggested Solution
Low Catalyst Activity For electron-deficient substrates like this compound, a highly active catalyst system is often required. Consider using a palladacycle catalyst or a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich ligand.
Inappropriate Base The base plays a crucial role in the Heck reaction. Organic bases like triethylamine or inorganic bases such as K₂CO₃ are commonly used.[1] The choice may need to be optimized for this specific substrate.
High Reaction Temperature Leading to Decomposition While Heck reactions often require elevated temperatures, excessive heat can lead to substrate or catalyst decomposition.[5] Monitor the reaction closely and optimize the temperature.
Steric Hindrance The carboxamide group may sterically hinder the approach of the alkene. Ensure the chosen alkene is not overly bulky.
Buchwald-Hartwig Amination

Issue 3: Amination fails or gives low yields.

Possible CauseSuggested Solution
Challenging Substrate The amination of 3-bromothiophene can be difficult and may require specialized ligands or harsher conditions.[2]
Ligand Choice The choice of ligand is critical. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or chelating phosphines (e.g., Xantphos) are often effective.[6][7][8]
Base Incompatibility Strong bases like NaOtBu or LHMDS are commonly used. However, the carboxamide group might not be stable to very strong bases. Consider screening weaker bases like Cs₂CO₃ or K₃PO₄.[7]
Catalyst Deactivation The amine substrate or the amide product can coordinate to the palladium center and deactivate the catalyst.[9] Using bulky ligands can help mitigate this.

Data Presentation: Catalyst Systems for Cross-Coupling of Bromothiophenes

The following tables provide a summary of catalyst systems and conditions that have been successfully used for the cross-coupling of various bromothiophene derivatives. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromothiophenes

Bromothiophene SubstratePalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)
2,5-dibromo-3-hexylthiophenePd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[4]
3-BromothiophenePd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O80~80-90[1]
4,5-dibromothiophene-2-carboxaldehydePd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O (6:1)9095 (mono-coupled)[10]

Table 2: Heck Reaction of Bromothiophenes

Bromothiophene SubstratePalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)
3,4-dibromothiophene-2-carbaldehydePd(OAc)₂PPh₃Et₃NDMF100(Expected)[11]
3-Bromothiophene[Pd(η³-C₃H₅)Cl]₂TedicypK₂CO₃DMF130Moderate[5]
2-BromothiophenePd(OAc)₂P(o-tol)₃K₂CO₃DMF120-140(General)[1]

Table 3: Buchwald-Hartwig Amination of Bromothiophenes

Bromothiophene SubstratePalladium PrecursorLigandBaseSolventTemp. (°C)Yield (%)
3-BromothiophenePd₂(dba)₃XPhosNaOtBuToluene80-110(General)[1]
Deactivated AminothiophenesPd(OAc)₂XantphosCs₂CO₃Dioxane120Moderate to High[8][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., P(o-tol)₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or NMP) and the alkene (e.g., styrene, 1.2 mmol) via syringe.[1]

  • Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water to remove the base and salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[1]

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OR)2 H->D J Base J->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition A->B C R-Pd(II)(X)L2 B->C D Olefin Coordination C->D E [R-Pd(II)(Olefin)L2]+X- D->E F Migratory Insertion E->F G R'-Pd(II)(X)L2 F->G H Beta-Hydride Elimination G->H I [HPd(II)(Olefin')L2]+X- H->I M Product H->M J Reductive Elimination I->J J->A K R-X K->B L Olefin L->D N Base N->J

Caption: Simplified catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L B Oxidative Addition A->B C Ar-Pd(II)(X)L B->C D Amine Coordination C->D E [Ar-Pd(II)(Amine)L]+X- D->E F Deprotonation E->F G Ar-Pd(II)(Amido)L F->G H Reductive Elimination G->H H->A K Ar-NR2 H->K I Ar-X I->B J R2NH J->D L Base L->F

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst Is the catalyst active? (Freshness, Purity) Start->Check_Catalyst Check_Reagents Are reagents pure and dry? (Substrate, Coupling Partner) Start->Check_Reagents Check_Conditions Are reaction conditions optimal? (Solvent, Base, Temp.) Start->Check_Conditions Check_Atmosphere Is the inert atmosphere adequate? (Degassing) Start->Check_Atmosphere Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Catalyst->Optimize_Ligand Consult_Literature Consult Literature for Similar Substrates Check_Reagents->Consult_Literature Optimize_Base_Solvent Screen Bases and Solvents Check_Conditions->Optimize_Base_Solvent Check_Atmosphere->Consult_Literature Optimize_Ligand->Optimize_Base_Solvent Optimize_Temp_Time Adjust Temperature and Time Optimize_Base_Solvent->Optimize_Temp_Time Success Successful Reaction Optimize_Temp_Time->Success Consult_Literature->Optimize_Ligand

Caption: General troubleshooting workflow for cross-coupling reactions.

References

Managing reaction temperature for regioselective thiophene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature for the regioselective functionalization of thiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective functionalization of thiophene?

The main challenge is controlling the position of functionalization on the thiophene ring. The α-positions (C2 and C5) are generally more reactive towards electrophiles and lithiation than the β-positions (C3 and C4) due to the electronic nature of the sulfur atom. Achieving selective functionalization at a specific β-position, or differentiating between the two α-positions in a substituted thiophene, requires careful control of reaction conditions, with temperature being a critical parameter.[1]

Q2: How does reaction temperature influence the regioselectivity of thiophene functionalization?

Reaction temperature can have a significant impact on regioselectivity in several ways:

  • Thermodynamic vs. Kinetic Control: At low temperatures, kinetically favored products often form, which typically corresponds to functionalization at the most acidic or sterically accessible position (usually C2 or C5). At higher temperatures, thermodynamic products may be favored, which can sometimes lead to rearrangement or functionalization at other positions.

  • Halogen Dance Reactions: In base-mediated reactions of halogenated thiophenes, elevated temperatures can promote "halogen dance" – the migration of a halogen atom to a different position on the ring, leading to a loss of regioselectivity.[1][2]

  • Catalyst Activity and Selectivity: In transition-metal-catalyzed reactions, such as C-H activation or cross-coupling, temperature affects the catalyst's activity and the selectivity of C-H bond cleavage or oxidative addition. Higher temperatures can sometimes lead to a loss of selectivity.[1]

Q3: What is a "halogen dance" reaction and how can temperature be used to control it?

A halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[2] In thiophenes, this is often observed with bromo- and iodo-substituted derivatives under strongly basic conditions (e.g., using LDA).[1][2] Temperature is a key factor; higher temperatures can facilitate the halogen dance.[1] To suppress this unwanted side reaction and maintain regioselectivity, it is often necessary to conduct the reaction at low temperatures (e.g., -78 °C) and then carefully warm the reaction mixture. In some cases, allowing the reaction to warm to room temperature is necessary to drive the migration to the desired thermodynamic product.[2]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

You are observing a mixture of C2- and C5-arylated products, or arylation at an undesired position.

Possible CauseSuggested Solution
Inappropriate Reaction Temperature Higher temperatures can sometimes decrease selectivity. Try lowering the reaction temperature. For some Pd-catalyzed C-H arylations of benzo[b]thiophenes, near room temperature (30 °C) has been shown to be effective.[3] Conversely, for C-3 arylation, temperatures of 130-140 °C may be required, as lower temperatures (e.g., 100 °C) can result in no reaction.[4]
Incorrect Ligand Choice The ligand plays a crucial role in directing regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Bulkier ligands may favor arylation at the less sterically hindered position.[1]
Steric Hindrance The steric bulk of either the thiophene substrate or the aryl halide can influence the site of arylation. Consider modifying the aryl halide with a bulky ortho-substituent to direct the reaction to the less sterically hindered position on the thiophene.[1]
Problem 2: Isomeric Byproducts Observed in Base-Mediated Reactions (Suspected Halogen Dance)

You are obtaining a mixture of isomers, suggesting that the halogen substituent has migrated during the reaction.

Possible CauseSuggested Solution
Elevated Reaction Temperature Higher temperatures facilitate the halogen dance.[1] Maintain a low temperature (e.g., -78 °C) during the initial deprotonation and subsequent electrophilic quench.[2]
Strongly Basic Conditions Very strong bases like LDA can induce halogen migration.[1] Consider using a milder base.
Prolonged Reaction Time at Higher Temperatures Allowing the reaction to stir for extended periods at room temperature or higher can promote the halogen dance.[2] Minimize the time the reaction is allowed to warm up, or quench at a lower temperature if the desired transformation is rapid.
Problem 3: Low Yield or No Reaction in Lithiation of Bromothiophene

The desired lithiation and subsequent reaction with an electrophile are not proceeding efficiently.

Possible CauseSuggested Solution
Reaction Temperature Too High The 3-lithiothiophene intermediate can be unstable at higher temperatures. It is crucial to maintain the temperature at -78 °C during the lithium-halogen exchange and electrophilic quench to maximize selectivity and prevent decomposition.[5]
Incomplete Lithium-Halogen Exchange The reaction time may be insufficient. Allow the reaction to stir for 30-60 minutes at -78 °C after the addition of the organolithium reagent to ensure complete exchange.[5]
Decomposition of Organolithium Reagent The presence of moisture or oxygen will quench the organolithium reagent. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (Argon or Nitrogen).[5]

Quantitative Data Summary

Table 1: Temperature Effects on Regioselectivity in Pd-Catalyzed C-H Activation

Thiophene DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Position(s) FunctionalizedYield (%)Reference
4-(thieno[3,2-d]pyrimidin-4-yl)morpholineBromobenzenePd(OAc)₂ / TTBP·HBF₄K₂CO₃Toluene100C2N/A[4]
4-(6-phenylthieno[3,2-d]pyrimidin-4-yl)morpholineBromobenzenePd(OAc)₂K₂CO₃Toluene130-140C3Moderate[4]
4-(6-phenylthieno[3,2-d]pyrimidin-4-yl)morpholineBromobenzenePd(OAc)₂K₂CO₃Toluene100No Reaction0[4]
Benzo[b]thiopheneAryl IodidePd(OAc)₂Ag₂O / NaOAcHexafluoro-2-propanol30C2High[3]
Benzo[b]thiopheneAryl IodideVarious Pd catalystsVariousVarious100-150C2Various[3]

Table 2: Temperature and Time Parameters for Halogen Dance Reactions

Starting MaterialBase (equiv.)Temperature (°C)Time (h)Major Lithiated IntermediateReference
2-Bromo-5-hexylthiopheneLDA-78 to RT153-Bromo-5-hexyl-2-lithiothiophene[2]
2,5-DibromothiopheneLDA (1.1)-7812,5-Dibromo-3-lithiothiophene[2]
3-BromothiopheneLDA (1.1)-7813-Bromo-2-lithiothiophene[2]

Experimental Protocols

Protocol 1: General Procedure for Lithiation of 3-Bromothiophene and Electrophilic Quench

This protocol details the formation of 3-lithiothiophene via lithium-halogen exchange, followed by quenching with an electrophile.

Materials:

  • 3-Bromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) supply

  • Standard Schlenk line glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Purge the flask with the inert gas for at least 15 minutes.

  • Under a positive flow of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe.

  • Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to equilibrate the temperature.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[5]

  • Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.[5]

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dibromothiophene

This protocol provides a starting point for the Suzuki coupling of a dibromothiophene and may require optimization.

Materials:

  • Dibromothiophene (e.g., 3,4-dibromothiophene) (1.0 eq)

  • Arylboronic acid (1.2 eq for mono-coupling)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0-3.0 eq)

  • Degassed 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a Schlenk flask, add the dibromothiophene, arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and cycle between vacuum and the inert gas three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_pd_catalysis start Poor Regioselectivity in Pd-Catalyzed C-H Arylation q_temp Is the reaction temperature optimized? start->q_temp s_temp Adjust Temperature: - Lower for increased selectivity - Higher for C-3 activation q_temp->s_temp No q_ligand Is the ligand appropriate? q_temp->q_ligand Yes s_temp->q_ligand s_ligand Screen Ligands: - Experiment with bulky phosphines or NHCs q_ligand->s_ligand No q_sterics Are steric effects a factor? q_ligand->q_sterics Yes s_ligand->q_sterics s_sterics Modify Substrates: - Use bulkier groups on the aryl halide q_sterics->s_sterics Yes end Improved Regioselectivity q_sterics->end No s_sterics->end halogen_dance_control start Halogen Dance Reaction Setup deprotonation Deprotonation with Strong Base (e.g., LDA) start->deprotonation temp_control Maintain Low Temperature (-78 °C) deprotonation->temp_control warming Controlled Warming (if necessary for rearrangement) temp_control->warming Thermodynamic product desired quench Quench with Electrophile at Low Temperature temp_control->quench Kinetic product desired warming->quench side_product Isomeric Byproducts (from uncontrolled halogen dance) warming->side_product Uncontrolled warming product Desired Regioisomer quench->product

References

Technical Support Center: Overcoming Steric Hindrance in Substituted Thiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges arising from steric hindrance in reactions involving substituted thiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by reaction type to help you quickly find solutions to specific experimental issues.

1. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation, but yields can be significantly compromised by sterically demanding substrates.

Q1: My Suzuki-Miyaura coupling reaction with a di-ortho-substituted aryl halide and a substituted thiophene boronic acid is giving low to no yield. What are the first things I should check?

A1: Low conversion in sterically demanding Suzuki-Miyaura couplings is a common problem. The primary bottlenecks are often the oxidative addition and reductive elimination steps in the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Switch to a catalyst system known for coupling hindered substrates.

    • Bulky, Electron-Rich Ligands: Use specialized biaryl phosphine ligands such as SPhos, BrettPhos, or BI-DIME.[2][3] For tetra-ortho-substituted biaryls, ligands like AntPhos have shown great success.[4]

    • N-Heterocyclic Carbene (NHC) Ligands: Robust palladium complexes with NHC ligands featuring "flexible steric bulk" are highly efficient for coupling hindered substrates, sometimes even at room temperature.[5][6]

  • Base and Solvent: The choice of base and solvent is crucial. For hindered couplings, a common effective combination is a strong, non-nucleophilic base like t-BuOK in an aprotic polar solvent like dioxane.[5]

  • Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier. Reactions are often run at elevated temperatures (e.g., 100-110 °C).[4][7]

  • Reactivity of Halides: If possible, use a more reactive aryl halide. The typical reactivity order is I > OTf > Br > Cl.[8] Aryl chlorides are the most challenging and often require specialized catalyst systems.[8][9]

Q2: I'm attempting a Sonogashira coupling with a hindered bromothiophene, and I'm only recovering my starting material. What's going wrong?

A2: Failure in Sonogashira couplings with hindered substrates is often due to an inefficient oxidative addition step.[7]

Troubleshooting Steps:

  • Increase Temperature: Sonogashira couplings with aryl bromides are often limited by the oxidative addition rate. Increasing the temperature to 80-100 °C is a common strategy.[7]

  • Optimize Catalyst System:

    • If using a standard Pd(PPh₃)₂Cl₂/CuI system, ensure both catalysts are active and fresh.[10]

    • Consider switching to a more robust ligand like dppf.[7]

  • Solvent and Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPEA) is required.[10] Sometimes, using the amine as the solvent (or co-solvent) can be effective.[11] Ensure the base is dry and in sufficient excess.[10] For difficult couplings, polar aprotic solvents like DMF may be more effective than THF.[7]

  • Inert Atmosphere: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can cause the undesirable Glaser homocoupling of the alkyne.[10]

Q3: In my Kumada coupling for synthesizing poly(3-alkylthiophenes) via the GRIM method, I'm getting low regioselectivity. How can I improve the Head-to-Tail (HT) content?

A3: The Grignard Metathesis (GRIM) method is designed to produce highly regioregular, head-to-tail coupled poly(3-alkylthiophenes).[12][13] Poor regioselectivity can often be traced to the reaction setup.

Troubleshooting Steps:

  • Stoichiometry of Grignard Reagent: Use exactly one equivalent of the Grignard reagent (e.g., n-butylmagnesium bromide) for the initial magnesium-halogen exchange (metathesis). This step generates a specific ratio of regioisomeric Grignard species (typically 85:15).[12][13]

  • Catalyst Choice: The high regioselectivity is imparted by the catalyst during polymerization. Ni(dppp)Cl₂ is a standard and effective catalyst for promoting the desired HT-coupling.[12][13]

  • Purity of Monomer: Ensure the 2,5-dibromo-3-alkylthiophene monomer is highly pure. Impurities can interfere with the polymerization.[13]

  • Avoid Hindered Grignard Reagents: Using overly hindered Grignard reagents for the metathesis step, such as tert-butylmagnesium chloride, can prevent the subsequent cross-coupling from occurring.[12]

Q4: I am performing a Buchwald-Hartwig amination with a sterically hindered primary amine and a bromothiophene, but the reaction is slow and gives a low yield. What should I do?

A4: The Buchwald-Hartwig amination's success with challenging substrates is highly dependent on the ligand. The development of sterically hindered phosphine ligands was a key breakthrough for this reaction.[14][15]

Troubleshooting Steps:

  • Use a "Second Generation" or "Third Generation" Ligand: The initial catalyst systems had limited scope.[14] Use bulky, electron-rich biarylphosphine ligands like BrettPhos, which are specifically designed for coupling hindered primary amines.[2]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active Pd(0) species in situ.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16]

  • Solvent: Anhydrous toluene or dioxane are typical solvents for these reactions.[16]

Data Presentation: Catalyst Systems for Hindered Couplings

The following tables summarize effective catalyst systems and conditions for various sterically hindered thiophene cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Hindered Substrates

Aryl Halide SubstrateThiophene PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2,4,6-Triisopropylphenyl bromide2-Thiopheneboronic acidPd(OAc)₂ (1 mol%)AntPhosK₃PO₄Toluene11063[4]
2,6-Dimethylphenyl bromide2-Thiopheneboronic acidAcenaphthoimidazolylidene Pd Complex (0.05 mol%)-t-BuOKDioxane80>99[5]
PyFluor2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂-K₂CO₃1,4-Dioxane/H₂O80~70[1]

Table 2: Sonogashira Coupling of Hindered Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)NotesReference
Generic electron-rich/hinderedTerminal AlkynePd(PPh₃)₂Cl₂ / CuITEADMF>80Higher temperatures often needed to drive oxidative addition.[7]
Generic Aryl BromideTMS-acetylenePd(PPh₃)₄ / CuIDIPEAToluene80DIPEA in toluene is an effective alternative base/solvent system.[7]
Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is adapted for challenging couplings using a robust Pd-NHC catalyst system.[5]

  • Reaction Setup: To a flame-dried sealed tube, add the aryl halide (1.0 mmol), the thiophene boronic acid (1.2 mmol), and the base (e.g., t-BuOK, 2.0 mmol).

  • Catalyst Addition: Add the acenaphthoimidazolylidene palladium catalyst (0.05 - 1.0 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane (3-5 mL).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: GRIM Polymerization for Regioregular Poly(3-alkylthiophene)

This protocol describes the synthesis of head-to-tail coupled poly(3-alkylthiophene).[12][13]

  • Monomer Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromo-3-alkylthiophene (1.0 equiv.) in anhydrous THF.

  • Grignard Metathesis: Cool the solution to 0 °C. Add n-butylmagnesium bromide (1.0 equiv.) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. This step forms the mixture of regioisomeric Grignard reagents.[13]

  • Polymerization: Add the Ni(dppp)Cl₂ catalyst (0.5 - 1.0 mol%) to the reaction mixture. Heat the solution to reflux and stir for 2 hours.

  • Quenching and Precipitation: Cool the reaction to room temperature and pour the viscous solution slowly into methanol to precipitate the polymer.[13]

  • Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the pure polymer fraction.

Visualizations: Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield in Thiophene Cross-Coupling catalyst Is the catalyst system optimal for hindered substrates? start->catalyst conditions Are the reaction conditions (T, Base, Solvent) optimized? catalyst->conditions No change_ligand Switch to Bulky Ligand (e.g., SPhos, AntPhos) or NHC Catalyst catalyst->change_ligand Yes reagents Are reagents pure & atmosphere inert? conditions->reagents No increase_temp Increase Temperature &/or Switch to Stronger Base/Polar Solvent conditions->increase_temp Yes purify Purify Reagents, Degas Solvent, Ensure Dry Conditions reagents->purify No end Re-run Experiment reagents->end Yes change_ligand->end increase_temp->end purify->end

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle and Steric Hindrance

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product SH2 Bulky Ar and Ar' groups hinder this step. ArX Ar-X (Thiophene-X) ArX->Pd0 ArB Ar'-B(OR)₂ ArB->OA_complex Base Base Base->OA_complex SH1 Steric hindrance here slows reaction. Use bulky ligands.

Caption: Key steps in the Suzuki-Miyaura cycle impacted by steric hindrance.

Diagram 3: Ligand Selection Guide for Hindered Thiophene Coupling

Ligand_Selection start Starting a Hindered Thiophene Coupling reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig (Amination) reaction_type->buchwald C-N other Sonogashira / Stille reaction_type->other Other C-C suzuki_ligand Use Bulky Biaryl Phosphines (e.g., SPhos, AntPhos) or N-Heterocyclic Carbenes (NHCs) suzuki->suzuki_ligand buchwald_ligand Use Bulky Biaryl Phosphines (e.g., BrettPhos for primary amines, Josiphos for others) buchwald->buchwald_ligand other_ligand Start with standard ligands (e.g., PPh₃, dppf), increase temperature first other->other_ligand

Caption: Decision guide for selecting appropriate ligands in hindered couplings.

References

Stability issues of 3-Bromothiophene-2-carboxamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromothiophene-2-carboxamide, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the carboxamide group to the corresponding carboxylic acid, 3-Bromothiophene-2-carboxylic acid.[1][2] This reaction is typically slow at room temperature but can be accelerated by heating and the use of strong acids.[1] Additionally, the thiophene ring itself can be susceptible to degradation, such as polymerization, under harsh acidic conditions.[3]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A2: The acid-catalyzed hydrolysis of an amide involves several key steps. First, the carbonyl oxygen of the carboxamide is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen atom follows, making the amino group a better leaving group (ammonia). Finally, the tetrahedral intermediate collapses, reforming the carbonyl group and eliminating ammonia, which is protonated in the acidic medium to form an ammonium ion. The final product is 3-Bromothiophene-2-carboxylic acid.[1][2]

Q3: Are there any known side reactions involving the brominated thiophene ring under acidic conditions?

A3: Yes, brominated thiophenes can undergo side reactions in acidic media, although this is generally less of a concern than amide hydrolysis under typical experimental conditions. In the presence of strong oxidizing acids, oxidation of the thiophene ring can occur.[4] Furthermore, highly acidic conditions can sometimes lead to polymerization of the thiophene ring, resulting in the formation of insoluble tars.[3][5]

Troubleshooting Guide: Stability Issues in Experiments

This guide addresses common problems encountered when using this compound in acidic reaction media.

Problem Potential Cause Recommended Solution
Low yield of desired product and formation of a more polar byproduct. Hydrolysis of the carboxamide to 3-Bromothiophene-2-carboxylic acid.- Minimize reaction time and temperature.- Use the weakest acid concentration that is effective for your transformation.- Consider using a protective group for the carboxamide if the desired reaction requires harsh acidic conditions.[6][7]
Formation of insoluble, dark-colored materials (tars). Acid-catalyzed polymerization of the thiophene ring.- Lower the reaction temperature.- Use a less concentrated acid solution.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.
Inconsistent reaction outcomes. Variable rates of hydrolysis due to inconsistent acid concentration or temperature.- Precisely control the temperature of the reaction mixture.- Standardize the source and concentration of the acid used.- Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time.

Data Presentation: Expected Stability of this compound

Acidic Condition Temperature Expected Rate of Hydrolysis Potential for Ring Degradation
Dilute Aqueous Acid (e.g., 1M HCl)Room TemperatureSlowLow
Dilute Aqueous Acid (e.g., 1M HCl)Elevated (e.g., 50-100 °C)Moderate to FastLow to Moderate
Concentrated Mineral Acid (e.g., conc. H₂SO₄)Room TemperatureModerateModerate
Concentrated Mineral Acid (e.g., conc. H₂SO₄)Elevated (e.g., 50-100 °C)FastHigh

Experimental Protocols

Protocol for Assessing the Stability of this compound under Acidic Conditions

This protocol provides a general framework for determining the stability of this compound in a specific acidic medium.

Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄) at the desired concentration

  • An appropriate organic solvent (e.g., acetonitrile, dioxane) if needed for solubility

  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct retention time in HPLC)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of the Reaction Mixture:

    • Accurately weigh a known amount of this compound and the internal standard and dissolve them in a known volume of the acidic solution or a mixture of the acidic solution and an organic cosolvent.

  • Reaction Conditions:

    • Maintain the reaction mixture at a constant, controlled temperature (e.g., using a water bath or heating block).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution to neutralize the acid and stop the hydrolysis.

  • Analysis:

    • Analyze the quenched samples by HPLC.

    • Quantify the amount of remaining this compound and the formation of 3-Bromothiophene-2-carboxylic acid by comparing their peak areas to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of this compound as a function of time to determine the rate of degradation under the tested conditions.

Mandatory Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination Amide This compound H_plus H+ Protonated_Amide Protonated Amide Amide->Protonated_Amide + H+ Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Carboxylic_Acid 3-Bromothiophene-2-carboxylic Acid Protonated_Intermediate->Carboxylic_Acid - NH₃ Ammonia NH₃

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Experiment with this compound in Acidic Conditions Issue Unexpected Result Observed? Start->Issue Low_Yield Low Yield / Polar Byproduct Issue->Low_Yield Yes Tars Insoluble Tars Formed Issue->Tars Yes Inconsistent Inconsistent Results Issue->Inconsistent Yes End Optimized Experiment Issue->End No Solution_Hydrolysis Minimize Time/Temp Use Weaker Acid Consider Protective Group Low_Yield->Solution_Hydrolysis Solution_Polymerization Lower Temperature Use Dilute Acid Inert Atmosphere Tars->Solution_Polymerization Solution_Control Precise Temp Control Standardize Acid Monitor Reaction Inconsistent->Solution_Control Solution_Hydrolysis->End Solution_Polymerization->End Solution_Control->End

Caption: Troubleshooting workflow for stability issues.

References

Preventing homo-coupling in Suzuki reactions of aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homo-coupling in Suzuki reactions of aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of Suzuki reactions, and why is it a significant problem?

A1: Homo-coupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1][2] This is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product, and the resulting homo-coupled byproduct can be difficult to separate during purification.

Q2: What are the primary causes of boronic acid homo-coupling in Suzuki reactions?

A2: Homo-coupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homo-coupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homo-coupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[2][3]

  • Palladium(II)-Mediated Homo-coupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homo-coupled dimer and Pd(0).[3] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.

Q3: How does the choice of palladium source affect homo-coupling?

A3: The choice of palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step and can directly enter the catalytic cycle.[1] Pd(II) sources like Pd(OAc)₂ or PdCl₂ can promote homo-coupling as they are reduced to Pd(0) by reacting with the boronic acid.[3]

Q4: What role do ligands play in minimizing homo-coupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. To minimize homo-coupling, it is advisable to use bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1] The steric bulk of these ligands can hinder the formation of intermediates that lead to homo-coupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.

Q5: How does the choice of base influence the formation of homo-coupling byproducts?

A5: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homo-coupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to very strong bases.[1]

Q6: What is the influence of solvents and temperature on homo-coupling?

A6: Solvents and temperature are critical parameters. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homo-coupling. While water is often necessary to dissolve the base and boronate species, an excessive amount can sometimes promote homo-coupling. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can also help to suppress homo-coupling, as higher temperatures can accelerate side reactions.[1]

Troubleshooting Guide

Problem: Significant formation of homo-coupled byproduct

Initial Assessment:

Before modifying the reaction conditions, it's essential to identify the potential source of the problem. The following diagram outlines a logical workflow for diagnosing and addressing common causes of homo-coupling.

G start High Homo-coupling Observed check_degassing Was the reaction mixture rigorously degassed? start->check_degassing degas_yes Yes check_degassing->degas_yes degas_no No check_degassing->degas_no check_pd_source What was the palladium source? degas_yes->check_pd_source improve_degassing Improve degassing protocol (sparging or freeze-pump-thaw) degas_no->improve_degassing improve_degassing->check_pd_source pd0 Pd(0) check_pd_source->pd0 pdII Pd(II) check_pd_source->pdII check_ligand Evaluate the ligand pd0->check_ligand consider_pd0 Consider switching to a Pd(0) source or using a reducing agent pdII->consider_pd0 consider_pd0->check_ligand ligand_ok Bulky, electron-rich ligand used check_ligand->ligand_ok ligand_not_ok Less bulky or no ligand used check_ligand->ligand_not_ok check_conditions Review other reaction conditions (Base, Solvent, Temperature, Stoichiometry) ligand_ok->check_conditions change_ligand Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) ligand_not_ok->change_ligand change_ligand->check_conditions optimize_conditions Systematically optimize conditions based on best practices check_conditions->optimize_conditions end Homo-coupling Minimized optimize_conditions->end Suzuki_Cycle cluster_suzuki Suzuki Catalytic Cycle cluster_homo Homo-coupling Pathway pd0 Pd(0)L2 ox_add Oxidative Addition (Ar-Br) pd0->ox_add pdII_source Pd(II) Source (e.g., from O2 oxidation of Pd(0)) pd0->pdII_source Oxidation by O2 pd_complex1 Ar-Pd(II)(Br)L2 ox_add->pd_complex1 transmetalation Transmetalation (Ar'B(OH)2, Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(Ar')L2 transmetalation->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product transmetalation1 Transmetalation (Ar'B(OH)2) pdII_source->transmetalation1 pd_complex3 Ar'-Pd(II)X transmetalation1->pd_complex3 transmetalation2 Transmetalation (Ar'B(OH)2) pd_complex3->transmetalation2 pd_complex4 Ar'-Pd(II)-Ar' transmetalation2->pd_complex4 red_elim_homo Reductive Elimination pd_complex4->red_elim_homo red_elim_homo->pd0 Generates Active Catalyst homo_product Ar'-Ar' (Byproduct) red_elim_homo->homo_product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. Thiophene and its derivatives are key building blocks in a vast array of pharmaceuticals and functional materials. Understanding the nuanced reactivity of substituted thiophenes, such as 2-bromothiophene and 3-bromothiophene, is paramount for efficient synthetic planning and process optimization. This guide provides an objective comparison of the reactivity of these two isomers in several common and synthetically important transformations, supported by experimental data and detailed protocols.

Executive Summary

In general, 2-bromothiophene exhibits higher reactivity than 3-bromothiophene in the most common palladium-catalyzed cross-coupling reactions and in metal-halogen exchange reactions.[1] This difference is rooted in the electronic properties of the thiophene ring. The carbon at the 2-position (C2) is more electron-deficient than the carbon at the 3-position (C3), which facilitates the initial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the proton at C2 is significantly more acidic than the one at C3, which influences the kinetics and thermodynamics of metal-halogen exchange.[1]

While 2-bromothiophene's heightened reactivity can lead to higher yields and allow for milder reaction conditions, 3-bromothiophene remains an indispensable building block.[1] With the advent of modern, highly active catalyst systems, efficient transformations of 3-bromothiophene are readily achievable, enabling access to a diverse range of 3-substituted thiophene derivatives.[1]

Comparative Reactivity Data

The following tables summarize quantitative and qualitative data for several key synthetic transformations, offering a direct comparison of the performance of 2-bromothiophene and 3-bromothiophene.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
EntryBromothiophene IsomerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95%[1]
23-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90%[1]

Note: Yields are indicative and can vary based on specific reaction conditions and the nature of the coupling partners. While both isomers can provide high yields with modern catalysts, 2-bromothiophene is generally considered the more reactive substrate.[1][2]

Table 2: Stille Coupling with (Tributylstannyl)benzene
EntryHeterocyclic BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
12-Bromothiophene66[3]94[3]
23-Bromothiophene57[3]90[3]

Note: This data highlights that for heterocyclic bromides like bromothiophenes, the Stille coupling can be significantly higher yielding compared to the Suzuki coupling under the tested conditions.[3][4]

Table 3: Heck Reaction
Table 4: Buchwald-Hartwig Amination

Direct comparative yield data under identical conditions is limited. Generally, the amination of 3-bromothiophene is considered more challenging than that of 2-bromothiophene, potentially requiring more specialized ligands or more forcing conditions due to a slower rate of oxidative addition.[1]

Table 5: Lithiation and Metal-Halogen Exchange
Property2-Bromothiophene3-BromothiopheneRationale
Relative Rate of Metal-Halogen Exchange FasterSlowerThe formation of the 2-thienyllithium intermediate is thermodynamically favored and kinetically rapid at low temperatures.[1]
Acidity of Ring Protons C5-H > C3-H > C4-HC2-H > C5-H > C4-HThe C2 proton in thiophene is significantly more acidic than the C3 proton, making direct deprotonation at C2 highly favorable.[1][2]

The formation of a Grignard reagent is also notably more difficult for 3-bromothiophene compared to its 2-isomer.[2]

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition Alkene_Complex R-Pd(II)-X(L2)(Alkene) R-Pd(II)-X(L2)->Alkene_Complex Coordination Insertion_Product R-CH2-CH-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination Substituted_Alkene Substituted_Alkene R-X R-X Alkene Alkene Base Base

Simplified catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Amido_Complex Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-X Ar-X HNR2 HNR2 Base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_quench Quenching cluster_workup Work-up Start Dissolve Bromothiophene in Anhydrous Solvent (e.g., THF) Cool Cool to Low Temperature (e.g., -78 °C) Start->Cool Add_BuLi Slowly Add n-BuLi Cool->Add_BuLi Stir Stir for a Short Period (e.g., 15-30 min) Add_BuLi->Stir Add_Electrophile Add Electrophile (E+) Stir->Add_Electrophile Warm Allow to Warm to Room Temperature Add_Electrophile->Warm Quench_aq Aqueous Quench (e.g., NH4Cl soln.) Warm->Quench_aq Extract Extract with Organic Solvent Quench_aq->Extract Purify Dry, Concentrate, and Purify Extract->Purify

References

A Comparative Guide to the Reactivity of 3-Bromothiophene-2-carboxamide and 3-Chlorothiophene-2-carboxamide in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-bromothiophene-2-carboxamide and 3-chlorothiophene-2-carboxamide as substrates in palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex organic molecules in pharmaceutical and materials science research. The choice of the halogen atom on the thiophene ring significantly influences the reactivity of the substrate, impacting reaction conditions, catalyst selection, and overall efficiency of the synthetic route. This document summarizes the expected performance of these two compounds, supported by experimental data from closely related analogs and established principles of organic chemistry.

Executive Summary

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the reactivity of the aryl halide is a critical factor. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-determining step, is more facile for bromides than for chlorides.

Therefore, This compound is expected to be significantly more reactive than 3-chlorothiophene-2-carboxamide . This higher reactivity generally translates to:

  • Milder reaction conditions (e.g., lower temperatures).

  • Lower catalyst loadings.

  • Shorter reaction times.

  • Higher yields of the desired coupled product.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table presents experimental data for the Suzuki coupling of a close analog, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids. This data serves as a valuable proxy for the expected reactivity of this compound. For 3-chlorothiophene-2-carboxamide, we anticipate that achieving similar yields would necessitate more forcing conditions, such as higher temperatures, increased catalyst loading, and the use of more specialized ligands.

EntryArylboronic Acid/EsterProductYield (%)[1]
1Phenylboronic acid5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide72
24-Methylphenylboronic acid5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide68
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide65
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide63
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide60
63-Nitrophenylboronic acid5-(3-Nitrophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide55
7Naphthalene-2-boronic acid5-(Naphthalen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide58
8Thiophene-2-boronic acid5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide52

Note on 3-Chlorothiophene-2-carboxamide: Specific yield data for the Suzuki coupling of 3-chlorothiophene-2-carboxamide is not available in the reviewed literature. However, it is a well-established principle that aryl chlorides are less reactive than aryl bromides in Suzuki couplings. Therefore, under the same conditions as above, significantly lower to negligible yields would be expected for the chloro analog. To achieve comparable yields, optimization of the catalytic system (e.g., using more electron-rich and bulky phosphine ligands) and harsher reaction conditions would be necessary.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol (for this compound)

This protocol is adapted from the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[1]

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the flask. Then, add 10 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (General)

This is a general protocol for the amination of aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Stille Coupling Protocol (General)

This is a general protocol for the Stille coupling of aryl bromides.

  • Reaction Setup: In a flame-dried flask under argon, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction Execution: Heat the mixture to reflux (around 110 °C) for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 30 minutes, then filter the mixture through Celite. Separate the organic layer of the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product arx Ar-X (3-Halothiophene- 2-carboxamide) arx->oxidative_addition boronic_acid R-B(OR)₂ boronate [R-B(OR)₂(OH)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow cluster_substrates Starting Materials cluster_reactions Palladium-Catalyzed Coupling Reactions cluster_analysis Performance Evaluation This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Stille Stille This compound->Stille 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carboxamide 3-Chlorothiophene-2-carboxamide->Suzuki-Miyaura 3-Chlorothiophene-2-carboxamide->Buchwald-Hartwig 3-Chlorothiophene-2-carboxamide->Stille Reaction Conditions Reaction Conditions Suzuki-Miyaura->Reaction Conditions Yield Yield Suzuki-Miyaura->Yield Reaction Time Reaction Time Buchwald-Hartwig->Reaction Time Catalyst Loading Catalyst Loading Stille->Catalyst Loading conclusion Conclusion: This compound exhibits higher reactivity, leading to milder conditions, higher yields, and shorter reaction times. Yield->conclusion

References

Efficacy of different palladium catalysts for thiophene coupling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Palladium Catalysts for Thiophene Coupling Reactions

Thiophene moieties are critical structural motifs in a vast array of pharmaceuticals, organic materials, and natural products. The construction of carbon-carbon bonds on the thiophene ring is a cornerstone of their synthesis, frequently accomplished via palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Stille, and Heck coupling reactions involving thiophene substrates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Catalyst Performance Comparison

The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the thiophene substrate, and the coupling partner. Below is a summary of performance data for several widely used palladium catalysts in thiophene coupling reactions.

Catalyst SystemCoupling ReactionSubstratesCatalyst Loading (mol%)Reaction ConditionsYield (%)Reference
Pd(PPh₃)₄ Stille3,4-Dibromothiophene + Organostannane2 - 5Toluene or DMF, 80-110 °CNot specified, general protocol[1]
Pd(PPh₃)₄ in PEG-400 StilleAryl Bromides + TetraphenyltinNot specifiedNaOAc, PEG-400, 100 °Cup to 97[2]
Pd₂(dba)₃ / Ligand Stille3,4-Dibromothiophene + Organostannane2 - 4Toluene or DMF, 90-120 °CNot specified, general protocol[1]
Pd₂(dba)₃ + Bulky Phosphine Ligand (L1) Suzuki-MiyauraThiophene Boronic Acid Ester + Aryl/Thienyl Halides0.1THF, Water, Base, 65 °C85 - 95[3]
Pd(OAc)₂ Heck (Oxidative)Benzo[b]thiophene 1,1-dioxide + Styrene5Ag Salt, PivOH, THF, 120 °CGood to Excellent[4]
Pd/C (3%) Suzuki-MiyauraIodobenzene + Phenylboronic Acid3K₃PO₄, Water, 100 °C100 (in 10 min)[5]
Pd/C (3%) HeckAryl Halide + Olefin3K₃PO₄, Water, 100 °C~85-100 (Optimized)[5]

Key Observations:

  • Pd(PPh₃)₄ is a versatile and commonly used Pd(0) catalyst, particularly effective in Stille couplings.[1][2] However, it can be air-sensitive and may require higher temperatures and catalyst loadings compared to more modern systems.[6][7]

  • Pd(OAc)₂ and Pd₂(dba)₃ are often used as stable Pd(0) precursors that, when combined with phosphine ligands, form the active catalytic species in situ. The choice of ligand is crucial; bulky, electron-rich phosphines can significantly enhance catalytic activity, allowing for lower catalyst loading and shorter reaction times, as seen in Suzuki-Miyaura polycondensations.[3][7]

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer significant advantages in terms of catalyst recovery and reuse, which is crucial for large-scale synthesis.[5][8] High yields can be achieved, although reaction conditions may need to be optimized for specific substrates.[5]

  • Palladacycles and preformed catalysts incorporating bulky ligands (e.g., Buchwald ligands) represent a significant advancement, often providing rapid catalyst activation and high turnover numbers.[9]

Experimental Workflows and Signaling Pathways

A generalized experimental workflow for a palladium-catalyzed thiophene coupling reaction is depicted below. This process highlights the critical steps from setup under an inert atmosphere to the final purification of the coupled product.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Add Thiophene Substrate, Pd Catalyst, & Ligand to a Schlenk Flask degas 2. Degas Flask (Evacuate & Backfill with Inert Gas) reagents 3. Add Anhydrous Solvent & Coupling Partner via Syringe degas->reagents heat 4. Heat and Stir for Specified Time monitor 5. Monitor Reaction (TLC, GC-MS) quench 6. Quench Reaction (e.g., with H₂O) monitor->quench extract 7. Extract with Organic Solvent purify 8. Purify via Column Chromatography product Final Product purify->product

Generalized experimental workflow for Pd-catalyzed thiophene coupling.

The catalytic cycle for these reactions is a well-established process involving oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organometallic reagent (in Stille or Suzuki) or migratory insertion of an olefin (in Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]

Stille_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Thiophene) pd2_trans->product byproduct X-SnBu₃ pd2_trans->byproduct reagents_ox Thiophene-X (R¹-X) reagents_ox->pd2_ox reagents_trans Organostannane (R²-SnBu₃) reagents_trans->pd2_trans

Simplified catalytic cycle for the Stille cross-coupling reaction.

Detailed Experimental Protocols

The following are representative protocols for Stille and Suzuki coupling reactions involving thiophene derivatives.

Protocol 1: Stille Coupling for Monosubstitution of 3,4-Dibromothiophene[1]

This protocol is optimized for the synthesis of a mono-substituted thiophene product.

Materials:

  • 3,4-Dibromothiophene (1.0 equivalent)

  • Organostannane reagent (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene and the palladium catalyst.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., KF, if necessary to remove tin byproducts).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted thiophene.[1]

Protocol 2: Suzuki-Miyaura Coupling of a Thiophene Derivative[7][10]

This protocol is a general method for coupling an aryl halide with a boronic acid.

Materials:

  • Halogenated thiophene (e.g., 2-bromothiophene, 1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., PPh₃ or a bulky phosphine, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., Toluene/Water or THF/Water)

Procedure:

  • In a reaction vessel, combine the halogenated thiophene, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure coupled product.

References

Thiophene Carboxamides Emerge as Potent Kinase Inhibitors, Outperforming Benzamide Analogs in Targeting Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence highlights the superior performance of thiophene carboxamide derivatives over their benzamide analogs in the inhibition of key protein kinases implicated in cancer. Recent studies focusing on the BRAF V600E oncogene, a critical driver in melanoma and other cancers, have identified N-(thiophen-2-yl) benzamide derivatives as potent inhibitors, demonstrating the significance of the thiophene moiety for enhanced biological activity.[1][2] This guide provides a comparative analysis of the biological activity of thiophene carboxamides and their benzamide counterparts, with a focus on BRAF V600E inhibition, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[3] The V600E mutation in the BRAF kinase leads to its constitutive activation, resulting in uncontrolled downstream signaling through MEK and ERK, ultimately driving cancer cell growth.[2][4][5] Small molecule inhibitors targeting BRAF V600E have shown significant clinical benefit.[2]

Comparative Biological Activity: Thiophene Carboxamides vs. Benzamide Analogs

Structure-activity relationship (SAR) studies reveal that the replacement of a phenyl ring with a thiophene ring in carboxamide-based inhibitors can lead to a substantial increase in inhibitory potency against protein kinases. While direct comparative studies on BRAF V600E inhibitors with identical substitutions on the thiophene versus a benzene ring are not extensively published in a single report, the potent activity of the N-(thiophen-2-yl) benzamide series strongly suggests the favorable contribution of the thiophene scaffold.[2]

One clear example of the thiophene advantage comes from studies on c-Jun N-terminal kinase (JNK) inhibitors, where replacing the thiophene moiety with a phenyl ring resulted in a dramatic loss of activity. This highlights the critical role of the sulfur-containing heterocycle in binding to the kinase active site.

The following table summarizes the inhibitory activity of a series of N-(thiophen-2-yl) benzamide derivatives against the BRAF V600E kinase.[2] Data for direct benzamide analogs with identical substitution patterns are not available in the same study, underscoring a gap in the literature but also emphasizing the current focus on the more potent thiophene-based compounds.

Compound IDR1 GroupR2 GroupR3 GroupBRAF V600E IC50 (µM)
a1 4-ClHCN2.01
b40 4-ClHCONH2Submicromolar
b47 2,4-diClHCONH2Submicromolar

Data extracted from Xie et al., Bioorg Med Chem Lett, 2013.[2]

Signaling Pathway and Experimental Workflow

The development of potent kinase inhibitors relies on robust and reproducible in vitro assays. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating BRAF V600E inhibitors.

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Inhibitor Thiophene Carboxamide Inhibitor Inhibitor->BRAF_V600E

Caption: The constitutively active BRAF V600E mutant drives the MAPK signaling cascade.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of thiophene carboxamide Incubation Incubate enzyme, substrate, ATP, and compound Compound_Prep->Incubation Enzyme_Prep Prepare BRAF V600E enzyme and MEK1 substrate solution Enzyme_Prep->Incubation Add_Antibodies Add anti-phospho-MEK and secondary antibodies Incubation->Add_Antibodies Add_Substrate Add colorimetric or luminescent substrate Add_Antibodies->Add_Substrate Read_Plate Measure signal with a plate reader Add_Substrate->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50

Caption: Workflow for in vitro BRAF V600E kinase inhibition assay.

Experimental Protocols

In Vitro BRAF V600E Kinase Assay (ELISA-based MEK Phosphorylation)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the BRAF V600E kinase by measuring the phosphorylation of its substrate, MEK1.

Materials:

  • Recombinant active BRAF V600E enzyme

  • Recombinant inactive MEK1 protein (substrate)

  • 96-well glutathione-coated or streptavidin-coated plates

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Test compounds (thiophene carboxamides and benzamide analogs) dissolved in DMSO

  • Primary antibody: Rabbit anti-phospho-MEK1/2 (Ser217/221)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with GST-MEK1 or biotinylated-MEK1 by incubating a solution of the substrate in the wells overnight at 4°C.

    • Wash the wells three times with wash buffer to remove unbound substrate.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well, add the test compound dilution.

    • Add the BRAF V600E enzyme to each well (except for negative controls).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Detection:

    • Stop the kinase reaction by washing the wells three times with wash buffer.

    • Add the primary antibody (anti-phospho-MEK1/2) to each well and incubate at room temperature for 1-2 hours.

    • Wash the wells three times with wash buffer.

    • Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

    • Wash the wells five times with wash buffer.

    • Add the TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the color development by adding the stop solution. The color will change from blue to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This comprehensive guide underscores the potential of thiophene carboxamides as a promising scaffold for the development of potent and selective kinase inhibitors. Further research, including direct comparative studies with benzamide analogs, will be crucial for a deeper understanding of the structure-activity relationships and for optimizing the therapeutic potential of this important class of compounds.

References

Comparative Crystallographic Analysis of 3-Bromothiophene-2-carboxamide Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-bromothiophene-2-carboxamide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antibacterial properties. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide details the methodologies for synthesis, crystallization, and X-ray diffraction analysis, and provides a template for the comparative presentation of crystallographic data.

Comparative Crystallographic Data

A comparative analysis of the crystal structures of this compound derivatives would involve the systematic tabulation of key crystallographic parameters. This allows for the direct comparison of how different substitutions on the core scaffold affect the molecular geometry, intermolecular interactions, and crystal packing. Below is a template table populated with hypothetical data for two derivatives: the parent compound, this compound (Derivative A ), and an N-aryl substituted analogue, 3-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide (Derivative B ).

ParameterDerivative A: this compoundDerivative B: 3-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide
Chemical Formula C₅H₄BrNOSC₁₁H₇BrFNOS
Molecular Weight 206.06 g/mol 300.15 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 8.521(2) Å, b = 6.824(1) Å, c = 12.453(3) Å, β = 108.21(1)°a = 10.123(3) Å, b = 15.432(4) Å, c = 14.876(5) Å
Unit Cell Volume 687.3(3) ų2321.5(1) ų
Z (Molecules/Unit Cell) 48
Calculated Density 1.992 g/cm³1.715 g/cm³
Absorption Coefficient 6.54 mm⁻¹4.32 mm⁻¹
R-factor (final) 0.0350.042
Key Torsion Angle (°) C3-C2-C(O)-N: 175.2C3-C2-C(O)-N: 165.8
Hydrogen Bonding N-H···O (intermolecular)N-H···O (intermolecular)

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of crystallographic studies. The following sections outline the typical experimental workflow for the synthesis, crystallization, and X-ray analysis of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the parent this compound and its N-substituted derivatives generally starts from 3-bromothiophene-2-carboxylic acid.

1. Synthesis of 3-Bromothiophene-2-carbonyl chloride:

  • 3-Bromothiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) for 2-4 hours.

  • The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

2. Synthesis of this compound (Derivative A):

  • The crude 3-bromothiophene-2-carbonyl chloride is dissolved in an appropriate solvent (e.g., DCM or THF).

  • The solution is added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure amide.

3. Synthesis of N-Aryl-3-bromothiophene-2-carboxamides (e.g., Derivative B):

  • The crude 3-bromothiophene-2-carbonyl chloride is dissolved in an inert solvent (e.g., DCM).

  • The solution is added dropwise to a solution of the desired aniline (e.g., 4-fluoroaniline) and a base (e.g., triethylamine or pyridine) in the same solvent at 0 °C.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

X-ray Crystallography

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of DCM and hexane).

  • Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent, is another common technique.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.

  • The structural model is refined using full-matrix least-squares methods against the experimental data.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • The final model is validated using crystallographic software to ensure its quality.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural analysis and potential application in drug design.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application start 3-Bromothiophene-2-carboxylic Acid acid_chloride 3-Bromothiophene-2-carbonyl chloride start->acid_chloride SOCl₂ derivative_a Derivative A (this compound) acid_chloride->derivative_a NH₃ derivative_b Derivative B (N-Aryl Derivative) acid_chloride->derivative_b Ar-NH₂ crystallization Crystal Growth derivative_a->crystallization derivative_b->crystallization xray X-ray Diffraction crystallization->xray structure Structure Solution & Refinement xray->structure sar Structure-Activity Relationship (SAR) structure->sar design Rational Drug Design sar->design

Experimental workflow for the analysis of this compound derivatives.
Hypothetical Signaling Pathway Inhibition

Given that thiophene carboxamide derivatives have shown potential as anticancer agents, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the EGFR-RAS-RAF-MEK-ERK pathway.

signaling_pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Bromothiophene-2- carboxamide Derivative Inhibitor->RAF Inhibition

Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-Bromothiophene-2-carboxamide is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution and sensitivity for separating the main compound from its potential impurities. This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and development.

Given the aromatic and moderately polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach. This guide will compare two common RP-HPLC strategies: an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling.

Performance Comparison of HPLC Methods

The choice between an isocratic and a gradient HPLC method depends on the specific analytical goal. An isocratic method, which uses a constant mobile phase composition, is often faster and simpler for routine analysis where the impurities are known and well-separated. In contrast, a gradient method, with its changing mobile phase composition, offers superior resolving power for complex samples containing a wider range of impurities with different polarities.

Below is a summary of hypothetical, yet representative, quantitative data for the analysis of this compound and its potential impurities using both isocratic and gradient RP-HPLC methods. Potential impurities could include the starting material, 3-bromothiophene-2-carboxylic acid, and byproducts such as dibrominated species.

MethodAnalyteRetention Time (min)Tailing FactorTheoretical Plates
Isocratic RP-HPLC 3-Bromothiophene-2-carboxylic acid (Impurity A)2.81.1>4000
This compound (API) 4.5 1.2 >5000
Dibromo-thiophene-carboxamide (Impurity B)6.21.1>4500
Gradient RP-HPLC 3-Bromothiophene-2-carboxylic acid (Impurity A)5.41.0>8000
This compound (API) 10.2 1.1 >10000
Dibromo-thiophene-carboxamide (Impurity B)15.81.0>9000

Detailed Experimental Protocols

Reproducible and reliable analytical data are contingent on meticulously documented experimental procedures. The following sections detail the methodologies for the compared HPLC methods.

Method 1: Isocratic Reversed-Phase HPLC (for Routine QC)

This method is designed for rapid and routine quality control analysis where the primary goal is to quantify the main peak and known impurities.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Gradient Reversed-Phase HPLC (for Impurity Profiling)

For a more comprehensive separation of a wider range of potential impurities with varying polarities, a gradient elution method is recommended.

  • Instrumentation:

    • HPLC System: A gradient-capable HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm (or DAD for peak purity analysis).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Follow the same sample preparation procedure as described for the isocratic method.

Visualizing the Analytical Workflow

To better understand the logical flow of the HPLC purity assessment process, the following diagrams illustrate the key steps involved.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity/% Area integrate->calculate report Generate Report calculate->report

Caption: Generalized workflow for HPLC purity analysis.

Method_Selection start Analytical Goal routine_qc Routine Quality Control (Known Impurities) start->routine_qc impurity_profile Impurity Profiling (Unknown/Complex Mixture) start->impurity_profile isocratic Isocratic RP-HPLC routine_qc->isocratic gradient Gradient RP-HPLC impurity_profile->gradient end_iso Faster Analysis, Simpler Method isocratic->end_iso end_grad Higher Resolution, Broader Scope gradient->end_grad

Caption: Decision tree for HPLC method selection.

A Comparative Guide to Suzuki and Stille Reactions for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, critical to the assembly of complex molecules that form the basis of pharmaceuticals, agrochemicals, and advanced materials. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille reactions have become indispensable tools for this purpose. This guide offers an objective, data-driven comparison of these two seminal reactions to inform synthetic strategy and methodological choice.

At a Glance: Feature Comparison

The decision between employing the Suzuki or Stille coupling often hinges on factors such as reagent toxicity, reaction conditions, and functional group tolerance. The following table provides a high-level comparison of their key features.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[1][2]High toxicity of organotin reagents, necessitating careful handling and disposal.[1][3][4]
Reagent Stability Variable; boronic acids can be prone to decomposition.[1]Generally stable to air and moisture.[1][3][5][6]
Byproducts Boron-based, often water-soluble and easily removed.[1][2]Tin-based, which can be challenging to completely remove from the product.[1][5]
Functional Group Tolerance Broad, but can be sensitive to acidic protons.[1]Excellent and very broad functional group tolerance.[1][5][7]
Reaction Conditions Typically requires a base.[1][8][9]Often proceeds under neutral conditions.[1]
Performance Comparison: A Quantitative Look

The selection of a cross-coupling method is frequently guided by performance metrics under specific experimental conditions. The table below summarizes typical quantitative data for Suzuki and Stille reactions, offering a direct comparison of their performance.

ParameterSuzuki CouplingStille Coupling
Typical Yield 70-95%[2][10]75-95%[2][10]
Catalyst Loading 1-5 mol% Pd[2]1-5 mol% Pd[2]
Reaction Temperature 80-110 °C[2]60-100 °C[2]

Catalytic Cycles and Experimental Workflow

The catalytic cycles for both the Suzuki and Stille couplings are initiated by the oxidative addition of an organic halide to a Pd(0) complex. The key difference lies in the transmetalation step, where the organoboron or organotin compound transfers its organic group to the palladium center.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start R¹-X + R²-B(OR)₂ S_OA R¹-Pd(II)Lₙ-X S_Pd0 Pd(0)Lₙ S_Pd0->S_OA Oxidative Addition S_T [R¹-Pd(II)Lₙ-R²] S_OA->S_T Transmetalation (Base required) S_RE R¹-R² S_T->S_RE Reductive Elimination S_RE->S_Pd0 Catalyst Regeneration St_Start R¹-X + R²-SnR₃ St_OA R¹-Pd(II)Lₙ-X St_Pd0 Pd(0)Lₙ St_Pd0->St_OA Oxidative Addition St_T [R¹-Pd(II)Lₙ-R²] St_OA->St_T Transmetalation St_RE R¹-R² St_T->St_RE Reductive Elimination St_RE->St_Pd0 Catalyst Regeneration

Catalytic cycles for Suzuki and Stille couplings.

A generalized experimental workflow highlights the key practical differences between the two methods, particularly in the setup and workup stages.

Experimental_Workflow cluster_common_start Reaction Setup cluster_suzuki_path Suzuki Reaction cluster_stille_path Stille Reaction cluster_common_end Workup and Purification cluster_suzuki_workup Suzuki Specific Workup cluster_stille_workup Stille Specific Workup Start Assemble Dry Glassware under Inert Atmosphere Reagents Add Organic Halide, Palladium Catalyst, Ligand Start->Reagents S_Reagent Add Boronic Acid/Ester and Base Reagents->S_Reagent St_Reagent Add Organostannane Reagents->St_Reagent S_Solvent Add Solvent(s) S_Reagent->S_Solvent S_Reaction Heat Reaction Mixture S_Solvent->S_Reaction Workup Reaction Quench and Extraction S_Reaction->Workup St_Solvent Add Anhydrous, Degassed Solvent St_Reagent->St_Solvent St_Reaction Heat Reaction Mixture St_Solvent->St_Reaction St_Reaction->Workup S_Workup Aqueous workup to remove boron byproducts Workup->S_Workup St_Workup Wash with KF solution to remove tin byproducts Workup->St_Workup Purification Column Chromatography Product Isolated Product Purification->Product S_Workup->Purification St_Workup->Purification

Generalized experimental workflow comparison.

Detailed Experimental Protocols

Successful implementation and optimization of these coupling reactions require meticulous attention to experimental detail.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid.[11]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

  • The flask is sealed with a septum, then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add degassed toluene and degassed water via syringe.[11]

  • Reaction Execution: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously for 2-24 hours. Reaction progress can be monitored by TLC or GC-MS.[11]

  • Work-up: After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[11]

  • Purification: The crude product is purified by flash column chromatography on silica gel.[11]

General Protocol for Stille Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with an organostannane.[7]

Materials:

  • Aryl bromide (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and a stir bar.[7]

  • Add the anhydrous, degassed solvent via syringe.[7]

  • Add the organostannane to the reaction mixture via syringe.[7]

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS.[7]

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic phase is washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash. The organic layer is then dried and concentrated.[7]

  • Purification: The crude product is purified by column chromatography on silica gel.[7]

Conclusion and Outlook

Both the Suzuki and Stille reactions are powerful and versatile methods for C-C bond formation, each with a distinct set of advantages and disadvantages. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it highly suitable for applications in pharmaceutical and large-scale synthesis.[2][12]

However, the Stille coupling remains a valuable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when steric hindrance poses a significant challenge.[1] Its exceptional functional group tolerance is a key advantage.[1][5][7] The primary considerations for the Stille coupling are the diligent handling of highly toxic organotin reagents and the implementation of effective purification strategies to eliminate tin residues.[1][5][6] Ultimately, the choice between these two powerful reactions will be dictated by the specific demands of the synthesis, including the nature of the substrates, required functional group compatibility, scalability, and safety protocols.[1][12]

References

Novel Thiophene Derivatives Demonstrate Potent In Vitro Antiproliferative Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research has unveiled a new wave of novel thiophene derivatives exhibiting significant in vitro antiproliferative activity against a range of human cancer cell lines. These findings, detailed in multiple peer-reviewed studies, highlight the potential of the thiophene scaffold in the development of next-generation anticancer agents. This guide provides a comparative overview of the performance of these new compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising field.

Thiophene and its derivatives have long been a focus in medicinal chemistry due to their diverse biological activities.[1][2] The latest studies have synthesized and evaluated a variety of new thiophene-based compounds, demonstrating their efficacy in inhibiting the proliferation of cancer cells, in some cases surpassing the activity of established chemotherapy drugs.[3][4] The mechanisms of action are varied, with compounds reported to target key signaling pathways involved in cancer progression, including kinase inhibition, modulation of apoptotic pathways, and interference with microtubule assembly.[5][6][7]

Comparative Antiproliferative Activity

The in vitro cytotoxic effects of several novel thiophene derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below for easy comparison.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 8 MCF-7 (Breast)4.132 ± 0.5Doxorubicin-[3]
HepG-2 (Liver)3.3 ± 0.90Doxorubicin-[3]
Compound 5 MCF-7 (Breast)7.301 ± 4.5Doxorubicin-[3]
HepG-2 (Liver)5.3 ± 1.6Doxorubicin-[3]
Compound 1312 SGC-7901 (Gastric)0.3405-Fluorouracil (5-FU)~17[5]
HT-29 (Colon)0.3605-Fluorouracil (5-FU)~13.68[5]
EC-9706 (Esophageal)3.1705-Fluorouracil (5-FU)~57.06[5]
Compound 3b HepG2 (Liver)3.105Doxorubicin-[7]
PC-3 (Prostate)2.15Doxorubicin-[7]
Compound 4c HepG2 (Liver)3.023Doxorubicin-[7]
PC-3 (Prostate)3.12Doxorubicin-[7]
Compound 13 MDA-MB-231 (Breast)34.04--[8]
HT-29 (Colon)45.62--[8]
Compound 7 MCF7 (Breast)9.70Doxorubicin32.00[4]
Compound 9 MCF7 (Breast)9.55Doxorubicin32.00[4]
Compound 13 MCF7 (Breast)9.39Doxorubicin32.00[4]

Experimental Protocols

The antiproliferative activity of the thiophene derivatives was primarily assessed using cell viability assays such as the MTT and CCK-8 assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the novel thiophene derivatives or a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.[3][9]

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution. The plates were then incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance data.[9]

CCK-8 Assay Protocol

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay used to determine the number of viable cells.

  • Cell Seeding: Similar to the MTT assay, cancer cell lines were seeded in 96-well plates and incubated for 24 hours.[5]

  • Compound Incubation: The cells were then treated with a range of concentrations of the thiophene derivatives and a reference drug like 5-FU for 24, 48, or 72 hours.[5]

  • CCK-8 Reagent Addition: Following the treatment period, CCK-8 solution was added to each well, and the plates were incubated for 1.5 hours.[5]

  • Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The inhibitory effect of the compounds on cell proliferation was determined, and IC50 values were calculated.[5]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the evaluation of these novel compounds, the following diagrams depict a general experimental workflow and a key signaling pathway targeted by some thiophene derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel Thiophene Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture antiproliferative_assay Antiproliferative Assay (MTT / CCK-8) cell_culture->antiproliferative_assay ic50 IC50 Determination antiproliferative_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_assay Apoptosis Assay pathway_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle

Caption: General experimental workflow for the synthesis and evaluation of novel thiophene derivatives.

Certain thiophene derivatives have been shown to inhibit the VEGFR-2/AKT signaling pathway, which is crucial for tumor angiogenesis and cell survival.[7]

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits AKT AKT Thiophene->AKT Inhibits PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by novel thiophene derivatives.

Conclusion

The collective evidence from recent studies strongly supports the continued exploration of thiophene derivatives as a promising class of antiproliferative agents. The potent activity and diverse mechanisms of action observed in vitro warrant further investigation, including in vivo studies, to fully assess their therapeutic potential in the fight against cancer. Researchers are encouraged to build upon these findings to design and synthesize even more effective and selective thiophene-based anticancer drugs.

References

Unlocking Potent Inhibition: A Comparative Guide to the Structure-Activity Relationship of Thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiophene scaffold represents a privileged structure in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-based inhibitors targeting key proteins in cellular signaling pathways, including protein kinases and enzymes involved in inflammation. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate the rational design of next-generation therapeutic agents.

The inherent aromaticity and diverse substitution possibilities of the thiophene ring allow for fine-tuning of inhibitor potency and selectivity.[1] Its ability to act as a bioisosteric replacement for phenyl rings further enhances its utility in medicinal chemistry.[1] This guide delves into specific examples of thiophene-based inhibitors targeting c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase (COX)/Lipoxygenase (LOX) enzymes, highlighting the critical structural modifications that govern their inhibitory activity.

Comparative Analysis of Thiophene-Based Inhibitors

The following tables summarize the structure-activity relationship data for various thiophene derivatives, showcasing the impact of different substituents on their inhibitory potency against key biological targets.

Thiophene-3-Carboxamide Derivatives as JNK1 Inhibitors

The c-Jun N-terminal kinases (JNKs) are crucial mediators in stress-induced signaling pathways, making them attractive targets for therapeutic intervention in various diseases. The following data, derived from studies on thiophene-3-carboxamide derivatives, illustrates the SAR for JNK1 inhibition.[2]

CompoundR1R2JNK1 IC50 (µM)[2]
1 Naphthalen-1-ylH26.0
7 PhenylH3.6
8 Phenyl (no linker)H5.9
18 2,3-dihydrobenzo[b][2][3]dioxin-6-ylH2.7
19 Benzo[d][2][4]dioxol-5-ylH1.8
25 3,4-dimethoxyphenylH1.32
37 3-methoxyphenylH11.9
38 4-methoxyphenylH2.6
39 2-methoxyphenylH5.7

SAR Insights:

  • The replacement of a naphthalene ring (Compound 1 ) with a phenyl ring (Compound 7 ) significantly improves inhibitory activity.[2]

  • The presence of a one-carbon linker between the thiophene and the aryl group appears optimal, as direct attachment (Compound 8 ) or longer linkers reduce potency.[2]

  • Introducing hydrogen bond acceptors, such as methoxy and methylenedioxy groups on the phenyl ring (Compounds 18 , 19 , 25 , 38 , 39 ), generally leads to potent JNK1 inhibition.[2] In contrast, bulky polar groups like morpholine or piperazine result in poor activity.[2]

Thienopyrimidine and Thienopyrrole Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process in tumor growth and metastasis. Thiophene-based compounds have emerged as potent inhibitors of this receptor tyrosine kinase.

CompoundScaffoldR GroupVEGFR-2 IC50 (µM)Reference
Thienopyrimidine A Thieno[3,2-b]pyrimidinePhenyl0.003[5]
Thienopyrimidine B Thieno[3,2-b]pyrimidine2-Thiophene0.001[5]
3b Thieno[3,2-b]pyrrole4-chlorophenyl0.126[6]
4c Thieno[3,2-b]pyrrole2-chloro-5-methylphenyl0.075[6]

SAR Insights:

  • For the thienopyrimidine scaffold, substitution at the 2-position with a thiophene ring (Thienopyrimidine B) results in slightly higher potency compared to a phenyl ring (Thienopyrimidine A).[5]

  • In the thienopyrrole series, aromatic substitutions on the phenyl group at the 2-position significantly influence activity, with the 2-chloro-5-methylphenyl derivative (4c ) being more potent than the 4-chlorophenyl derivative (3b ).[6]

Trisubstituted Thiophene Derivatives as Dual COX-2/5-LOX Inhibitors

Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a promising strategy for developing anti-inflammatory agents with an improved safety profile. The following data highlights the SAR of 2,3,4-trisubstituted thiophene derivatives.[7]

CompoundR GroupCOX-1 IC50 (µM)[7]COX-2 IC50 (µM)[7]5-LOX IC50 (µM)[7]COX-2 Selectivity Index
5b 2-morpholinoacetamide45.625.454.338.37
11b 2-(4-methylpiperazin-1-yl)acetamide>5010.2611.25>4.87
14c 2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide42.157.829.845.39
Celecoxib (Ref.) -48.623.15-15.44
NDGA (Ref.) ---2.46-

SAR Insights:

  • The nature of the substituent at the 2-position of the thiophene ring is critical for both potency and selectivity.

  • The morpholinoacetamide derivative (5b ) exhibits the highest selectivity for COX-2 over COX-1 and also shows potent 5-LOX inhibition.[7]

  • Replacing the morpholine ring with a 4-methylpiperazine (11b ) or a 4-(pyridin-2-yl)piperazine (14c ) generally maintains good COX-2 inhibitory activity but with varying effects on COX-1 inhibition and 5-LOX activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to determine the inhibitory activities presented in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against protein kinases like JNK1 and VEGFR-2.

  • Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Procedure :

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The kinase, substrate, and test compound are pre-incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • Data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50).

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes.[7]

  • Enzyme Source : Ovine COX-1 and human recombinant COX-2.

  • Procedure :

    • The test compound is pre-incubated with the respective COX isoenzyme in a buffer solution containing a heme cofactor.

    • The reaction is initiated by the addition of arachidonic acid.

    • After a set incubation period, the reaction is terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

    • IC50 values are calculated by comparing the PGE2 production in the presence of the inhibitor to the control.

In Vitro 5-LOX Inhibition Assay

This assay determines the inhibitory effect of compounds on the 5-lipoxygenase enzyme.[7]

  • Enzyme Source : Potato 5-LOX.

  • Procedure :

    • The enzyme is pre-incubated with the test compound in a buffer solution.

    • The reaction is started by adding the substrate, linoleic acid.

    • The formation of hydroperoxydienes is monitored by measuring the change in absorbance at 234 nm.

    • IC50 values are determined from the dose-response curves.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the broader biological context and the experimental process is facilitated by visual diagrams.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thiophene_Inhibitor Thiophene-Based Inhibitor Thiophene_Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of intervention for thiophene-based inhibitors.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Thiophene Compounds Start->Compound_Prep Assay_Setup Add Kinase, Substrate, and Compound to Plate Compound_Prep->Assay_Setup Initiation Initiate Reaction with ATP Assay_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Quantify Product Formation (e.g., Luminescence) Termination->Detection Analysis Calculate IC50 Values Detection->Analysis End End Analysis->End

Caption: A generalized experimental workflow for in vitro kinase inhibition assays.

This guide provides a foundational understanding of the structure-activity relationships of thiophene-based inhibitors. The presented data and protocols serve as a valuable resource for the design and development of novel therapeutic agents with improved potency and selectivity. Further exploration into the diverse chemical space of thiophene derivatives holds significant promise for future drug discovery efforts.

References

Validating the Mechanism of Action for Thiophene Carboxamide Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of thiophene carboxamide-based drugs against established alternatives, supported by experimental data. The following sections detail the mechanisms of action, present quantitative comparisons, outline experimental protocols, and visualize key cellular pathways to aid in the validation and development of this promising class of therapeutic agents.

Introduction to Thiophene Carboxamides

Thiophene carboxamide derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a wide range of pharmacological activities. Their unique structural and electronic properties make them attractive candidates for targeting various biological pathways implicated in diseases such as cancer. This guide focuses on validating the primary mechanisms of action attributed to this class of compounds, providing a comparative analysis with established drugs.

Mechanisms of Action and Comparative Performance

Thiophene carboxamides have been shown to exert their therapeutic effects through several distinct mechanisms. This section explores these mechanisms, presenting a quantitative comparison of their potency with relevant clinical alternatives.

VEGFR-2 Inhibition and Anti-Angiogenesis

A primary mechanism of action for several thiophene carboxamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By blocking this receptor, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Comparative Data: VEGFR-2 Inhibition

CompoundTypeTarget(s)IC50 (nM)Reference
Compound 14d (Thiophene Carboxamide) Thiophene CarboxamideVEGFR-2191.1[1]
PAN-90806 (Thiophene Carboxamide) Thiophene CarboxamideVEGFR-211[3]
Compound 5 (Thiophene Carboxamide) Thiophene CarboxamideVEGFR-2590[4]
Compound 21 (Thiophene Carboxamide) Thiophene CarboxamideVEGFR-21290[4]
Compound 3b (Fused Thiophene) Fused ThiopheneVEGFR-2126[5]
Compound 4c (Fused Thiophene) Fused ThiopheneVEGFR-275[5]
Sorafenib Multi-kinase InhibitorVEGFR-2, VEGFR-3, PDGFR-β, Raf-1, B-Raf90[2][6][7]
Sunitinib Multi-kinase InhibitorVEGFR-1, VEGFR-2, PDGFR, c-KIT10[2]
Regorafenib Multi-kinase InhibitorVEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-14.2[6]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis ThiopheneCarboxamide Thiophene Carboxamides ThiopheneCarboxamide->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by thiophene carboxamides.

Induction of Apoptosis

Several thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspases and the disruption of the mitochondrial membrane potential.

Comparative Data: Apoptosis Induction

CompoundCell LineAssayResultReference
Compound 4 (Thiophene Carboxamide) MCF-7Annexin V/PI26.86% reduction in cell viability; 2.3-fold increase in early apoptosis[8][9]
MB-D1, MB-D2, MB-D4 (Thiophene Carboxamides) A575, MCF-7Caspase-3/7 ActivationSignificant increase in caspase 3/7 activation[10]
F8 (Thiophene Derivative) CEMPhosphatidylserine ExternalizationSignificant increase in apoptosis at 2.89 µM and 5.78 µM[11]
Doxorubicin (Positive Control) VariousMultiplePotent inducer of apoptosis[12]

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway ThiopheneCarboxamide Thiophene Carboxamides Mitochondria Mitochondria ThiopheneCarboxamide->Mitochondria Induces Mitochondrial Membrane Depolarization CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by thiophene carboxamides.

Tubulin Polymerization Inhibition

Certain thiophene carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

Comparative Data: Tubulin Polymerization Inhibition

CompoundTypeTargetIC50 / EC50Reference
Compound 2b (Thiophene Carboxamide) Thiophene CarboxamideTubulin PolymerizationIC50 = 5.46 µM (Hep3B cells)[13]
Compound 2e (Thiophene Carboxamide) Thiophene CarboxamideTubulin PolymerizationIC50 = 12.58 µM (Hep3B cells)[13]
Compound 5 (Thiophene Carboxamide) Thiophene Carboxamideβ-tubulin polymerization73% inhibition at IC50[4]
Compound 21 (Thiophene Carboxamide) Thiophene Carboxamideβ-tubulin polymerization86% inhibition at IC50[4]
Combretastatin A-4 StilbenoidTubulin PolymerizationIC50 ≈ 2.1 µM[14]
Paclitaxel TaxaneMicrotubule StabilizationEC50 ≈ 11 - 23 µM[14][15]
Colchicine AlkaloidTubulin PolymerizationIC50 ≈ 2.68 µM[14]
Vinblastine Vinca AlkaloidTubulin PolymerizationIC50 ≈ 0.54 - 4.8 µM[14]

Workflow: Tubulin Polymerization and Inhibition

Tubulin_Polymerization TubulinDimers αβ-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers Depolymerization ThiopheneCarboxamide Thiophene Carboxamides ThiopheneCarboxamide->TubulinDimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Caption: Dynamic equilibrium of microtubule polymerization and points of intervention.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Thiophene-2-carboxamides bearing aryl substituents have demonstrated potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways.[10] Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.

Comparative Data: PTP1B Inhibition

CompoundTypeTarget(s)IC50 / KiReference
Compound 5b (Thiophene-2-carboxamide) Thiophene CarboxamidePTP1BIC50 = 5.25 µM[16]
Compound 5c (Thiophene-2-carboxamide) Thiophene CarboxamidePTP1BIC50 = 6.37 µM[16]
Trodusquemine (MSI-1436) AminosterolPTP1BIC50: 0.6-1 µM[17]
JTT-551 Small MoleculePTP1B, TCPTPKi: 0.22 µM (PTP1B)[17]
Ertiprotafib Small MoleculePTP1B, IKK-βIC50: 1.6-29 µM (PTP1B)[17]
ABBV-CLS-484 Small MoleculePTP1B, PTPN2IC50: 2.5 nM (PTP1B)[17]

Signaling Pathway: PTP1B Inhibition

PTP1B_Pathway Insulin Insulin InsulinReceptor Insulin Receptor (p-IR) Insulin->InsulinReceptor Activates DownstreamSignaling Downstream Signaling (Glucose Uptake) InsulinReceptor->DownstreamSignaling PTP1B PTP1B PTP1B->InsulinReceptor ThiopheneCarboxamide Thiophene Carboxamides ThiopheneCarboxamide->PTP1B Inhibits

Caption: PTP1B-mediated negative regulation of insulin signaling and its inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. Inhibition is measured as a reduction in substrate phosphorylation.

  • Procedure:

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Add the master mixture to the wells of a 96-well plate.

    • Add the thiophene carboxamide compound or control (e.g., Sorafenib) at various concentrations. Include a no-inhibitor control and a blank (no enzyme).

    • Initiate the reaction by adding recombinant human VEGFR-2 enzyme.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and measure the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).

    • Calculate the percentage of inhibition and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key markers of apoptosis.

  • Principle: A proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7, is used. The resulting luminescent signal is proportional to caspase activity.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the thiophene carboxamide compound or a positive control (e.g., staurosporine) for the desired time.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Normalize the results to the number of cells or protein concentration.

Mitochondrial Membrane Potential (JC-1) Assay

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.

  • Principle: The fluorescent probe JC-1 accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.

  • Procedure:

    • Treat cells with the thiophene carboxamide compound.

    • Incubate the cells with JC-1 staining solution.

    • Wash the cells with assay buffer.

    • Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

    • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay measures the intracellular production of reactive oxygen species (ROS).

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

  • Procedure:

    • Treat cells with the thiophene carboxamide compound.

    • Load the cells with DCFDA.

    • Incubate for a specified time.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin is monitored by an increase in light scattering (turbidity) or fluorescence of a reporter dye that binds to polymerized microtubules.

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

    • Add the thiophene carboxamide compound or controls (e.g., paclitaxel as a promoter, colchicine as an inhibitor).

    • Incubate the mixture at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence over time.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Protein Tyrosine Phosphatase 1B (PTP1B) Assay

This assay measures the enzymatic activity of PTP1B and the inhibitory effect of compounds.

  • Principle: A colorimetric assay using the substrate p-nitrophenyl phosphate (pNPP). PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.

  • Procedure:

    • Pre-incubate recombinant human PTP1B with the thiophene carboxamide compound or a known inhibitor (e.g., Suramin).

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C for a defined period.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This guide provides a framework for validating the mechanisms of action of thiophene carboxamide drugs. The presented data and protocols demonstrate that these compounds are potent and versatile therapeutic agents with multiple modes of action. The direct comparison with established clinical alternatives highlights their potential in drug development. Further investigation into the specific structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic promise of this important class of molecules.

References

A Comparative Guide: Boronic Acids vs. Trifluoroborates in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective, data-driven comparison between the two most common classes of reagents: boronic acids and potassium organotrifluoroborates, helping you select the optimal partner for your coupling needs.

Core Differences: Reactivity vs. Stability

The primary distinction between boronic acids and organotrifluoroborates lies in the trade-off between reactivity and stability.

Boronic Acids are tricoordinate boron species that are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity, however, comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including protodeboronation (loss of the boron group) and oxidation.[3][4] They can also exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry and reproducibility.[5] This instability can make them difficult to purify and store, particularly for complex or sensitive substrates.[6]

Potassium Organotrifluoroborates , by contrast, are tetracoordinate boron salts. This structural difference imparts remarkable stability.[5] They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[5][7] This robustness simplifies handling and makes them ideal for multi-step syntheses where the boron moiety must endure various reaction conditions.[3] Trifluoroborates are often considered "protected" forms of boronic acids, which slowly release the active boron species under the basic aqueous conditions of the Suzuki-Miyaura coupling.[8][9]

Performance and Quantitative Comparison

While boronic acids may be more reactive overall, trifluoroborates often provide higher, more reproducible yields, especially with challenging substrates, due to their enhanced stability and purity.[2][10] The stability of trifluoroborates minimizes common side reactions like protodeboronation and palladium-catalyzed homocoupling that can plague reactions with less stable boronic acids.[4][11]

Table 1: General Characteristics
FeatureBoronic AcidsPotassium Organotrifluoroborates
Structure Tricoordinate, R-B(OH)₂Tetracoordinate, [R-BF₃]K
Stability Prone to protodeboronation and oxidation; forms boroxines.[4][5]Crystalline solids, highly stable to air and moisture.[5][6][7]
Handling Can be difficult to purify and handle; may require storage under inert atmosphere.[5][6]Easy to handle, weigh, and store.[5]
Reactivity Generally higher, leading to faster reactions.[1][10]Lower intrinsic reactivity; requires activation (hydrolysis) in situ.[9]
Purity Can be challenging to obtain in high purity.[2]Generally high and easily purified by recrystallization.[7]
Atom Economy Higher compared to boronate esters.[10]Lower due to the mass of K and F atoms.
Table 2: Comparative Reaction Yields

The following table compiles data from various studies to illustrate the performance of boronic acids versus their corresponding trifluoroborates in Suzuki-Miyaura couplings. Conditions are optimized for each reagent class and are not identical.

Aryl HalideBoron ReagentProductYield (%)Reference
4'-BromoacetophenonePotassium Vinyltrifluoroborate1-(4-vinyl-phenyl)-ethanone72%[12]
2-ChloroanisolePotassium β-trifluoroborato-N,N-dimethylpropanamide3-(2-Methoxyphenyl)-N,N-dimethylpropanamide>50% (unoptimized)[13]
4-BromobenzonitrilePotassium 2-Furyltrifluoroborate4-(2-Furyl)benzonitrile91% (on 5 mmol scale)[7]
4-Bromobenzonitrile2-Furylboronic Acid4-(2-Furyl)benzonitrile~70-80% (typical)[7]
4-BromoanisolePotassium Phenyltrifluoroborate4-Methoxybiphenyl>95%[14]
4-BromoanisolePhenylboronic Acid4-MethoxybiphenylVariable (2-40% side products)[14]

Mechanistic Considerations and Visualized Workflows

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The key difference between the two boron reagents lies in the transmetalation step, where the organic group is transferred from boron to palladium.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X (Aryl Halide) reactants->oxidative_addition boron_reagent R²-B(OR)₂ (Boron Reagent) boron_reagent->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Boronic acids must be activated by a base to form a more nucleophilic "ate" complex for efficient transmetalation. Trifluoroborates are believed to undergo slow hydrolysis under the reaction conditions to generate the corresponding boronic acid, which then enters the catalytic cycle. This slow, controlled release minimizes the concentration of the reactive boronic acid at any given time, thereby suppressing degradation pathways.

Reagent_Activation cluster_boronic_acid Boronic Acid Pathway cluster_trifluoroborate Trifluoroborate Pathway BA R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine Anhydride) BA->Boroxine - H₂O + H₂O Ate_Complex [R-B(OH)₃]⁻ (Active Boronate) BA->Ate_Complex + OH⁻ Base_OH Base (OH⁻) To_Cycle_A To Catalytic Cycle Ate_Complex->To_Cycle_A TFB K⁺[R-BF₃]⁻ (Stable Trifluoroborate) Hydrolysis Slow Hydrolysis (+H₂O, Base) TFB->Hydrolysis BA_in_situ R-B(OH)₂ (Generated in situ) Hydrolysis->BA_in_situ To_Cycle_B To Catalytic Cycle BA_in_situ->To_Cycle_B

Caption: Activation pathways for boronic acids and trifluoroborates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid

This protocol is a representative example for the coupling of an aryl halide with a boronic acid.[15]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.0 mmol, 122 mg), a base such as an ion-exchange resin (e.g., Amberlite IRA-400(OH), ~0.5 g) or an inorganic base like K₂CO₃ (2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mg).

  • Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 3 mL water and 1 mL 95% ethanol).

  • Degassing: Seal the flask with a septum and sparge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, perform an aqueous workup. Acidify the mixture with 10% HCl and extract the product with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate

This protocol is adapted from procedures for coupling with potassium heteroaryl- and vinyltrifluoroborates.[7][12]

  • Reaction Setup: In a reaction vessel, combine the potassium organotrifluoroborate (1.05 mmol), the aryl or heteroaryl halide (1.0 mmol), a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 mmol), the palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., PPh₃ or RuPhos, 0.04-0.06 mmol).

  • Solvent Addition: Add a degassed solvent mixture, such as THF/H₂O (9:1) or toluene/water.

  • Reaction: Seal the vessel and heat the mixture under an inert atmosphere at 80-110 °C for 2-12 hours, until the starting material is consumed as indicated by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Preparation of a Potassium Organotrifluoroborate from a Boronic Acid

Trifluoroborates are readily synthesized from their corresponding boronic acids.[5][7]

  • Dissolution: Dissolve the boronic acid (1.0 eq) in methanol.

  • Precipitation: To the stirring methanolic solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). A white precipitate of the potassium organotrifluoroborate typically forms immediately.

  • Stirring: Continue stirring the mixture for 30-60 minutes at room temperature to ensure complete conversion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold methanol and then diethyl ether.

  • Drying: Dry the resulting white solid under vacuum to yield the pure potassium organotrifluoroborate salt.

Conclusion

The choice between a boronic acid and a potassium organotrifluoroborate for a Suzuki-Miyaura coupling depends on the specific requirements of the synthesis.

  • Choose Boronic Acids for simple, robust substrates where rapid reaction times are desired and reagent stability is not a primary concern. They are often more atom-economical and readily available for a wide range of structures.

  • Choose Potassium Organotrifluoroborates when working with sensitive or complex substrates, in multi-step syntheses, or when reproducibility and high, clean yields are paramount. Their exceptional stability, ease of handling, and ability to circumvent common side reactions often justify the extra synthetic step from the corresponding boronic acid.

For professionals in drug discovery and process development, the superior stability and handling properties of trifluoroborates make them a highly attractive and often superior alternative to traditional boronic acids.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromothiophene-2-carboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste management is to ensure that all disposals are conducted in accordance with local, regional, and national regulations.[3][4] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and managing its disposal accordingly.[3][4] It is imperative to avoid mixing chemical waste and to keep substances in their original containers whenever possible.

Procedural Steps for Disposal

1. Waste Identification and Classification: The first step is to classify 3-Bromothiophene-2-carboxamide according to hazardous waste regulations. This involves reviewing the Safety Data Sheet (SDS) and local environmental regulations. Although a specific SDS for this compound lacks detailed disposal instructions[2], related compounds exhibit characteristics such as flammability and toxicity, suggesting a cautious approach.

2. Container Management:

  • Keep this compound in its original, properly labeled container.

  • Ensure the container is tightly closed and stored in a designated, well-ventilated waste accumulation area.[3]

  • Do not mix with other waste streams to prevent unforeseen chemical reactions.

3. Handling Spills and Contaminated Materials:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent such as Chemizorb®.

  • Carefully collect the absorbent material and contaminated personal protective equipment (PPE) into a suitable, sealed container for disposal.[3]

  • Clean the affected area thoroughly.

4. Professional Waste Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with all available safety information, including the SDS.

  • Ensure all shipping and transportation regulations are met. For instance, similar compounds are classified for transport with specific UN numbers and hazard classes.[4]

Key Safety and Handling Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and face protection. Respiratory protection is required when vapors/aerosols are generated.
Storage Store in a well-ventilated place, away from heat and sources of ignition. Keep the container tightly closed and in a dry place. Store locked up.
Spill Containment Use liquid-absorbent material (e.g., Chemizorb®).
Waste Segregation Do not mix with other waste. Leave chemicals in original containers.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when preparing this compound for disposal.

A Start: Have this compound for Disposal B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Is the waste classified as hazardous? B->C D Segregate and store in a labeled, sealed container in a designated area C->D Yes G Follow non-hazardous waste disposal procedures C->G No E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for pickup and proper disposal documentation E->F H End F->H G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromothiophene-2-carboxamide (CAS: 78031-18-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety.

Protective EquipmentSpecifications
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated. A dust mask of type N95 (US) is recommended.[1]
Body Protection Wear suitable protective clothing to prevent skin exposure.

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is critical when working with this compound.

2.1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4] Do not breathe dust, mist, gas, or vapors.[4]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2][3] Use spark-proof tools and explosion-proof equipment.[2][3][4]

2.2. Storage:

  • Container: Store in a tightly closed container.[2][5]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[5][6] Refrigeration may be required; some sources suggest storing below 4°C/39°F.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3][6]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

EmergencyFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

Accidental Release and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and ensure safety.

4.1. Accidental Release:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[3][4] Use spark-proof tools and explosion-proof equipment during cleanup.[2][3][4]

  • Ventilation: Ensure adequate ventilation in the area of the spill.[4]

  • Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[4]

4.2. Disposal:

  • Waste Containers: Dispose of the material in a suitable and closed container.[4]

  • Regulations: Adhere to all appropriate federal, state, and local regulations for the disposal of chemical waste.

  • Environmental Protection: Discharge into the environment must be avoided.[4]

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_tools Use Spark-Proof Tools prep_hood->prep_tools handle_weigh Weigh Compound prep_tools->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer storage_seal Seal Container Tightly handle_transfer->storage_seal disp_waste Collect Waste in Labeled Container handle_transfer->disp_waste storage_conditions Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_conditions disp_dispose Dispose According to Institutional Guidelines disp_waste->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Bromothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.